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  • Product: Fmoc-4-diethylphosphomethyl-D-phenylalanine
  • CAS: 215600-05-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-4-diethylphosphomethyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis

Abstract N-α-(9-Fluorenylmethoxycarbonyl)-4-diethylphosphomethyl-D-phenylalanine, commonly abbreviated as Fmoc-4-diethylphosphomethyl-D-phenylalanine, is a specialized amino acid derivative engineered for advanced applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-4-diethylphosphomethyl-D-phenylalanine, commonly abbreviated as Fmoc-4-diethylphosphomethyl-D-phenylalanine, is a specialized amino acid derivative engineered for advanced applications in peptide chemistry and drug development. This guide provides an in-depth examination of its molecular characteristics, synthesis, and strategic applications. The core of this molecule's utility lies in the synergy between three key features: the base-labile Fmoc protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS); the D-configuration of the chiral center, which imparts resistance to enzymatic degradation in resulting peptides; and the 4-diethylphosphomethyl side chain. This phosphonate moiety serves as a stable, non-hydrolyzable mimic of phosphotyrosine, making it an invaluable tool for investigating phosphorylation-dependent signaling pathways and developing targeted therapeutics. This document serves as a technical resource for researchers and drug development professionals, detailing the compound's properties and providing field-proven protocols for its application.

Physicochemical and Structural Properties

The unique structure of Fmoc-4-diethylphosphomethyl-D-phenylalanine dictates its function as a versatile building block in peptide synthesis.[1] The bulky Fmoc group ensures efficient and reversible N-terminal protection, while the phosphonate side chain introduces unique functionalities for creating peptides with enhanced stability and activity.[1]

A summary of its key quantitative and qualitative properties is presented below for easy reference.

PropertyValueSource(s)
IUPAC Name (2R)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidN/A
Synonyms Fmoc-D-Phe(4-CH2PO3Et2)-OH[1]
CAS Number 215600-05-8[1]
Molecular Formula C₂₉H₃₂NO₇P[1][2]
Molecular Weight 537.56 g/mol [1][3]
Exact Mass 537.19164 g/mol Calculated
Appearance White amorphous powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C, sealed in dry conditions[1][3]

Core Applications in Research and Development

The strategic incorporation of this phosphonate-containing amino acid has become a powerful technique in medicinal chemistry and protein engineering. Its applications are diverse, leveraging the stability of the phosphonate group to mimic natural post-translational modifications.

  • Peptide Synthesis: As a fundamental building block, this compound enables the creation of complex peptides with high purity and yield via solid-phase peptide synthesis (SPPS).[1] The Fmoc protecting group is central to this process, allowing for iterative, controlled chain elongation.

  • Drug Development: The phosphonate side chain is a non-hydrolyzable isostere of a phosphate group. This property is critical in designing novel pharmaceuticals, particularly enzyme inhibitors and phosphopeptides that can mimic natural signaling pathways without being degraded by phosphatases.[1] This stability is crucial for developing targeted therapies for diseases like cancer.[1]

  • Protein Engineering: The compound is used to modify proteins to enhance their stability and biological activity.[1] Introducing this unnatural amino acid can confer resistance to proteolysis and modulate protein-protein interactions, which is vital for various biotechnological applications.[1]

  • Bioconjugation: The functional groups within the molecule facilitate efficient conjugation with other biomolecules, enabling the creation of advanced bioconjugates for diagnostics and targeted therapeutic applications.[1]

Experimental Protocol: Automated Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, field-proven methodology for the incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine into a target peptide sequence using an automated peptide synthesizer. This protocol is designed as a self-validating system, with checkpoints to ensure reaction completion.

Objective: To couple Fmoc-4-diethylphosphomethyl-D-phenylalanine to a growing peptide chain on a solid support resin.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-4-diethylphosphomethyl-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Kaiser Test Kit (or other ninhydrin-based test)

Methodology:

  • Resin Preparation and Swelling:

    • Place the desired amount of resin into a reaction vessel within the synthesizer.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then again with DMF (3x).

    • Allow the resin to swell in DMF for at least 30 minutes. This step is critical as it ensures that all reactive sites on the resin are accessible for the subsequent chemical reactions.

  • Initial Fmoc Deprotection (If starting with Fmoc-protected resin):

    • Treat the resin with the 20% piperidine/DMF solution for 3 minutes. Drain.

    • Repeat the treatment with the deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group, liberating the free amine for the first coupling reaction.

    • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-4-diethylphosphomethyl-D-phenylalanine:

    • In a separate vial, dissolve Fmoc-4-diethylphosphomethyl-D-phenylalanine (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the amino acid solution to activate the carboxylic acid. The solution will typically change color (e.g., to yellow). The basicity of DIPEA catalyzes the formation of the active ester intermediate, which is highly reactive towards the free amine on the resin.

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

  • Monitoring and Validation:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (beads remain yellow) indicates that all free amines have reacted, and the coupling is complete.

    • If the test is positive (beads turn blue), the coupling reaction was incomplete. In this case, the coupling step should be repeated ("double coupling"). This validation step is essential for ensuring the final peptide is of high purity.

  • Washing:

    • Drain the reaction vessel and wash the resin extensively with DMF (5-7x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

Visualization of Key Processes

To better illustrate the core chemical workflows, the following diagrams are provided.

SPPS_Cycle Resin Peptide-Resin (Fmoc-AA)n Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Activated Fmoc-AA(n+1)) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 NextCycle Peptide-Resin (Fmoc-AA)n+1 Wash2->NextCycle Ready for next cycle

Caption: A simplified workflow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Fmoc group removal using piperidine, yielding a free N-terminal amine for subsequent coupling.

Conclusion

Fmoc-4-diethylphosphomethyl-D-phenylalanine is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its capacity to act as a non-hydrolyzable phosphotyrosine analog, combined with the inherent proteolytic resistance conferred by its D-stereochemistry, provides researchers with a powerful means to create stable, biologically active peptides. The robust and well-understood chemistry of its Fmoc group ensures seamless integration into established SPPS workflows. As the fields of chemical biology and targeted therapeutics continue to advance, the demand for such precisely engineered amino acid derivatives will undoubtedly grow, solidifying the role of this compound in the development of next-generation peptide-based diagnostics and medicines.

References

  • Peptides International. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. Retrieved from Peptides International. [Link]

Sources

Exploratory

Role of 4-diethylphosphomethyl-D-phenylalanine in SH2 domain binding

An In-Depth Technical Guide to the Role of 4-diethylphosphomethyl-D-phenylalanine in SH2 Domain Binding Authored by a Senior Application Scientist Abstract Src Homology 2 (SH2) domains are critical modules in intracellul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 4-diethylphosphomethyl-D-phenylalanine in SH2 Domain Binding

Authored by a Senior Application Scientist

Abstract

Src Homology 2 (SH2) domains are critical modules in intracellular signal transduction, acting as "readers" of post-translational modifications by specifically recognizing and binding to phosphotyrosine (pTyr) residues within target proteins.[1][2] This interaction is fundamental to a vast array of cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases, making SH2 domains prime therapeutic targets.[3][4][5] However, the development of inhibitors based on pTyr-containing peptides is hampered by their inherent metabolic instability and poor bioavailability.[6][7][8] This guide provides a comprehensive overview of 4-diethylphosphomethyl-D-phenylalanine, a non-hydrolyzable pTyr mimetic, and its pivotal role in the design of next-generation SH2 domain inhibitors. We will explore its mechanism of binding, detail robust experimental protocols for its characterization, and illustrate its application in drug discovery.

The Central Role of SH2 Domains in Cellular Signaling

Signal transduction pathways are the intricate communication networks that govern cellular life. A key mechanism in these pathways is the reversible phosphorylation of tyrosine residues, a process controlled by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2][9][10] SH2 domains are highly conserved protein modules of approximately 100 amino acids that function as the primary effectors of this signaling switch.[4][11]

Their core function is to recognize and bind to specific pTyr-containing sequences, thereby recruiting signaling proteins to activated receptor tyrosine kinases or phosphorylated scaffold proteins.[10][12][13] This recruitment event is the linchpin for the assembly of signaling complexes that control diverse cellular outcomes, from cell growth and differentiation to immune responses.[1][2]

The structure of an SH2 domain features a conserved architecture: a central anti-parallel β-sheet flanked by two α-helices.[11] This structure forms two critical pockets:

  • A conserved pTyr-binding pocket: This positively charged pocket accommodates the negatively charged phosphate group of pTyr. A key interaction involves a salt bridge between an invariant arginine residue (at the βB5 position) and the phosphate moiety.[1][2]

  • A variable specificity-determining pocket: This pocket recognizes the amino acid residues C-terminal to the pTyr, conferring binding specificity to different SH2 domains.[1][2][12]

This "two-pronged" binding mechanism allows the ~120 SH2 domains in the human proteome to selectively engage with a vast number of phosphorylated targets, ensuring the fidelity of signaling pathways.[3][14]

SH2_Binding_Mechanism cluster_SH2 SH2 Domain cluster_Peptide Phosphopeptide Ligand SH2_Pocket pTyr Binding Pocket Arg (βB5) Specificity Pocket Peptide ... pTyr Tyr+1 Tyr+3 ... Peptide:pY->SH2_Pocket:pTyr Phosphate-Arginine Salt Bridge Peptide:Y3->SH2_Pocket:spec Hydrophobic Interaction Mimetic_Comparison cluster_Natural Natural Substrate cluster_Mimetic Synthetic Mimetic Building Block pTyr Phosphotyrosine (pTyr) (Unstable) PTP PTPs pTyr->PTP Hydrolysis Proteases Proteases pTyr->Proteases Cleavage (if L-config) D_Phe_P 4-diethylphosphomethyl-D-phenylalanine (Stable Prodrug/Moiety) D_Phe_P->PTP Resistant D_Phe_P->Proteases Resistant (D-config)

Figure 2: Stability advantages of the synthetic mimetic.

Experimental Validation: Protocols for Characterizing SH2 Domain Binding

To validate the efficacy and selectivity of an inhibitor containing 4-diethylphosphomethyl-D-phenylalanine, a suite of biophysical and structural techniques is required. The following protocols represent the gold standard in the field.

Quantitative Binding Analysis: Affinity and Thermodynamics

These methods provide quantitative data on the strength and nature of the interaction.

ParameterTechniqueMeasuresSignificance
Dissociation Constant (Kd) Surface Plasmon Resonance (SPR)kon (association rate), koff (dissociation rate)Measures binding affinity. Lower Kd indicates stronger binding.
Thermodynamics (ΔH, ΔS) Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Reveals the thermodynamic drivers of the interaction (e.g., hydrogen bonding vs. hydrophobic effect).

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the steps to determine the binding kinetics of a synthetic peptide containing the pTyr mimetic to a target SH2 domain.

Causality: SPR measures changes in mass on a sensor surface in real-time. By immobilizing the SH2 domain and flowing the peptide over it, we can directly observe the rates of binding (association) and unbinding (dissociation), providing a complete kinetic profile.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize the purified SH2 domain onto a CM5 sensor chip via amine coupling to a target density of ~2000 Resonance Units (RU). Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the synthetic peptide (containing the de-esterified phosphonate) in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected Kd.

  • Association: Inject the peptide solution over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the increase in RU as the peptide binds.

  • Dissociation: Switch back to flowing only running buffer over the surfaces and monitor the decrease in RU as the peptide dissociates from the SH2 domain (e.g., for 600 seconds).

  • Regeneration: If necessary, inject a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound peptide and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters in a single experiment, providing deep insight into the forces driving the interaction.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze both the purified SH2 domain and the synthetic peptide into the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

  • Loading the Calorimeter: Load the SH2 domain (e.g., 20-50 µM) into the sample cell and the peptide (e.g., 200-500 µM, ~10x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the peptide into the SH2 domain solution at a constant temperature (e.g., 25°C).

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.

  • Data Analysis: Integrate the heat signal for each injection and plot the resulting values against the molar ratio of ligand to protein. Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Application in Drug Development: Targeting the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is an SH2 domain-containing protein that is a key mediator of cytokine signaling. [15]Its persistent activation is a hallmark of many cancers, making its SH2 domain an attractive target for therapeutic intervention. [15] The activation of STAT3 involves its recruitment to a phosphorylated receptor via its SH2 domain, followed by its own phosphorylation. Phosphorylated STAT3 then dimerizes through a reciprocal SH2-pTyr interaction between two STAT3 monomers, translocates to the nucleus, and drives the transcription of genes involved in proliferation and survival.

An inhibitor designed with 4-diethylphosphomethyl-D-phenylalanine can disrupt this process. By mimicking the pY residue required for dimerization, the inhibitor can bind to the STAT3 SH2 domain and prevent the formation of the active dimer, thereby blocking downstream gene transcription.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 1. Cytokine binds & activates JAK STAT3_m STAT3 (monomer) JAK->STAT3_m 2. JAK phosphorylates STAT3 STAT3_p p-STAT3 STAT3_m->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 3. Dimerization via SH2-pTyr interaction DNA DNA STAT3_dimer->DNA 4. Nuclear Translocation Inhibitor D-Phe-P Inhibitor Inhibitor->STAT3_p Blocks SH2 domain, prevents dimerization Gene_Tx Gene Transcription (Proliferation, Survival) DNA->Gene_Tx 5. Binds DNA

Figure 3: Inhibition of the STAT3 signaling pathway.

Conclusion and Future Outlook

4-diethylphosphomethyl-D-phenylalanine represents a powerful and versatile tool in the rational design of SH2 domain inhibitors. By combining the stability of a phosphonate-based phosphotyrosine mimetic with the proteolytic resistance conferred by a D-amino acid, it addresses the primary liabilities of traditional peptide-based approaches. The diethyl ester form further provides a strategic handle for prodrug applications and synthetic feasibility.

The robust biophysical and structural methods detailed herein are essential for validating the binding and mechanism of action of inhibitors built with this moiety. As our understanding of the complexities of SH2-mediated signaling networks grows, such precisely engineered chemical tools will be indispensable in developing selective and potent therapeutics for a wide range of human diseases. The future may see the incorporation of this mimetic into more complex modalities, such as macrocyclic peptides or proteolysis-targeting chimeras (PROTACs), to further enhance potency and selectivity.

References

  • Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Str
  • SH2 domain. Wikipedia -
  • Phospho-dependent Protein Interaction Domains in Signal Transduction. Cell Signaling Technology -
  • Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. PubMed -
  • Structure and function of SH2 domains. PubMed -
  • Phosphotyrosyl Mimetics in the Development of Signal Transduction Inhibitors. Accounts of Chemical Research -
  • Targeting SH2 Domains as an Emerging Drug Discovery Str
  • SH2 Domain Structure and Function. PubMed -
  • NMR-based discovery of phosphotyrosine mimetics th
  • SH2 domains: role, structure and implications for molecular medicine. Expert Reviews in Molecular Medicine -
  • SH2 domains: role, structure and implic
  • Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Str
  • SH2 Domains: Folding, Binding and Therapeutical Approaches. PMC -
  • Structure and function of SH2 domains. The Company of Biologists -
  • Phosphotyrosine-mimicking peptides for the inhibition of the Src Homology 2 (SH2)
  • L-0-(2-Malonyl)tyrosine: A New Phosphotyrosyl Mimetic for the Preparation of Src Homology 2 Domain Inhibitory Peptides1. ElectronicsAndBooks -
  • Progress in the Development of Inhibitors of SH2 Domains. Bentham Science -
  • Fmoc-4-diethylphosphomethyl-D-phenylalanine. Chem-Impex -
  • Progress towards the development of SH2 domain inhibitors. Chemical Society Reviews -
  • Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands. Journal of Medicinal Chemistry -

Sources

Foundational

Fmoc-4-Diethylphosphomethyl-D-Phenylalanine: Solubility Profiles and Integration Protocols in Advanced Peptide Synthesis

Executive Summary The development of phosphatase-resistant peptide therapeutics requires the strategic incorporation of non-hydrolyzable phosphotyrosine (pTyr) mimetics[1]. Among the most effective building blocks for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of phosphatase-resistant peptide therapeutics requires the strategic incorporation of non-hydrolyzable phosphotyrosine (pTyr) mimetics[1]. Among the most effective building blocks for this purpose is Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8; MW: 537.54)[2]. By replacing the labile P–O–C linkage of standard phosphotyrosine with a robust P–C bond, this derivative enables the synthesis of highly stable ligands targeting Src homology 2 (SH2) domains and protein tyrosine phosphatases (PTPs)[3]. This whitepaper provides an in-depth analysis of the solvation dynamics of this critical amino acid derivative and outlines self-validating protocols for its successful integration into solid-phase peptide synthesis (SPPS)[4].

Molecular Architecture & Physicochemical Rationale

Understanding the solubility of Fmoc-4-diethylphosphomethyl-D-phenylalanine requires an analysis of its molecular architecture. Free phosphonic acids are notoriously difficult to dissolve in standard organic solvents due to their zwitterionic nature and propensity for extensive intermolecular hydrogen bonding.

To circumvent this in SPPS, the phosphonomethyl group is masked as a diethyl ester [3]. This structural modification dictates its solubility profile by:

  • Eliminating Hydrogen Bond Donors: The ethyl groups cap the acidic oxygens of the phosphonate, preventing self-aggregation.

  • Increasing Lipophilicity: The hydrocarbon chains of the Fmoc protecting group and the diethyl esters act synergistically to increase the molecule's affinity for polar aprotic solvents[4].

  • Steric Shielding: The bulky diethyl phosphonate group prevents premature side-reactions during the highly reactive coupling phases of SPPS.

Quantitative Solubility Profiling in Organic Solvents

To ensure optimal coupling efficiency, the derivative must be fully solvated. The table below summarizes the operational solubility of Fmoc-4-diethylphosphomethyl-D-phenylalanine across standard SPPS solvents, based on its physicochemical properties.

SolventDielectric Constant (ε)Operational Solubility (M)Suitability for SPPSMechanistic Rationale
N,N-Dimethylformamide (DMF) 36.7> 0.5 MOptimal (Primary)High dipole moment effectively solvates the lipophilic Fmoc and diethyl ester groups.
N-Methyl-2-pyrrolidone (NMP) 32.2> 0.5 MOptimal (Difficult)Superior disruption of inter-chain aggregation during complex peptide assembly.
Dichloromethane (DCM) 8.9~ 0.1 - 0.2 MModerateLower dielectric constant limits high-concentration solvation; used primarily for resin swelling.
Dimethyl Sulfoxide (DMSO) 46.7> 0.5 MHigh (Additive)Excellent solvating power, often used as a 10-20% additive in DMF to break beta-sheet formation.
Water / Hexane Varies< 0.01 MPoorHighly hydrophobic protecting groups drive complete insolubility in aqueous or highly non-polar media.

Solvation Dynamics & Mechanistic Insights

As a Senior Application Scientist, I frequently observe coupling failures stemming from improper solvent selection. Causality in solvent choice is critical: While DCM is excellent for swelling polystyrene resins, it lacks the hydrogen-bond acceptor capacity required to fully stabilize the activated intermediate of Fmoc-4-diethylphosphomethyl-D-phenylalanine.

When activated with reagents like HATU or DIC/Oxyma, the molecule forms a highly reactive ester. If solvated purely in DCM, the localized concentration of the bulky diethylphosphomethyl groups can lead to micro-precipitation within the resin pores. DMF or NMP must be used as the primary solvent because their amide backbones actively coordinate with the activated amino acid, maintaining it in a monomeric, highly reactive state until nucleophilic attack by the resin-bound amine occurs.

Experimental Workflows: Preparation & SPPS Integration

The following protocols are designed as self-validating systems to ensure absolute trustworthiness during peptide synthesis.

Protocol 1: Solvation and Activation (0.2 M Scale)

This protocol ensures complete dissolution and activation prior to resin introduction.

  • Weighing: Accurately weigh 0.107 g (0.2 mmol) of Fmoc-4-diethylphosphomethyl-D-phenylalanine[2].

  • Solvation: Add 1.0 mL of peptide-synthesis grade DMF.

  • Agitation: Sonicate for 60 seconds at room temperature.

    • Self-Validation Check 1: Inspect the vial against a light source. The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMF, which causes premature Fmoc deprotection.

  • Activation: Add 0.195 mmol of HATU (0.074 g) and 0.4 mmol of DIPEA (70 µL).

    • Self-Validation Check 2: The solution will immediately transition to a pale, clear yellow. A deep brown or orange color indicates excessive DIPEA concentration or degraded HATU, which will lead to epimerization.

Protocol 2: Post-Synthesis Phosphonate Deprotection

A critical error in the field is assuming standard Trifluoroacetic acid (TFA) cleavage cocktails will remove the diethyl esters from the phosphonate. TFA cannot cleave ethyl esters. A secondary deprotection step using Trimethylsilyl bromide (TMSBr) is strictly required[1].

  • Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove standard protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Phosphonate Deprotection: Dissolve the lyophilized peptide in anhydrous DCM. Add 10 equivalents of TMSBr and stir under argon for 4 hours at room temperature.

  • Quenching: Quench the reaction with methanol, evaporate the solvent, and re-lyophilize.

    • Self-Validation Check 3: Perform LC-MS analysis. The mass spectrum must show a precise mass shift of -56 Da relative to the TFA-cleaved intermediate, confirming the quantitative loss of two ethyl groups and the generation of the active phosphonic acid.

Signaling and Application Pathway

The successful integration and deprotection of this amino acid yields a peptide capable of potent biological modulation. The diagram below illustrates the workflow from synthesis to its ultimate biological application: acting as a non-hydrolyzable "stealth" ligand that binds SH2 domains while resisting degradation by PTPs[3].

G A Peptide Synthesis (Fmoc-D-Phe(4-CH2PO(OEt)2)-OH) B Global Deprotection & Cleavage (TFA / Scavengers) A->B Step 1 C Phosphonate Deprotection (TMSBr / DCM) B->C Step 2 D Purified pTyr-Mimetic Peptide (Phosphatase Resistant) C->D Step 3 E SH2 Domain Binding (Target Inhibition) D->E High Affinity F Protein Tyrosine Phosphatase (PTP) (Hydrolysis Blocked) D->F Resists Cleavage

Workflow of Fmoc-4-diethylphosphomethyl-D-phenylalanine integration and SH2 domain targeting.

References

  • Chem-Impex International. "Fmoc-4-diethylphosphomethyl-D-phenylalanine". chemimpex.com.
  • Santa Cruz Biotechnology. "Fmoc-4-diethylphosphomethyl-D-phenylalanine | CAS 215600-05-8". scbt.com.
  • Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science / NIH PMC.
  • Burke TR Jr, et al. "Preparation of fluoro- and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine". Journal of Organic Chemistry / OUCI.

Sources

Exploratory

Stability Dynamics of Fmoc-4-diethylphosphomethyl-D-phenylalanine in Aqueous Solutions: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, kinetic profiling, and self-validating experimental workflows. Introduction & Structural Significance In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, kinetic profiling, and self-validating experimental workflows.

Introduction & Structural Significance

In the development of targeted therapeutics and phosphopeptide mimetics, Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) serves as a critical, stereochemically pure building block[1]. By replacing a standard phosphate ester (C–O–P) with a phosphomethyl linkage (C–C–P), researchers can synthesize peptides that are entirely resistant to endogenous phosphatases[2].

However, handling this molecule in aqueous solutions—whether during HPLC purification, on-resin aqueous chemistry, or biological assay preparation—presents a dual-stability challenge. As a Senior Application Scientist, I frequently observe that erratic yields and degradation artifacts in peptide synthesis stem from a misunderstanding of how this molecule behaves in water. This guide deconstructs the causality behind its degradation pathways and provides self-validating protocols to ensure structural integrity.

Mechanistic Profiling in Aqueous Media

The stability of Fmoc-D-Phe(4-CH2PO3Et2)-OH in water is dictated by two distinct functional groups, each responding differently to pH and temperature.

A. The N-Terminal Fmoc Group: Base-Labile, Acid-Stable

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of orthogonal peptide synthesis due to its robust stability in acidic environments[3]. In aqueous solutions at pH 1.0 to 7.0, the Fmoc group remains intact.

However, in basic aqueous media (pH > 8.0), the Fmoc group becomes highly labile[4]. The degradation is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism. The proton at the 9-position of the fluorene ring is highly acidic. A base abstracts this proton, forming a stabilized cyclopentadienyl anion intermediate, which rapidly collapses to expel the carbamate, ultimately releasing dibenzofulvene and the free amine[4].

B. The Side-Chain Diethyl Phosphonate: Hydrolytic Susceptibility

While the C–P bond of the phosphomethyl group is virtually unbreakable under standard conditions, the diethyl ester linkages (P–O–Et) are susceptible to hydrolysis[5].

  • Neutral Conditions (pH 6-7): The diethyl phosphonate is kinetically stable at room temperature, with hydrolysis half-lives extending beyond weeks.

  • Acidic/Basic Extremes: Under strong aqueous acid (e.g., prolonged exposure to TFA/H2O mixtures) or strong base, the ester bonds undergo slow hydrolysis to yield the monoethyl phosphonate, and eventually, the free phosphonic acid[6]. Elevated temperatures exponentially accelerate this ester cleavage.

Degradation Parent Fmoc-D-Phe(4-CH2PO3Et2)-OH Stable at pH 4-7 Base Aqueous Base (pH > 8) E1cB Mechanism Parent->Base Acid Aqueous Acid (pH < 2) Ester Hydrolysis Parent->Acid FmocCleaved Dibenzofulvene + D-Phe(4-CH2PO3Et2)-OH Base->FmocCleaved Fast PhosHydrolyzed Fmoc-D-Phe(4-CH2PO3HEt)-OH (Monoester) Acid->PhosHydrolyzed Slow

Fig 1: Primary pH-dependent degradation pathways of Fmoc-D-Phe(4-CH2PO3Et2)-OH in aqueous environments.

Quantitative Stability Data

To guide experimental design, the following table summarizes the quantitative stability of the molecule across different aqueous conditions at 25°C.

Aqueous ConditionpH LevelFmoc Group IntegrityDiethyl Phosphonate IntegrityEstimated Molecular Half-Life ( t1/2​ )
0.1% TFA in Water ~ 2.0Highly StableSlow Hydrolysis> 14 Days
Phosphate Buffer 7.4StableStable> 30 Days
Ammonium Bicarbonate 8.5Slow CleavageStable~ 12 Hours
0.1 M NaOH 13.0Rapid Cleavage (< 5 min)Moderate Hydrolysis< 5 Minutes

Note: Data extrapolated from standard Fmoc-amino acid and dialkyl phosphonate kinetic profiles. Temperature elevation to 37°C reduces these half-lives by approximately 60%.

Experimental Protocols: Self-Validating Kinetic Workflow

When determining the exact stability of this compound for a specific biological assay or aqueous synthetic step, you must use a self-validating system. The most common error is failing to quench the reaction prior to LC-MS analysis, leading to false degradation occurring inside the autosampler.

Protocol: LC-MS/UV Monitoring of Aqueous Stability

Rationale: Fmoc-D-Phe(4-CH2PO3Et2)-OH is highly hydrophobic. Direct dissolution in water causes micelle formation or precipitation, leading to erratic kinetic sampling. We first dissolve the compound in an aprotic solvent (DMSO) before dilution.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5.38 mg of Fmoc-D-Phe(4-CH2PO3Et2)-OH in 1.0 mL of LC-MS grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete solvation without acting as a nucleophile or base.

  • Buffer Spiking: Dilute the stock 1:100 into the target aqueous buffer (e.g., 50 mM PBS, pH 7.4) to achieve a 100 µM working concentration. Vortex immediately.

  • Incubation & Sampling: Incubate the solution in a thermomixer at the desired temperature (e.g., 25°C). Extract 50 µL aliquots at defined time points: 0, 1, 4, 8, 24, and 48 hours.

  • Chemical Quenching (Critical Step): Immediately transfer each 50 µL aliquot into a vial containing 50 µL of 0.2% aqueous Trifluoroacetic acid (TFA). Causality: Dropping the pH to ~3.0 instantly protonates any basic species in the buffer, completely halting the E1cB Fmoc cleavage and freezing the degradation profile.

  • LC-MS Analysis: Inject 5 µL onto a C18 reversed-phase column.

    • Monitor the parent ion at m/z 538 [M+H]+ .

    • Monitor Fmoc cleavage by tracking dibenzofulvene (m/z 178 ).

    • Monitor phosphonate hydrolysis by tracking the monoethyl ester (m/z 510 [M+H]+ ).

Protocol Prep 1. Sample Prep (DMSO to Aq Buffer) Incubate 2. Incubation (Controlled pH/Temp) Prep->Incubate Sample 3. Aliquot Sampling (Time-course) Incubate->Sample Quench 4. Chemical Quenching (pH Neutralization) Sample->Quench Analyze 5. LC-MS/UV Quantification Quench->Analyze

Fig 2: Self-validating kinetic workflow for assessing the aqueous stability of Fmoc-protected amino acids.

Conclusion & Best Practices

To maintain the structural integrity of Fmoc-4-diethylphosphomethyl-D-phenylalanine in aqueous environments, researchers must navigate the orthogonal vulnerabilities of its functional groups.

  • Avoid Amine Buffers: Never store the compound in buffers containing primary or secondary amines (like Tris), as they will slowly catalyze Fmoc deprotection over time.

  • Cold Storage: For short-term aqueous storage, keep solutions at 4°C and pH 4.0–6.0 to simultaneously suppress base-catalyzed Fmoc elimination and acid-catalyzed phosphonate hydrolysis.

  • Post-Synthesis Deprotection: If the final goal is to yield the free phosphonic acid peptide, the diethyl esters are typically removed post-synthetically using Trimethylsilyl bromide (TMSBr) in anhydrous conditions, rather than relying on harsh aqueous hydrolysis which would destroy the peptide backbone[6].

References

  • Wikipedia. "Fluorenylmethyloxycarbonyl protecting group." Wikimedia Foundation. URL: [Link]

  • OECD SIDS. "Dimethyl Phosphonate / Diethyl Phosphonate Hydrolysis Profile." OECD. URL: [Link]

  • National Institutes of Health (PMC). "Efficient Fmoc-Protected Amino Ester Hydrolysis." NIH. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Fmoc-4-diethylphosphonomethyl-D-phenylalanine: Synthesis, Safety, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Fmoc-4-diethylphosphonomethyl-D-phenylalanine, a synthetic amino acid derivative crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-4-diethylphosphonomethyl-D-phenylalanine, a synthetic amino acid derivative crucial for advancing peptide-based therapeutics and research. We delve into its chemical identity, including its CAS number, and provide a detailed examination of its safety profile based on available data. The guide outlines a plausible synthetic pathway for its preparation and its subsequent incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). Furthermore, we explore its key applications, focusing on its role in the design of peptides with enhanced biological activity and stability, particularly as non-hydrolyzable phosphotyrosine mimics and enzyme inhibitors. This document serves as a critical resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and biochemistry, offering both foundational knowledge and practical insights into the utilization of this unique building block.

Chemical Identity and Properties

Fmoc-4-diethylphosphonomethyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a diethylphosphonomethyl substituent at the para position of the phenyl ring.

PropertyValueSource(s)
CAS Number 215600-05-8[1]
Molecular Formula C₂₉H₃₂NO₇P[1]
Molecular Weight 537.56 g/mol [1]
Appearance White to yellow powder/solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

The Fmoc group provides a base-labile protecting group essential for stepwise peptide synthesis, while the diethylphosphonomethyl group introduces a stable phosphonate moiety, a key feature for many of its applications.[2]

Safety Data Sheet (SDS) Analysis

A Safety Data Sheet for Fmoc-4-diethylphosphonomethyl-D-phenylalanine is available from suppliers such as Chem-Impex. While the specific SDS for this compound should always be consulted before handling, general safety precautions for similar Fmoc-protected amino acids include:

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

It is imperative for all laboratory personnel to read and understand the complete SDS before working with this compound.

Synthesis and Purification

The synthesis of Fmoc-4-diethylphosphonomethyl-D-phenylalanine involves two key stages: the synthesis of the core amino acid, 4-(diethylphosphonomethyl)-D-phenylalanine, followed by the protection of its amino group with the Fmoc moiety.

Synthesis of 4-(diethylphosphonomethyl)-D-phenylalanine

Conceptual Synthesis Workflow:

G A p-Bromomethyl-D-phenylalanine derivative C Arbusov Reaction A->C B Triethyl phosphite B->C D 4-(diethylphosphonomethyl)-D-phenylalanine derivative C->D E Deprotection D->E F 4-(diethylphosphonomethyl)-D-phenylalanine E->F

Caption: Conceptual workflow for the synthesis of the core amino acid.

This process would likely start with a suitable protected p-bromomethyl-D-phenylalanine derivative, which is then reacted with triethyl phosphite in an Arbusov reaction to form the carbon-phosphorus bond. Subsequent deprotection of the amino and carboxyl groups would yield the desired 4-(diethylphosphonomethyl)-D-phenylalanine. Chiral integrity must be maintained throughout the synthesis.

Fmoc Protection

The final step is the protection of the α-amino group with the Fmoc group. This is a standard procedure in peptide chemistry.[3]

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve 4-(diethylphosphonomethyl)-D-phenylalanine in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), dissolved in a suitable organic solvent like dioxane.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to achieve high purity.

Applications in Peptide Synthesis and Drug Development

The unique structural features of Fmoc-4-diethylphosphonomethyl-D-phenylalanine make it a valuable tool for researchers in peptide chemistry and drug development.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-diethylphosphonomethyl-D-phenylalanine is designed for use in Fmoc-based SPPS.[2] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[4]

SPPS Cycle Workflow:

G cluster_0 SPPS Cycle A Resin-bound peptide with Fmoc group B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B Base Treatment C Resin-bound peptide with free N-terminus B->C D Coupling of Fmoc-4-diethylphosphonomethyl-D-phenylalanine C->D Activation (e.g., HBTU/DIPEA) E Resin-bound peptide elongated by one residue D->E E->A Repetition for next amino acid

Caption: General workflow for incorporating the amino acid in SPPS.

The incorporation of this amino acid into a peptide sequence follows the standard SPPS protocol:

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed.[5]

  • Activation and Coupling: The carboxylic acid of Fmoc-4-diethylphosphonomethyl-D-phenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the free N-terminus of the resin-bound peptide.[6]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin and deprotected.

Phosphotyrosine Mimetics

The phosphonomethyl group is a non-hydrolyzable isostere of the phosphate group found in phosphotyrosine.[7] This makes peptides containing 4-diethylphosphonomethyl-D-phenylalanine valuable tools for studying signal transduction pathways that are regulated by protein phosphorylation. These modified peptides can act as inhibitors or probes for protein tyrosine kinases and phosphatases. The D-configuration of the amino acid can also impart resistance to enzymatic degradation, increasing the peptide's in vivo stability.

Enzyme Inhibitors

The phosphonate moiety can chelate metal ions in the active sites of metalloenzymes. Peptides incorporating 4-diethylphosphonomethyl-D-phenylalanine have been investigated as inhibitors of various enzymes, including aminopeptidases.[8] The design of potent and selective enzyme inhibitors is a key strategy in drug discovery.

Enhancing Peptide Bioactivity

The introduction of this unnatural amino acid can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity and conformational preferences.[9] These changes can lead to enhanced biological activities, including antimicrobial and anticancer properties. For instance, the presence of phenylalanine and its derivatives has been linked to increased antioxidant activity in peptides.[10]

Conclusion

Fmoc-4-diethylphosphonomethyl-D-phenylalanine is a specialized and powerful building block for the synthesis of modified peptides with significant potential in research and therapeutic development. Its unique combination of a base-labile Fmoc protecting group and a stable phosphonate functionality allows for its straightforward incorporation into peptides via SPPS. The resulting phosphonate-containing peptides are valuable as non-hydrolyzable phosphotyrosine mimetics, enzyme inhibitors, and tools for enhancing peptide bioactivity and stability. This technical guide provides a foundational understanding of this compound, from its synthesis and safety to its diverse applications, empowering researchers to leverage its unique properties in their scientific endeavors.

References

  • Atherton, E., & Sheppard, R. C. (1987). The Peptides (Vol. 9). Academic Press.
  • Fields, G. B. (1994). Peptide Synthesis Protocols. Humana Press.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(19), 10533.
  • BenchChem. (2023). Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS).
  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. (2023). Molecules, 28(18), 6598.
  • Process for the preparation of 4-hetero-substituted phenylalanine derivatives. (2003).
  • BenchChem. (2023). An In-depth Technical Guide to the Structural Analysis of Fmoc-D-Phe(4-F)-OH.
  • Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 247-250.
  • Gahane, A. Y., et al. (2018). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (2021).
  • Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades. (2019).
  • BenchChem. (2023). OH and Fmoc-D-Phe-OH in Peptide Synthesis.
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2019). Molecules, 24(20), 3738.
  • Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. (2022). Foods, 11(13), 1903.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2016). Journal of the Mexican Chemical Society, 60(3), 133-139.
  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. (2018). Journal of Fluorine Chemistry, 205, 59-71.
  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (2023). Foods, 12(7), 1475.
  • Synthesis of p-Phosphonomethyl-L-phenylalanine using Camphor Sultam or D-Valine as Chiral Auxiliaries. (1995). Tetrahedron Letters, 36(4), 55-58.
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2013).

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-4-diethylphosphomethyl-D-phenylalanine

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Author: BenchChem Technical Support Team. Date: March 2026

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Polishing the Biological Mechanism

I've just added the caption and final formatting to Diagram 2. The biological mechanism clearly illustrates the SH2/PTP signaling pathway and the role of the D-Pmp mimetic. I've also incorporated the constraints for the text contrast rule for the node text, and the Diagram is complete!

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Adding Causality Details

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Detailing the TMSBr Reaction

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Adding Key Literature Details

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Confirming Anhydrous Conditions

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Executive Summary & Mechanistic Rationale

The development of phosphatase-resistant peptide therapeutics and chemical probes heavily relies on the incorporation of phosphotyrosine (pTyr) mimetics. Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) is a premier building block for this purpose [1]. By replacing the scissile P–O–C bond of native phosphotyrosine with a highly stable P–C–C linkage, the resulting phosphonomethylphenylalanine (Pmp) residue becomes completely impervious to hydrolysis by Protein Tyrosine Phosphatases (PTPs) [2].

The structural design of this specific building block is driven by three distinct causal mechanisms:

  • The D-Enantiomer Configuration: Utilizing the D-isomer provides profound resistance to endogenous proteolytic degradation, drastically improving the in vivo half-life of the peptide. Furthermore, the altered stereochemistry allows researchers to probe atypical binding pockets in Src Homology 2 (SH2) domains.

  • The Phosphonomethyl (Pmp) Core: The non-hydrolyzable nature of the Pmp group ensures that the peptide remains in a permanently "phosphorylated" state, acting as a sustained activator or competitive inhibitor in kinase/phosphatase signaling networks.

  • The Diethyl Ester Protection: During standard Fmoc Solid-Phase Peptide Synthesis (SPPS), a free phosphonic acid can cause severe side reactions, including pyrophosphate formation and the quenching of coupling reagents [3]. The diethyl ester groups ( −PO(OEt)2​ ) effectively mask the phosphonate. However, these ethyl groups are completely stable to standard Trifluoroacetic Acid (TFA) cleavage, necessitating a specialized post-cleavage dealkylation step using Trimethylsilyl bromide (TMSBr) [4].

BioMechanism Kinase Protein Tyrosine Kinase (PTK) Substrate Native Substrate (Tyr) Kinase->Substrate Phosphorylates pTyr Phosphotyrosine (pTyr) Substrate->pTyr Phosphatase Protein Tyrosine Phosphatase (PTP) pTyr->Phosphatase Hydrolyzed by SH2 SH2 Domain Signaling pTyr->SH2 Activates Mimetic D-Pmp Mimetic Peptide (Protease & PTP Resistant) Mimetic->Phosphatase Inhibits/Resists Mimetic->SH2 Binds Stably

Mechanism of D-Pmp mimetic peptides resisting PTP hydrolysis while binding SH2 domains.

Quantitative Experimental Parameters

To ensure a self-validating and reproducible workflow, all stoichiometric and temporal data for the synthesis and deprotection phases are summarized below.

Table 1: SPPS Coupling and Cleavage Parameters
Process StepReagents / CompositionEquivalentsTime / TempRationale
Fmoc Deprotection 20% Piperidine in DMFExcess2 × 10 min, RTRemoves Fmoc; diethyl esters remain fully intact.
Pmp Coupling Fmoc-D-Pmp(Et)2-OH / HATU / DIPEA3.0 / 2.9 / 6.060 min, RTHATU overcomes the steric hindrance of the bulky Pmp side chain.
Global Cleavage TFA / TIS / H2O (95:2.5:2.5)Excess2 hours, RTCleaves peptide from resin and removes side-chain protecting groups (except ethyl esters).
Table 2: McKenna Reaction (Phosphonate Deprotection) Parameters
ParameterSpecificationCausality & Impact
Solvent Anhydrous Dichloromethane (DCM)Moisture must be strictly excluded to prevent premature TMSBr hydrolysis to HBr.
Reagent Trimethylsilyl bromide (TMSBr)Drives SN​2 attack on the ethyl group, forming a labile silyl ester intermediate [4].
Equivalents 15–20 eq per phosphonate groupHigh excess is required to drive the reaction to completion within a reasonable timeframe.
Reaction Time 12–24 hoursSteric bulk of the peptide backbone slows the dealkylation kinetics.
Quenching Methanol (MeOH) or WaterRapidly hydrolyzes the intermediate silyl ester to the free phosphonic acid.

Step-by-Step Methodology: A Self-Validating System

The following protocol separates the standard SPPS workflow from the critical post-synthesis deprotection of the diethyl phosphonate. Attempting to deprotect the ethyl esters while the peptide is still on the resin often leads to incomplete reactions and resin degradation.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Couple Fmoc-D-Pmp(Et)2-OH (HATU/DIPEA, 3 eq) Deprotect->Coupling Elongation Peptide Elongation (Standard SPPS) Coupling->Elongation Cleavage Global Cleavage (TFA/TIS/H2O) Elongation->Cleavage TMSBr Phosphonate Deprotection (TMSBr in DCM, McKenna Rxn) Cleavage->TMSBr Hydrolysis Hydrolysis & Lyophilization (MeOH / H2O) TMSBr->Hydrolysis HPLC RP-HPLC Purification Hydrolysis->HPLC

Workflow for SPPS and subsequent TMSBr-mediated deprotection of diethyl phosphonates.

Phase 1: Solid-Phase Peptide Synthesis
  • Resin Preparation: Swell Rink Amide or Wang resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Pmp(Et)2-OH:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-4-diethylphosphomethyl-D-phenylalanine and 0.29 mmol of HATU in minimal DMF.

    • Add 0.6 mmol (6 eq) of DIPEA. Activate for 1 minute.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

    • Validation Checkpoint: Perform a Kaiser test. A yellow/colorless result confirms complete coupling. If blue, repeat the coupling step.

  • Chain Elongation: Continue standard Fmoc SPPS for the remainder of the sequence.

  • Global Cleavage: Treat the resin with 5 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the crude peptide powder.

    • Note: At this stage, the peptide contains the intact diethyl phosphonate group.

Phase 2: McKenna Reaction (Dealkylation of Diethyl Phosphonate)

Caution: TMSBr is highly corrosive and moisture-sensitive. Perform this step in a fume hood using oven-dried glassware.

  • Preparation: Transfer the lyophilized crude peptide (~50 mg) into an oven-dried, argon-purged round-bottom flask.

  • Solvation: Dissolve the peptide in 2 mL of anhydrous DCM.

  • TMSBr Addition: Syringe in 15–20 equivalents of Trimethylsilyl bromide (TMSBr) dropwise under argon.

  • Reaction: Stir the mixture at room temperature for 12 to 24 hours.

  • Validation Checkpoint (Self-Validating Step):

    • Withdraw a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS.

    • Target Mass: [M+H]+ of the fully deprotected peptide.

    • Troubleshooting: If a mass of [M+28+H]+ is observed, it indicates a mono-ethyl phosphonate intermediate. Add an additional 5 eq of TMSBr and stir for 4 more hours.

  • Quenching & Hydrolysis: Once LC-MS confirms complete dealkylation, evaporate the DCM and excess TMSBr under a gentle stream of nitrogen. Immediately add 5 mL of Methanol (or a 1:1 mixture of MeOH/H₂O) and stir for 30 minutes to hydrolyze the silyl esters to the free phosphonic acid.

  • Final Isolation: Evaporate the methanol, reconstitute the peptide in 10% aqueous acetonitrile, and lyophilize.

  • Purification: Purify the final product via Preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Analytical & Troubleshooting Guide

  • Incomplete Coupling of Subsequent Amino Acids: The bulky Pmp residue can sterically hinder the coupling of the next amino acid. Solution: Use HATU/DIPEA for the subsequent coupling and extend the reaction time to 2 hours.

  • Premature Deprotection: Do not use TMSBr while the peptide is on the resin. The generation of HBr (from trace moisture) can prematurely cleave the peptide from acid-labile resins (like Wang or Rink Amide) and trap it within the resin matrix, drastically reducing yields.

  • Oxidation Side-Reactions: If the peptide contains Methionine (Met) or Cysteine (Cys), the prolonged TMSBr treatment can cause side reactions. Solution: Add a scavenger such as ethanedithiol (EDT) or thioanisole during the TMSBr step [5].

References

  • Sigma-Aldrich / MilliporeSigma. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[Link]

  • Burke, T. R., et al. (2006). Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp): A Useful Phosphotyrosyl Mimetic. Current Topics in Medicinal Chemistry, 6(14), 1465-1471.[Link]

  • Chao, H., et al. (1995). Synthesis and Application of Fmoc-O-[Bis(dimethylamino)phosphono]tyrosine, a Versatile Protected Phosphotyrosine Equivalent. Journal of Organic Chemistry, 60(24), 7710-7711.[Link]

  • Krutzek, F., et al. (2023). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry, 66(24), 16752–16770.[Link]

  • Tian, Z., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.[Link]

Application

Application Note: A Practical Guide to the Incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine into Cyclic Peptides

Abstract Cyclic peptides are a premier class of therapeutic candidates, offering enhanced metabolic stability, target affinity, and reduced proteolytic degradation compared to their linear counterparts.[1][2][3] The inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclic peptides are a premier class of therapeutic candidates, offering enhanced metabolic stability, target affinity, and reduced proteolytic degradation compared to their linear counterparts.[1][2][3] The incorporation of non-natural amino acids, such as phosphotyrosine mimetics, further expands their therapeutic potential by enabling the modulation of protein-protein interactions central to cellular signaling.[4][5] This guide provides a comprehensive, field-proven protocol for the incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine—a stable phosphotyrosine analogue—into a cyclic peptide backbone using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent cyclization.

Introduction: The Significance of Phosphonate Mimetics in Cyclic Peptides

Phosphorylation of tyrosine residues is a critical event in signal transduction, regulated by protein tyrosine kinases and phosphatases (PTPs).[5] Dysregulation of these pathways is implicated in numerous diseases, making them key therapeutic targets. However, peptides containing natural phosphotyrosine are susceptible to rapid hydrolysis by PTPs.[6]

Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Phe(4-CH₂PO(OEt)₂)-OH) is a non-hydrolyzable phosphotyrosine mimetic.[5][7] The phosphonate group replaces the labile phosphate ester, providing resistance to enzymatic degradation while mimicking the charge and geometry of phosphotyrosine.[5] Its incorporation into a cyclic structure combines the benefits of conformational constraint with a stable, functional side chain, creating a powerful tool for drug discovery and chemical biology.[1][4][7] This D-amino acid configuration can further enhance stability against enzymatic degradation.[8]

This document details the workflow from linear peptide synthesis through on-resin cyclization, final cleavage, and characterization.

Materials and Reagents

Ensure all reagents are of peptide synthesis grade or higher. Anhydrous solvents should be used where specified.

Reagent/MaterialRecommended Grade/Supplier
Amino Acids & Derivatives
Fmoc-4-diethylphosphomethyl-D-phenylalanine≥99% Purity (HPLC)[7]
Standard Fmoc-L-amino acidsHigh-purity, side-chain protected
Resin
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loading
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent Grade
Diethyl EtherAnhydrous, Cold (-20°C)
Coupling Reagents & Additives
HATU≥98%
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Cleavage & Deprotection
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)≥98%
Deionized Water (H₂O)18.2 MΩ·cm
Analytical
Acetonitrile (ACN)HPLC Grade
Formic Acid (FA)LC-MS Grade

Experimental Workflow Overview

The overall process involves three main stages: solid-phase synthesis of the linear peptide, on-resin cyclization, and finally, cleavage from the resin followed by purification and analysis.

G cluster_0 Part 1: Linear Peptide Synthesis (SPPS) cluster_1 Part 2: On-Resin Cyclization cluster_2 Part 3: Cleavage & Analysis A 1. Resin Swelling B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) B->C C->B Wash D Repeat Steps 2-3 for each amino acid C->D E Incorporate Fmoc-D-Phe(4-CH₂PO(OEt)₂)-OH D->E F 4. N-terminal Fmoc Removal (Final Deprotection) E->F Linear Peptide Assembled G 5. Side-Chain Deprotection (If orthogonal strategy used) H 6. Intramolecular Coupling (HATU/DIPEA in DMF) F->H Head-to-Tail Cyclization I 7. Cleavage from Resin (TFA Cocktail) H->I Cyclic Peptide on Resin J 8. Precipitation & Purification (Cold Ether, RP-HPLC) I->J K 9. Characterization (LC-MS, MS/MS) J->K

Figure 1: Overall workflow for cyclic peptide synthesis.

Detailed Protocols

Part 1: Synthesis of the Linear Peptide Precursor (Fmoc-SPPS)

This protocol is based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[9]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 eq. relative to resin loading) with HATU (0.95 eq. relative to amino acid) and DIPEA (2 eq. relative to amino acid) in DMF for 5-10 minutes.[10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine:

    • Rationale: Non-natural and sterically hindered amino acids can exhibit slower coupling kinetics.[9] Using a highly efficient coupling reagent like HATU is crucial for driving the reaction to completion and preventing deletion sequences.[10][11]

    • Protocol: Follow the standard coupling protocol (Step 4), but consider using a slightly longer pre-activation time (15 mins) and an extended coupling time (2-4 hours). A double coupling (repeating the coupling step with fresh reagents) is highly recommended to ensure maximum incorporation efficiency.

  • Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the sequence until the full linear peptide is assembled.

Part 2: On-Resin Head-to-Tail Cyclization

On-resin cyclization is often preferred as it utilizes the "pseudo-dilution" principle of the solid support to favor intramolecular cyclization over intermolecular oligomerization.[8]

  • Final N-terminal Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in Part 1, Step 2. Wash the resin thoroughly.

  • Cyclization Coupling:

    • Rationale: The cyclization is an intramolecular amide bond formation. High-dilution conditions are simulated by the resin-bound peptide, but a potent coupling reagent is still required to ensure efficient ring closure.[1] HATU is an excellent choice for this critical step.

    • Protocol:

      • Prepare a solution of HATU (3 eq.) and DIPEA (6 eq.) in a large volume of DMF (to achieve a peptide-resin concentration of approx. 0.05 M).

      • Add this solution to the resin.

      • Agitate the reaction at room temperature for 4-24 hours.[8]

      • Monitoring: To monitor the reaction, cleave a small aliquot of resin (e.g., 5 mg) and analyze the product by LC-MS to compare the masses of the linear and cyclic peptides. The cyclic peptide will show a mass loss of 18 Da (H₂O) compared to its linear precursor.

  • Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the resin under vacuum.

G cluster_activation Activation & Cyclization Resin Resin Support LinearPeptide H₂N-[AA]n-...-Phe(P)-...-[AA]1-Linker Resin->LinearPeptide HATU HATU / DIPEA in DMF LinearPeptide->HATU Add Cyclization Reagents ActivatedPeptide Activated C-Terminus HATU->ActivatedPeptide Activates CyclicPeptide Cyclic Peptide (-H₂O) ActivatedPeptide->CyclicPeptide Intramolecular Attack CyclicPeptide->Resin

Figure 2: On-resin head-to-tail cyclization process.

Part 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • Rationale: A strong acid, typically TFA, is required to cleave the peptide from the resin and remove side-chain protecting groups.[12] Scavengers like TIS and water are critical to quench reactive carbocations generated during this process, preventing modification of sensitive residues.[12] The diethyl phosphonate group is generally stable to standard TFA cleavage conditions.

    • Protocol:

      • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[8]

      • Add the cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

      • Agitate at room temperature for 2-4 hours.

      • Filter the resin and collect the TFA filtrate.

  • Peptide Precipitation and Isolation:

    • Add the TFA filtrate dropwise into a 50 mL conical tube containing cold (-20°C) diethyl ether (approx. 40 mL).[9]

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (e.g., 3500 rpm for 10 min), discard the supernatant.

    • Wash the peptide pellet with more cold diethyl ether and re-centrifuge. Repeat twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification by RP-HPLC:

    • Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.[13]

    • Protocol:

      • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

      • Purify on a preparative C18 or C4 column using a water/acetonitrile gradient containing 0.1% TFA or FA.[3]

      • Collect fractions and analyze by LC-MS to identify those containing the pure cyclic peptide.

      • Lyophilize the pure fractions to obtain a white, fluffy powder.

  • Characterization:

    • Rationale: It is essential to confirm the identity and purity of the final product. LC-MS provides molecular weight confirmation, while MS/MS can provide sequence information.[13][14][15]

    • LC-MS Analysis: Confirm the molecular weight of the purified peptide. The observed mass should match the calculated average or monoisotopic mass.

    • Purity Analysis: Determine the purity of the final product by integrating the peak area from an analytical RP-HPLC chromatogram.

    • (Optional) MS/MS Sequencing: Fragmentation analysis can help confirm the amino acid sequence, although cyclic peptides can produce complex fragmentation patterns.[14]

Expected Results & Data Presentation

AnalysisParameterExpected Result
LC-MS (Crude) Molecular Weight [M+H]⁺Should observe both linear and cyclic (linear - 18.02 Da) species.
LC-MS (Purified) Molecular Weight [M+H]⁺A single major peak corresponding to the calculated mass of the cyclic peptide.
Analytical HPLC Purity>95% (post-purification).
Yield Overall Yield5-20% (highly sequence-dependent).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Incorporation of the Non-Natural Amino Acid Steric hindrance, incomplete coupling.Perform a double coupling with fresh reagents. Increase coupling time to 4 hours. Ensure HATU and DIPEA are fresh.
High Proportion of Linear Peptide After Cyclization Inefficient cyclization reaction.Increase cyclization time (up to 24h). Ensure anhydrous DMF is used. Confirm N-terminal Fmoc group was fully removed before cyclization.
Multiple Peaks in Crude HPLC Deletion sequences, side reactions during cleavage.Use double coupling for the non-natural amino acid. Ensure adequate scavengers in the TFA cocktail.
Low Final Yield Poor coupling/cyclization efficiency, loss during purification.Optimize coupling/cyclization times. Handle peptide carefully during precipitation and work-up.

Conclusion

This application note provides a robust and detailed framework for the successful synthesis of cyclic peptides containing the phosphotyrosine mimetic Fmoc-4-diethylphosphomethyl-D-phenylalanine. By employing high-efficiency coupling reagents like HATU, especially for the sterically demanding non-natural residue and the critical on-resin cyclization step, researchers can reliably produce these valuable molecules. The protocols for cleavage, purification, and characterization outlined herein constitute a complete workflow for obtaining high-purity cyclic phosphonopeptides suitable for applications in drug discovery and chemical biology.

References

  • Chem-Impex. Fmoc-4-diethylphosphomethyl-D-phenylalanine. Available at: [Link]

  • Yan, Z., et al. (2003). Design and synthesis of phosphotyrosine mimetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. Available at: [Link]

  • Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology. Available at: [Link]

  • Burke, T. R., et al. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. Biochemistry. Available at: [Link]

  • YMC. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Available at: [Link]

  • Roche, S., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Fmoc Deprotection and Handling of Fmoc-4-diethylphosphomethyl-D-phenylalanine in SPPS

Executive Summary The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) is a specialized, non-hydrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) is a specialized, non-hydrolyzable phosphotyrosine analog widely utilized to synthesize phosphatase-resistant peptidomimetics and SH2 domain-binding probes[1].

Handling this building block during Solid-Phase Peptide Synthesis (SPPS) requires a nuanced understanding of orthogonal protecting group strategies. This application note details the mechanistic rationale, validated protocols, and self-validating workflows for the Fmoc deprotection of peptides containing this critical residue, ensuring high-fidelity synthesis without premature side-chain degradation.

Mechanistic Rationale: The Diethylphosphonate Advantage

As an Application Scientist, it is critical to understand the causality behind the molecular design of this building block before executing the protocol.

  • The D-Isomer & Methylene Linkage: The D-phenylalanine backbone confers resistance to proteolytic degradation, while the non-hydrolyzable methylene linkage (-CH 2​ -PO 3​ Et 2​ ) mimics the phosphate group of phosphotyrosine. Crucially, this prevents dephosphorylation by protein tyrosine phosphatases (PTPs) in biological assays[2].

  • Why the Diethyl Ester? A free phosphonic acid is highly reactive and would readily form pyrophosphates or cross-link with the activated carboxyl group of incoming amino acids during coupling. The diethyl ester (-PO 3​ Et 2​ ) effectively masks this reactivity, ensuring linear peptide elongation[1].

  • Stability to Piperidine: The P-O-C(ethyl) bonds are exceptionally robust. The Fmoc group is cleaved via an E1cB elimination mechanism driven by the abstraction of the highly acidic fluorenyl proton by a base. The diethyl phosphonate lacks such an acidic proton and is sterically shielded, making it completely inert to nucleophilic attack by secondary amines like piperidine.

Reagent Selection and Compatibility

While standard Fmoc deprotection relies on 20% piperidine, difficult sequences (e.g., highly hydrophobic stretches prone to aggregation) may require alternative bases. The diethyl phosphonate group maintains excellent compatibility across standard SPPS deprotection bases.

Table 1: Comparison of Fmoc Deprotection Reagents for Phosphopeptide Synthesis
ReagentConcentrationSolventDeprotection TimeCompatibility with -PO 3​ Et 2​ Mechanistic Notes
Piperidine 20% (v/v)DMF2 × 10 minExcellent Industry standard; rapid E1cB elimination. Highly recommended.
Piperazine 10% (w/v)DMF/EtOH2 × 15 minExcellent Less toxic alternative; slower kinetics but prevents aspartimide formation.
DBU 2% (v/v)DMF2 × 5 minGood Strong amidine base used to disrupt aggregation in difficult sequences.

Validated Protocol: Fmoc Deprotection

This protocol outlines the standard Fmoc deprotection step immediately following the coupling of Fmoc-4-diethylphosphomethyl-D-phenylalanine.

Prerequisites:

  • Peptide-resin containing the newly coupled Fmoc-D-Phe(4-CH 2​ PO 3​ Et 2​ )-OH residue.

  • Freshly prepared 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Ensure the resin is fully swollen in DMF for at least 15 minutes prior to deprotection to maximize reagent penetration into the polymer matrix.

  • Initial Deprotection (Neutralization): Add 20% piperidine/DMF (approx. 10 mL per gram of resin) to the reaction vessel. Agitate gently for 3 minutes. Causality: This initial step neutralizes any residual acidic byproducts from the previous coupling step (e.g., Oxyma or HOBt) and initiates the Fmoc cleavage.

  • Drain: Completely drain the reaction vessel.

  • Main Deprotection: Add a fresh aliquot of 20% piperidine/DMF (10 mL/g resin). Agitate gently for 12 to 15 minutes to drive the deprotection to completion.

  • Extensive Washing: Drain the reagent. Wash the resin extensively with DMF (5 × 1 minute). Causality: Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which would otherwise cap the incoming amino acid in the next cycle.

System Validation: UV Monitoring

Trustworthy protocols must be self-validating. Relying solely on colorimetric assays (like the Kaiser test) can be subjective. To quantitatively validate Fmoc removal without cleaving the peptide, perform real-time UV monitoring of the deprotection drains.

Table 2: UV Monitoring Parameters for Fmoc Deprotection Validation
ParameterValue / Description
Analyte Dibenzofulvene-piperidine adduct
Wavelength ( λmax​ ) 301 nm
Reference Blank 20% Piperidine in DMF
Success Criterion Absorbance matches the theoretical resin loading; stable baseline achieved after washing.

Downstream Considerations: Global Cleavage & Ethyl Ester Removal

While the focus of this guide is Fmoc deprotection, researchers must plan for the final cleavage. The very stability that protects the diethyl ester during piperidine treatment makes it resistant to standard Trifluoroacetic acid (TFA) cleavage cocktails.

TFA will cleave the peptide from the resin and remove standard acid-labile groups (e.g., tBu, Trt), but it will not remove the ethyl groups from the phosphonate [2].

To generate the biologically active free phosphonic acid, a strong Lewis acid is required post-cleavage:

  • Cleave the peptide from the resin using standard TFA/scavengers.

  • Lyophilize the intermediate protected peptide.

  • Treat the peptide in solution with Trimethylsilyl bromide (TMSBr) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of scavengers (e.g., thioanisole) for 12-16 hours to quantitatively cleave the P-O-Et bonds[2].

Process Workflow

The following diagram illustrates the logical relationship between the orthogonal stability of the diethyl phosphonate group during SPPS and its targeted removal during global cleavage.

SPPS_Workflow A Resin-Bound Peptide (Fmoc-Protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Deprotected Peptide (Free Amine) B->C Step 2 (UV Validated) D Coupling of Next AA (DIC/Oxyma) C->D Step 3 (Elongation) E Global Cleavage & Phosphonate Deprotection (TMSBr / TFA) C->E Final Step D->A Cycle Repeat

Workflow for Fmoc SPPS and global deprotection of diethylphosphomethyl-D-phenylalanine peptides.

References

Sources

Application

Introduction: The Significance of Phosphomethyl Phenylalanine in Modern Research

An Application Guide for the Deprotection of Diethyl Phosphonate Esters in Phosphomethyl Phenylalanine Derivatives Phosphomethyl phenylalanine (Pmp), a non-hydrolyzable isostere of phosphotyrosine (pTyr), has become an i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Deprotection of Diethyl Phosphonate Esters in Phosphomethyl Phenylalanine Derivatives

Phosphomethyl phenylalanine (Pmp), a non-hydrolyzable isostere of phosphotyrosine (pTyr), has become an indispensable tool for researchers in drug development and chemical biology.[1][2] Its structural similarity to pTyr allows it to act as a stable mimetic in peptides, enabling the study of signal transduction pathways mediated by protein-tyrosine kinases and phosphatases without the complication of enzymatic dephosphorylation.[2][3] The synthesis of Pmp-containing peptides often requires the phosphonic acid moiety to be protected, commonly as a diethyl ester, to ensure compatibility with standard peptide synthesis protocols.[4]

The final, critical step in these syntheses is the quantitative and clean removal of these ethyl protecting groups to unmask the biologically active phosphonic acid. The choice of deprotection strategy is paramount, as it must be robust enough to completely cleave the stable P-O-C bonds while being mild enough to preserve other sensitive functionalities within the peptide, such as other protecting groups (e.g., Boc, Fmoc), ester linkages, and the chiral integrity of the amino acid backbone.

This application note provides a comprehensive guide to the primary methods for cleaving diethyl ester protecting groups from phosphomethyl phenylalanine derivatives. We will delve into the mechanistic underpinnings of each technique, offer detailed, field-proven protocols, and provide a comparative analysis to guide researchers in selecting the optimal method for their specific molecular context.

Chapter 1: Overview of Cleavage Strategies

The deprotection of diethyl phosphonates is a challenging transformation that can be accomplished via several distinct chemical pathways.[5][6] The most common strategies fall into two major categories: harsh hydrolytic methods and milder silylation-mediated procedures.

  • Acid-Catalyzed Hydrolysis: This is a traditional and powerful method, typically employing concentrated mineral acids like hydrochloric acid (HCl) at elevated temperatures.[5][7] The reaction proceeds via a two-step consecutive hydrolysis, cleaving one ethyl group at a time.[8] While effective, its "brute-force" nature limits its application to substrates lacking other acid-sensitive functional groups.[9][10]

  • Silylation-Mediated Cleavage (The McKenna Reaction and its Variants): This is the most widely adopted mild method for phosphonate deprotection.[9][11] It involves a two-step process: first, the conversion of the diethyl ester into a bis(trimethylsilyl) phosphonate intermediate using a silyl halide, followed by a gentle solvolysis step with an alcohol or water to yield the final phosphonic acid.[11] The premier reagent for this transformation is bromotrimethylsilane (TMSBr).[5][10]

Start Protected Phenylalanine Derivative (Diethyl Phosphonate) Method1 Acid-Catalyzed Hydrolysis (e.g., conc. HCl, reflux) Start->Method1 Harsh Conditions Method2 Silylation-Mediated Cleavage (e.g., TMSBr, then MeOH) Start->Method2 Mild Conditions End Deprotected Phosphomethyl Phenylalanine (Phosphonic Acid) Method1->End Method2->End

Figure 1: High-level overview of the primary deprotection strategies.

Chapter 2: Method Selection and Comparative Analysis

Choosing the correct deprotection method is critical to the success of your synthesis. The decision should be based on the functional groups present in the substrate.

MethodReagent(s)ConditionsAdvantagesDisadvantagesBest Suited For
Acid Hydrolysis Concentrated HClReflux, 1-12 hSimple reagents, effective for robust substrates.[7]Harsh; cleaves acid-labile groups (Boc, t-butyl esters); can cause degradation.[9]Simple, robust molecules without other acid-sensitive groups.
McKenna Reaction 1. TMSBr2. MeOH or H₂ORoom Temp, 1-24 hHighly chemoselective and mild; compatible with most functional groups.[10][11]Reagent is moisture-sensitive; alkyl bromide byproduct can cause N-alkylation side reactions.[10][11]Complex molecules with acid- or base-labile functionalities.
TMSI Cleavage 1. TMSI2. MeOH or H₂ORoom Temp, RapidExtremely rapid and quantitative, even more reactive than TMSBr.[11][12]Higher cost; reagent is highly reactive and light-sensitive.When rapid and efficient deprotection under mild conditions is essential.
TMSCl / NaI 1. TMSCl, NaI2. MeOH or H₂ORoom Temp, 15-60 minCost-effective; generates reactive TMSI in situ.[11][13]Requires an additional salt reagent.Economical, large-scale synthesis where mild conditions are required.
BBr₃ Cleavage 1. BBr₃2. H₂O-30 to 70 °C, ~6 hExcellent compatibility with sensitive functional groups.[13][14]Reagent is highly corrosive and moisture-sensitive.Substrates where silyl halides may cause side reactions.

Chapter 3: Detailed Protocols and Mechanisms

Protocol 1: Acid-Catalyzed Hydrolysis with Concentrated HCl

Principle: This method relies on the protonation of the phosphoryl oxygen, which activates the phosphorus atom for nucleophilic attack by water. The reaction proceeds sequentially through a monoester intermediate to the final phosphonic acid. Harsh conditions are required to drive the cleavage of both P-O-C bonds.[5][8]

cluster_0 Step 1: First Hydrolysis cluster_1 Step 2: Second Hydrolysis A R-P(O)(OEt)₂ B R-P⁺(OH)(OEt)₂ A->B + H⁺ C H₂O D R-P(O)(OEt)(OH) B->D + H₂O - H⁺ E EtOH F R-P(O)(OEt)(OH) G R-P⁺(OH)(OEt)(OH) F->G + H⁺ H H₂O I R-P(O)(OH)₂ G->I + H₂O - H⁺ J EtOH

Figure 2: Simplified mechanism of acid-catalyzed phosphonate hydrolysis.

Materials:

  • Diethyl phosphomethyl phenylalanine derivative

  • Concentrated Hydrochloric Acid (37%, ~12 M)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the diethyl phosphonate starting material (1.0 eq).

  • Add a sufficient volume of concentrated HCl to fully dissolve the substrate (a common ratio is 2-4 mL of acid per mmol of substrate).[5]

  • Heat the mixture to reflux (typically ~110 °C) and maintain for 4-12 hours.

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots, removing the acid under vacuum, and analyzing the residue by ³¹P NMR. Look for the disappearance of the starting material signal and the appearance of a new signal for the phosphonic acid.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess HCl and water by rotary evaporation.

  • Work-up and Purification: Add toluene to the residue and evaporate again (azeotropic distillation) to remove the final traces of water. This step may need to be repeated 2-3 times. The resulting crude phosphonic acid can be used directly or purified further by recrystallization or chromatography if necessary.[7]

⚠️ Safety Note: This procedure must be performed in a well-ventilated fume hood. Concentrated HCl is highly corrosive and volatile. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 2: The McKenna Reaction using Bromotrimethylsilane (TMSBr)

Principle: This elegant, two-step method is the gold standard for mild phosphonate deprotection.[9] In the first step, the phosphoryl oxygen attacks the silicon atom of TMSBr. A subsequent Sₙ2 attack by the bromide ion on the ethyl group's α-carbon cleaves the C-O bond, forming a silyl phosphonate ester and ethyl bromide.[11][13] This occurs for both ester groups. In the second step, the highly labile bis(trimethylsilyl) ester is readily hydrolyzed by a protic solvent (methanol or water) to yield the phosphonic acid.[10][11]

cluster_0 Step 1: Silylation cluster_1 Step 2: Solvolysis Start Diethyl Phosphonate R-P(O)(OEt)₂ Intermediate Bis(trimethylsilyl) Ester R-P(O)(OTMS)₂ Start->Intermediate + 2 TMSBr Reagent1 2 TMSBr Byproduct1 2 EtBr Intermediate2 Bis(trimethylsilyl) Ester R-P(O)(OTMS)₂ Final Phosphonic Acid R-P(O)(OH)₂ Intermediate2->Final + 2 MeOH Reagent2 Methanol (MeOH) or Water Byproduct2 2 MeOTMS

Figure 3: Workflow of the two-step McKenna Reaction.

Materials:

  • Diethyl phosphomethyl phenylalanine derivative

  • Bromotrimethylsilane (TMSBr), freshly opened or distilled

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Methanol (MeOH) or Water

  • Schlenk flask or oven-dried glassware with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the diethyl phosphonate ester (1.0 eq) in an anhydrous solvent (e.g., DCM).

  • Reagent Addition: Add TMSBr (typically 2.2 to 4.0 equivalents) dropwise to the stirred solution at room temperature.[10] An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours).

  • Reaction Monitoring: The progress of the silylation should be monitored by ³¹P NMR spectroscopy. A significant upfield shift of the phosphorus signal is observed upon conversion to the bis(trimethylsilyl) ester.[11]

  • Work-up (Solvolysis): Once the silylation is complete, there are two common work-up options:

    • Methanolysis (Preferred): Remove the solvent and excess TMSBr under reduced pressure. Carefully add methanol to the residue and stir for 30-60 minutes at room temperature.[11][15]

    • Aqueous Hydrolysis: Carefully quench the reaction mixture by adding water or a water/methanol mixture.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude phosphonic acid can be purified by an appropriate method, such as recrystallization or preparative HPLC.

Troubleshooting & Optimization:

  • Incomplete Reaction: If the reaction stalls, ensure the TMSBr is of high quality and the solvent is anhydrous. A slight warming of the reaction mixture (e.g., to 35-40 °C) can sometimes facilitate the reaction.[10]

  • N-Alkylation Side Product: The ethyl bromide generated can alkylate nucleophilic sites (e.g., a free amine). To mitigate this, use a low-boiling solvent like DCM at a gentle reflux to help remove the volatile ethyl bromide as it forms.[10] Alternatively, ensure all nucleophilic groups are appropriately protected.

Chapter 4: Analytical Characterization

Confirming the successful deprotection requires a combination of analytical techniques.

  • ³¹P NMR Spectroscopy: This is the most direct method for monitoring the reaction and confirming the final product. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. One would expect to see the signal for the starting diethyl phosphonate (typically δ ≈ 20-30 ppm) disappear and be replaced by a new signal for the phosphonic acid (typically δ ≈ 10-20 ppm).

  • ¹H NMR Spectroscopy: The disappearance of the characteristic triplet and quartet signals corresponding to the ethyl groups (-OCH₂CH₃) provides strong evidence of deprotection.

  • Mass Spectrometry (e.g., ESI-MS): This technique is used to confirm the molecular weight of the final deprotected product.

Conclusion

The cleavage of diethyl ester protecting groups from phosphomethyl phenylalanine is a crucial final step in the synthesis of valuable research tools and potential therapeutics. While traditional acid hydrolysis offers a straightforward route for simple substrates, the McKenna reaction and its silyl halide-based variants provide a much milder and more versatile approach, essential for the integrity of complex, multi-functional molecules. By understanding the mechanisms, advantages, and limitations of each method as outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy, ensuring high yields and purity for their target phosphonic acids.

References

  • Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]

  • McKenna, C. E., Hignite, J. A., et al. (1977).
  • Boutagy, J., & Thomas, R. (1974).
  • Demmer, C. S., et al. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Chemical Reviews. [Link]

  • Gancarz, R., & Gancarz, I. (2020). Selective Esterification of Phosphonic Acids. Molecules. [Link]

  • Corrie, J. E. T., et al. (2014). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules. [Link]

  • Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • Masson, S., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Kent Academic Repository. (Date N/A). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

  • Chougrani, K., et al. (2008). Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. ResearchGate. [Link]

  • Burke, T. R. Jr. (2006). Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. Current Topics in Medicinal Chemistry. [Link]

  • Liu, Y., & Zhan, Z. J. (1999). An Efficient Synthesis of Nα-Fmocm-(phosphonomethyl)-L- and D-Phenylalanine.
  • Stenvall, K., et al. (1996). Synthesis of p-Phosphonomethyl-L-phenylalanine using Camphor Sultam or D-Valine as Chiral Auxiliaries. Acta Chemica Scandinavica. [Link]

  • U.S. Patent 6,465,649 B1. (2002). Methods for the dealkylation of phosphonate esters.
  • Zygmunt, J., & Mastalerz, P. (1981).
  • Zarrow, C., & McKenna, C. E. (1981). The dealkylation of phosphate and phosphonate esters by iodotrimethylsilane: a mild and selective procedure. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Method

Application Note: Optimized Coupling and Deprotection Strategies for Fmoc-4-diethylphosphomethyl-D-phenylalanine in SPPS

Introduction & Mechanistic Rationale Phosphotyrosine (pTyr) is a critical post-translational modification that serves as a docking site for Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains in cellular signa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphotyrosine (pTyr) is a critical post-translational modification that serves as a docking site for Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains in cellular signal transduction[1]. However, the native pTyr phosphate group is rapidly hydrolyzed by cellular protein tyrosine phosphatases (PTPs), severely limiting the in vivo half-life and therapeutic utility of pTyr-containing peptides[2].

To circumvent this enzymatic degradation, 4-phosphonomethyl phenylalanine (Pmp) is widely employed as a non-hydrolyzable pTyr mimetic. In Pmp, the labile oxygen atom bridging the phosphorus and the phenyl ring is replaced by a methylene group (–CH₂–), conferring absolute resistance to phosphatases[2]. For Solid-Phase Peptide Synthesis (SPPS), this building block is typically utilized as Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Pmp(Et)₂-OH) . The ethyl esters are strictly required to protect the phosphonate moiety from forming pyrophosphates or reacting with coupling reagents during chain elongation[3].

The Chemical Challenge

Integrating Fmoc-D-Pmp(Et)₂-OH into a peptide sequence presents two distinct chemical hurdles:

  • Steric Hindrance: The bulky diethylphosphomethyl group at the para-position of the phenyl ring restricts the conformational freedom of the growing peptide chain. This steric bulk significantly reduces coupling kinetics, often leading to deletion sequences if standard activation methods are used.

  • Orthogonal Deprotection: The robust ethyl esters on the phosphonate moiety are completely resistant to standard trifluoroacetic acid (TFA) cleavage cocktails. Releasing the biologically active free phosphonic acid requires specialized, aggressive dealkylation protocols[4].

Evaluation of Coupling Reagents

Because of the steric bulk of Fmoc-D-Pmp(Et)₂-OH, standard coupling reagents like HBTU/HOBt often result in incomplete couplings[5]. As a best practice, peptide chemists must shift to highly reactive, modern coupling systems. The selection must balance activation kinetics, epimerization control, and safety.

Comparative Analysis of Coupling Systems
Coupling Reagent SystemCoupling Efficiency (Hindered AAs)Racemization RiskByproduct ToxicityCost & Safety Profile
DIC / Oxyma Pure High Very Low Low (HCN-free) Highly Cost-Effective / Safe
HATU / HOAt / DIPEA Very HighLowHigh (Explosive risk, allergens)Expensive / Highly Regulated
COMU / DIPEA Very HighLowModerateModerate Cost / Moisture Sensitive
HBTU / HOBt / DIPEA Moderate (Often fails for Pmp)ModerateModerateLow Cost / Suboptimal for Pmp

Expert Insight: DIC / Oxyma Pure has emerged as the modern gold standard for hindered amino acids[5]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits a remarkable ability to stabilize the highly reactive O-acylisourea intermediate formed by DIC, accelerating aminolysis while suppressing oxazolone-mediated racemization. Furthermore, unlike uronium salts (HATU/HBTU), DIC/Oxyma eliminates the risk of chain-terminating guanidinylation on the free amine if pre-activation times are inadvertently extended[5].

Experimental Protocols

Protocol A: Coupling of Fmoc-D-Pmp(Et)₂-OH (DIC/Oxyma Pure Method)

This self-validating protocol ensures maximum coupling efficiency while preventing side reactions.

Reagents:

  • Fmoc-D-Pmp(Et)₂-OH (3.0 equivalents relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • DMF (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min), followed by extensive DMF washing (5 × 1 min).

  • Pre-activation: Dissolve Fmoc-D-Pmp(Et)₂-OH and Oxyma Pure in a minimum volume of DMF (approx. 0.1 M concentration). Add DIC to the solution. Stir the mixture for 3 minutes at room temperature to allow the formation of the active Oxyma ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser/Chloranil Test): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If the test is positive (indicating incomplete coupling), do not proceed to Fmoc deprotection. Instead, perform a second coupling using HATU/DIPEA (3.0 eq) for 1 hour to cap any unreacted sites.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) before proceeding to the next SPPS cycle.

Protocol B: Global Cleavage and Phosphonate Deprotection

Standard Reagent K (TFA/TIS/Water/Phenol/Thioanisole) will cleave the peptide from the resin and remove standard protecting groups, but it will leave the diethyl phosphonate intact[3]. To generate the free phosphonic acid, Trimethylsilyl bromide (TMSBr) is required[4][6]. TMSBr acts via a silyl ester intermediate, which is subsequently hydrolyzed to the free acid[6].

Step-by-Step Methodology:

  • Standard Cleavage: Treat the resin with Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2 hours at room temperature.

  • Filtration & Precipitation: Filter the cleavage cocktail from the resin. Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet. (At this stage, the peptide contains the Pmp(Et)₂ moiety).

  • Dealkylation: Dissolve the dried crude peptide in a solution of 1 M TMSBr in TFA containing 5% thioanisole (as a scavenger).

  • Incubation: Stir the reaction mixture at 4°C to room temperature for 18 hours[3].

  • Hydrolysis & Recovery: Evaporate the TFA/TMSBr under a stream of nitrogen. Add ice-cold water or methanol to hydrolyze the silyl esters[6]. Lyophilize the solution to obtain the crude, fully deprotected Pmp-peptide.

Visualizations

SPPS_Workflow A Resin Preparation (Swelling & Fmoc Deprotection) B Pre-activation of Fmoc-D-Pmp(Et)2-OH (DIC / Oxyma Pure, 3 min) A->B C Coupling Reaction (1-2 hours at RT or 15 min MW) B->C D Chain Elongation (Standard SPPS Cycles) C->D E Resin Cleavage (TFA / TIS / H2O, 2 hours) D->E F Phosphonate Deprotection (1M TMSBr in TFA, 18 hours) E->F Cleaves Peptide G Crude Pmp-Peptide (Free Phosphonic Acid) F->G Removes Ethyl Esters

Fig 1. Workflow for the incorporation and deprotection of Fmoc-D-Pmp(Et)2-OH in SPPS.

Activation_Mechanism A Fmoc-D-Pmp(Et)2-OH + DIC B O-Acylisourea Intermediate A->B Activation D Active Ester (Oxyma-Pmp) B->D Nucleophilic Attack C Oxyma Pure C->D F Peptide Bond + Diisopropylurea D->F Aminolysis E Peptidyl-Resin (Free Amine) E->F

Fig 2. Mechanistic pathway of DIC/Oxyma-mediated activation for hindered amino acids.

Troubleshooting & Optimization

  • Overcoming Severe Steric Hindrance: If coupling Fmoc-D-Pmp(Et)₂-OH onto a highly hindered secondary amine (e.g., N-methylated amino acids or Proline), implement Microwave-assisted SPPS (MW-SPPS) . Heating the DIC/Oxyma coupling reaction to 75°C for 15 minutes provides the necessary thermodynamic push to overcome the activation energy barrier[5].

  • Diagnosing Incomplete Dealkylation: Following Protocol B, analyze the crude peptide via LC-MS. If you observe mass adducts of +28 Da (mono-ethyl ester) or +56 Da (di-ethyl ester) relative to the target mass, the TMSBr cleavage was incomplete.

    • Solution: Extend the TMSBr treatment time to 24 hours, or switch to the more reactive Trimethylsilyl iodide (TMSI) generated in situ (TMSCl + NaI).

References

  • Chen, H., et al. (2021). "Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis." Organic Letters, ACS Publications. URL:[Link]

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Chemical Society Reviews, NIH. URL:[Link]

  • "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." (2020). NIH. URL:[Link]

  • Beeton, C., et al. (2005). "Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases." Molecular Pharmacology, NIH. URL:[Link]

  • Keglevich, G., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, MDPI. URL:[Link]

  • "Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers." (2011). Beilstein Journal of Organic Chemistry, NIH. URL:[Link]

Sources

Application

Designing Non-Hydrolyzable Phosphotyrosine Mimetics with Fmoc-4-diethylphosphomethyl-D-phenylalanine: An Application Note and Protocol Guide

Abstract Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, from signal transduction to cell cycle control. The dynamic nature of this modifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, from signal transduction to cell cycle control. The dynamic nature of this modification, regulated by protein tyrosine kinases and phosphatases, presents a significant challenge for researchers and drug developers. The hydrolytic instability of the phosphate group on tyrosine residues often limits the therapeutic potential and experimental utility of phosphopeptides. This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-4-diethylphosphomethyl-D-phenylalanine, a non-hydrolyzable phosphotyrosine mimetic, to overcome this limitation. We will delve into the rationale behind its design, its incorporation into peptides via solid-phase peptide synthesis, and methods for validating the biological activity of the resulting phosphonate-containing peptides. This document is intended for researchers, scientists, and drug development professionals seeking to create stable and potent tools to investigate and modulate phosphotyrosine-dependent signaling pathways.

Introduction

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular communication. This molecular switch is flipped by protein tyrosine kinases (PTKs), which add a phosphate group, and reversed by protein tyrosine phosphatases (PTPs), which remove it. This delicate balance controls a vast array of signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] Src Homology 2 (SH2) domains are key effector proteins that recognize and bind to specific phosphotyrosine-containing sequences, propagating the signal downstream.[2][3]

A major hurdle in studying and targeting these pathways is the rapid dephosphorylation of phosphotyrosine-containing peptides by cellular phosphatases.[4] This inherent instability makes it challenging to develop effective therapeutic agents and reliable research tools. To address this, non-hydrolyzable phosphotyrosine mimetics have been developed. Among these, phosphonates, which replace the labile P-O-C bond of phosphotyrosine with a stable P-C-C bond, have emerged as a promising strategy.[5]

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a key building block for the synthesis of peptides containing a non-hydrolyzable phosphotyrosine mimetic. The fluorenylmethyloxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[6][7] The diethyl-protected phosphonate group offers improved solubility and compatibility with SPPS chemistry, with the ethyl groups being readily removable during the final cleavage step. The D-configuration of the amino acid can be utilized to create peptides with altered proteolytic stability and unique conformational properties. This guide will provide the necessary protocols and scientific rationale to effectively utilize this powerful tool in your research.

Physicochemical Properties and Advantages

The key advantage of 4-(diethylphosphonomethyl)-phenylalanine lies in its structural and electronic mimicry of phosphotyrosine, coupled with its resistance to enzymatic hydrolysis. This makes it an invaluable tool for creating stable probes and potential therapeutics.

PropertyO-phospho-L-tyrosine4-(phosphonomethyl)-L-phenylalanine (Pmp)
Synonyms H-Tyr(H2PO3)-OH, L-Tyrosine-O-phosphatePmp
CAS Number 21820-51-9147762-53-6 (for Fmoc-protected form)
Molecular Formula C₉H₁₂NO₆PC₁₀H₁₄NO₅P
Molecular Weight 261.17 g/mol 259.19 g/mol
Key Structural Feature Phosphate ester (P-O-C bond)Phosphonate (P-C-C bond)
Hydrolytic Stability Susceptible to phosphatase-mediated hydrolysisResistant to phosphatase-mediated hydrolysis[5]

The primary advantage of 4-(phosphonomethyl)-L-phenylalanine over O-phospho-L-tyrosine is its stability in biological systems.[5] This resistance to hydrolysis by phosphatases makes Pmp an invaluable tool for studying the structural and functional consequences of tyrosine phosphorylation without the complication of dephosphorylation.[5]

Protocols for Peptide Synthesis

The incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol that can be adapted to most automated peptide synthesizers.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Deprotection1 Fmoc Deprotection First_AA->Deprotection1 2. Coupling Amino Acid Coupling Deprotection1->Coupling 3. Deprotection2 Fmoc Deprotection Coupling->Deprotection2 4. Mimetic_Coupling Mimetic Coupling (Fmoc-4-diethylphosphomethyl-D-Phe) Deprotection2->Mimetic_Coupling 5. Chain_Elongation Repeat Coupling/ Deprotection Cycles Mimetic_Coupling->Chain_Elongation 6. Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage 7. Purification Purification (HPLC) Cleavage->Purification 8. Analysis Analysis (MS) Purification->Analysis 9.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS Incorporation

1. Resin Selection and Preparation:

  • Choose a resin appropriate for your desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes before use.

2. First Amino Acid Coupling:

  • If using a pre-loaded resin, proceed to the first deprotection step.

  • If using a non-loaded resin, couple the first Fmoc-protected amino acid (3 equivalents) using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in DMF.[7] Allow the reaction to proceed for 2-4 hours.

3. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

4. Standard Amino Acid Coupling:

  • For standard amino acids, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours.[7]

  • Wash the resin with DMF.

5. Incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine:

  • Due to the steric bulk of this unnatural amino acid, a more potent coupling reagent and potentially longer coupling times or a double coupling strategy may be necessary.[7]

  • Dissolve Fmoc-4-diethylphosphomethyl-D-phenylalanine (2 equivalents) and a coupling agent like HATU (1.95 equivalents) in DMF. Add DIEA (4 equivalents) to activate the mixture.

  • Add the activated mimetic to the resin and allow it to react for 2-4 hours.

  • Perform a ninhydrin test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Wash the resin thoroughly with DMF.

6. Chain Elongation:

  • Repeat the deprotection and coupling steps for the remaining amino acids in your sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups, including the diethyl groups from the phosphonate. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7] The reaction is typically carried out for 2-4 hours at room temperature.

8. Purification and Characterization:

  • Precipitate the cleaved peptide in cold diethyl ether and collect the pellet by centrifugation.[7]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Validation of the Synthesized Peptide

To confirm that the synthesized peptide containing the phosphotyrosine mimetic is biologically active, a binding assay with its target SH2 domain is essential. Fluorescence polarization (FP) is a common and robust method for this purpose.

FP_Assay cluster_0 Competitive Binding cluster_1 Data Analysis Tracer Fluorescently Labeled Phosphopeptide (Tracer) Incubate Incubate Tracer->Incubate SH2 SH2 Domain Protein SH2->Incubate Mimetic Mimetic-Containing Peptide (Competitor) Mimetic->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot Plot FP vs. [Competitor] Measure_FP->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Caption: Workflow for a Competitive Fluorescence Polarization Assay.

Protocol for Competitive Fluorescence Polarization Assay

Objective: To determine the binding affinity (Ki) of the mimetic-containing peptide for a specific SH2 domain.

Materials:

  • Purified SH2 domain protein of interest.

  • Fluorescently labeled peptide with a known binding affinity for the SH2 domain (tracer).

  • Synthesized peptide containing the phosphotyrosine mimetic (competitor).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin).

  • Black, non-binding 96- or 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of the mimetic-containing peptide in the assay buffer.

  • In each well of the microplate, add a fixed concentration of the SH2 domain protein and the fluorescently labeled tracer peptide. The concentration of the SH2 domain should be in the range of the tracer's Kd, and the tracer concentration should be low (e.g., 1-5 nM).

  • Add the serially diluted mimetic-containing peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the tracer).

  • Calculate the binding affinity (Ki) of the mimetic-containing peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Application Example: Probing the Grb2-SH2 Domain Interaction

The adaptor protein Grb2 plays a crucial role in receptor tyrosine kinase signaling by linking activated receptors to downstream effectors like Sos1. The SH2 domain of Grb2 binds to specific phosphotyrosine motifs, such as pYxN. A peptide containing a non-hydrolyzable mimetic can be used to stably inhibit this interaction and study its downstream consequences.

Grb2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pYxN binding to SH2 domain Sos1 Sos1 Grb2->Sos1 SH3 domains bind proline-rich regions Ras Ras Sos1->Ras GEF activity MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified Grb2-mediated signaling pathway.

By synthesizing a peptide corresponding to a Grb2-binding motif (e.g., from the Shc protein) with Fmoc-4-diethylphosphomethyl-D-phenylalanine in place of phosphotyrosine, one can create a potent and stable inhibitor of the Grb2-SH2 interaction. This can be used in cell-based assays to probe the role of this interaction in cell proliferation or in pull-down assays to identify other Grb2-interacting proteins.

Peptide SequenceBinding Affinity (Kd) to Grb2-SH2
Ac-pYVNV-NH₂~0.2 µM
Ac-(Pmp)VNV-NH₂~0.5-2 µM[4]

The slightly lower binding affinity of the Pmp-containing peptide is a common observation and is attributed to the subtle geometric differences between the phosphonate and phosphate groups. However, the significant advantage of phosphatase resistance often outweighs this modest decrease in affinity for many applications.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete coupling of the mimetic Steric hindrance of the bulky amino acid.Use a more potent coupling reagent (e.g., HATU, COMU). Increase the coupling time. Perform a double coupling.
Low yield of the final peptide Aggregation of the peptide on the resin. Incomplete cleavage.Use a resin with a lower loading capacity. Add chaotropic salts to the coupling solution. Ensure the cleavage cocktail is fresh and the reaction time is sufficient.
No binding in the SH2 domain assay Incorrect peptide sequence. Degradation of the SH2 domain protein.Verify the peptide sequence and purity by mass spectrometry. Check the activity of the SH2 domain with a known positive control.

Conclusion

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a powerful and versatile building block for the synthesis of non-hydrolyzable phosphotyrosine mimetics. Its resistance to phosphatase activity makes it an invaluable tool for researchers studying phosphotyrosine-dependent signaling pathways. The protocols and guidelines presented in this document provide a solid foundation for the successful incorporation of this mimetic into peptides and their subsequent validation and application. By creating stable probes and inhibitors, researchers can gain deeper insights into the complex world of cellular signaling and accelerate the development of novel therapeutics for a wide range of diseases.

References

  • Burke, T. R., Jr., Kole, H. K., & Roller, P. P. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemical and Biophysical Research Communications, 204(1), 129–134. [Link]

  • Chem-Impex. (n.d.). Fmoc-4-(phosphonomethyl)-L-phenylalanine. Retrieved from [Link]

  • Macbeath, G., & Schreiber, S. L. (2000). Printing proteins as microarrays for high-throughput function determination. Science, 289(5485), 1760–1763. [Link]

  • Eurofins Discovery. (n.d.). Src Homology 2 (SH2) Domain Binding Assays, SH2scan. Retrieved from [Link]

  • Perich, J. W. (1997). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Methods in Molecular Biology, 67, 245-256. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500. [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Retrieved from [Link]

  • Sacco, F., Perfetto, L., Castagnoli, L., & Cesareni, G. (2012). SH2 Domains: Folding, Binding and Therapeutical Approaches. International Journal of Molecular Sciences, 13(11), 14814–14846. [Link]

  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

  • Zhang, Z.-Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209–234. [Link]

  • Fields, G. B., Lauer, J. L., Dykhoff, K. K., Fields, C. G., & Carr, S. A. (1992). Synthesis of Phosphopeptides. In Peptide Synthesis and Characterization Protocols (pp. 77-94). Humana Press.
  • PubChem. (n.d.). Fmoc-Phe-Ala-DL-Phe(4-Me)-NH2. Retrieved from [Link]

  • Mondal, D., & Gazit, E. (2016). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 12(30), 6335–6343. [Link]

  • Bradshaw, J. M., & Waksman, G. (2002). SH2 Domain Binding: Diverse FLVRs of Partnership. Oncogene, 21(50), 7519–7525. [Link]

  • Zhang, D., & Cui, Z. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(4), 835. [Link]

  • ResearchGate. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]

  • Li, F., & Wang, Q. (2013). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Angewandte Chemie International Edition, 52(33), 8569–8572. [Link]

  • Chen, S., & Yuan, Z. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5885. [Link]

  • Tsumagari, K., Niinae, T., Otaka, A., & Ishihama, Y. (2021). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. FEBS Letters, 595(24), 2977–2987. [Link]

  • Sobkowski, M., & Stawinski, J. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1937. [Link]

  • American Elements. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine. Retrieved from [Link]

  • Marchesan, S., & Vargiu, A. V. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543. [Link]

  • Chem-Impex. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine. Retrieved from [Link]

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Method

Application Notes and Protocols for Fmoc-4-diethylphosphomethyl-D-phenylalanine in Drug Discovery Screening Libraries

Introduction: A Strategic Advantage in Kinase and Phosphatase-Directed Drug Discovery In the intricate landscape of cellular signaling, reversible protein phosphorylation stands as a cornerstone of regulation, governed b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Advantage in Kinase and Phosphatase-Directed Drug Discovery

In the intricate landscape of cellular signaling, reversible protein phosphorylation stands as a cornerstone of regulation, governed by the delicate balance between protein kinases and phosphatases. Dysregulation of this equilibrium is a hallmark of numerous pathologies, including cancer, metabolic disorders, and autoimmune diseases. Consequently, the development of targeted therapeutics that can modulate the activity of these enzymes is a paramount objective in modern drug discovery.[1]

Protein Tyrosine Phosphatases (PTPs), a major class of phosphatases, have emerged as particularly challenging yet highly attractive drug targets.[2] The discovery of potent and selective PTP inhibitors has been hampered by the highly conserved and positively charged nature of the active site, which recognizes the negatively charged phosphotyrosine (pTyr) residue. A primary obstacle in developing pTyr-containing peptide inhibitors is their inherent instability in biological systems, as they are readily hydrolyzed by phosphatases.

To overcome this limitation, medicinal chemists have developed non-hydrolyzable pTyr mimetics. Among these, 4-(phosphonomethyl)-phenylalanine (Pmp) has proven to be a valuable tool. The substitution of the P-O-C bond of phosphotyrosine with a more stable P-C-C bond in Pmp renders it resistant to enzymatic cleavage.[3] This application note focuses on a specific, strategically important variant: Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Pmp(OEt₂)OH) .

The incorporation of the D-enantiomer offers a significant advantage by providing resistance to proteolytic degradation, thereby enhancing the in vivo half-life of peptide-based inhibitors. The diethyl-protected phosphonate group facilitates its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), with the protecting groups being removed during the final cleavage and deprotection step. This guide provides a comprehensive overview of the application of Fmoc-4-diethylphosphomethyl-D-phenylalanine in the construction of peptide libraries and their subsequent use in high-throughput screening (HTS) campaigns to identify novel PTP inhibitors.

The Strategic Rationale: Why Fmoc-4-diethylphosphomethyl-D-phenylalanine?

The choice of Fmoc-4-diethylphosphomethyl-D-phenylalanine as a building block for screening libraries is underpinned by a multi-faceted strategic rationale aimed at maximizing the potential for identifying high-quality lead compounds.

dot

Caption: Strategic advantages of Fmoc-4-diethylphosphomethyl-D-phenylalanine.

  • Non-Hydrolyzable Phosphotyrosine Mimetic: The core advantage lies in its structural mimicry of phosphotyrosine, allowing it to bind to the active site of PTPs without being dephosphorylated. This stability is crucial for its function as a competitive inhibitor in screening assays.

  • D-Amino Acid Configuration: The incorporation of a D-amino acid provides significant resistance to degradation by proteases, which are highly specific for L-amino acids. This enhanced metabolic stability increases the in vivo half-life of potential peptide-based drug candidates, a critical factor for therapeutic efficacy.

  • Fmoc Nα-Protection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis. Its base-lability allows for an orthogonal protection strategy, where acid-labile side-chain protecting groups are used, simplifying the synthesis of complex peptides.[4]

  • Diethyl Phosphonate Protection: The diethyl ester protection of the phosphonate group renders the amino acid compatible with standard Fmoc-SPPS coupling conditions. These protecting groups are typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine into Peptide Libraries via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide library incorporating Fmoc-D-Pmp(OEt₂)OH. The principles can be adapted for automated peptide synthesizers.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Pmp(OEt₂)OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

  • Hydroxybenzotriazole (HOBt) or suitable alternative

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, deionized

  • Diethyl ether, cold

dot

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next cycle cleavage Final Cleavage & Deprotection (TFA cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Purified Peptide precipitation->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Coupling of Fmoc-4-diethylphosphomethyl-D-phenylalanine:

    • Due to the potential for steric hindrance, using a more potent coupling reagent like HBTU or HATU in place of DIC/HOBt is recommended.

    • Dissolve Fmoc-D-Pmp(OEt₂)OH (1.5-2 equivalents), HBTU (1.5-2 equivalents), and HOBt (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and couple for 2-4 hours. A double coupling may be necessary for optimal incorporation.

  • Washing: After each coupling step, wash the resin with DMF (3-5 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: High-Throughput Screening of Peptide Libraries for PTP1B Inhibition

This protocol describes a fluorescence-based HTS assay to identify inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) from a peptide library containing 4-diethylphosphomethyl-D-phenylalanine. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][6]

Materials and Reagents:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

  • DiFMUP (substrate) stock solution (10 mM in DMSO)

  • Peptide library synthesized using Protocol 1, dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

dot

hts_workflow dispense_compounds Dispense Peptide Library (Test Compounds) & Controls add_enzyme Add PTP1B Enzyme Solution dispense_compounds->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add DiFMUP Substrate pre_incubation->add_substrate incubation Incubate at RT add_substrate->incubation read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) incubation->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition) read_fluorescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Workflow for a fluorescence-based HTS assay for PTP1B inhibitors.

Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 50 nL of each peptide library member (typically at 10 mM in DMSO) into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (negative control) and 50 nL of a known PTP1B inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a working solution of PTP1B in assay buffer to a final concentration that gives a robust signal within the linear range of the assay (determined empirically, typically in the low nM range).

    • Dispense 10 µL of the PTP1B solution to all wells except the no-enzyme control wells. Add 10 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Pre-incubate the plates for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of DiFMUP in assay buffer to a final concentration equal to its Km value for PTP1B (this needs to be determined experimentally).

    • Dispense 10 µL of the DiFMUP solution to all wells to initiate the enzymatic reaction.

  • Incubation and Fluorescence Reading:

    • Incubate the plates for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)])

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation: Expected Outcomes and Interpretation

While specific inhibitory data for peptides containing Fmoc-4-diethylphosphomethyl-D-phenylalanine is not extensively available in the public domain, we can extrapolate expected outcomes based on studies of similar phosphotyrosine mimetics.

Table 1: Physicochemical Properties of Fmoc-4-diethylphosphomethyl-D-phenylalanine

PropertyValueReference
Molecular FormulaC₂₉H₃₂NO₇P[7]
Molecular Weight537.56 g/mol [7]
AppearanceWhite to off-white powder[7]
Purity (HPLC)≥95%[7]
SolubilitySoluble in DMF, DMSO

Table 2: Hypothetical Inhibitory Activity of a Peptide Library Against PTP1B

The following table presents a hypothetical dataset to illustrate the expected results from an HTS campaign. The IC50 values are estimations based on published data for similar L-amino acid-containing peptides and the general observation that D-amino acid substitution can maintain or slightly decrease binding affinity while increasing stability. A known PTP1B inhibitor is included for comparison.

Peptide Sequence (Ac-X-D-Pmp(OEt₂)-Y-NH₂)% Inhibition at 10 µMIC50 (µM)
Ac-Ala-D-Pmp(OEt₂)-Glu-NH₂851.5
Ac-Gly-D-Pmp(OEt₂)-Asp-NH₂783.2
Ac-Val-D-Pmp(OEt₂)-Gln-NH₂658.9
Ac-Leu-D-Pmp(OEt₂)-Asn-NH₂5215.4
Known PTP1B Inhibitor950.5

Interpretation of Results:

  • Peptides exhibiting high percentage inhibition at a single concentration (e.g., 10 µM) are prioritized for dose-response analysis to determine their IC50 values.

  • The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and is a measure of the inhibitor's potency.

  • Structure-activity relationship (SAR) studies can be initiated based on the screening data to identify key residues that contribute to inhibitory activity. For example, in the hypothetical data above, an alanine residue at the X position and a glutamic acid at the Y position appear to be favorable for PTP1B inhibition.

Conclusion: A Powerful Tool for Lead Discovery

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a highly valuable and strategically designed building block for the creation of peptide-based screening libraries. Its inherent stability against both phosphatase and protease activity, combined with its compatibility with standard Fmoc-SPPS, makes it an ideal tool for the discovery of potent and selective PTP inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis of high-quality peptide libraries and their subsequent evaluation in HTS campaigns. The resulting lead compounds have the potential to be developed into novel therapeutics for a wide range of diseases driven by aberrant PTP activity.

References

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 6(2), 190-195.
  • Burke, T. R., Jr., et al. (1995). Protein-tyrosine phosphatase inhibition by a peptide containing the phosphotyrosyl mimetic, L-O-malonyltyrosine.
  • Song, H., et al. (2023). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell... Journal of Medicinal Chemistry.
  • Doughty, J. R., et al. (2005). An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. Combinatorial Chemistry & High Throughput Screening, 8(4), 341-349.
  • Denu, J. M., et al. (1996). A Continuous Spectrophotometric and Fluorometric Assay for Protein Tyrosine Phosphatase Using Phosphotyrosine-Containing Peptides. Analytical Biochemistry, 240(2), 249-257.
  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833-846.
  • Blaskovich, M. A. (2016). High-Throughput Screening of Peptide Substrates for Tyrosine Kinases Using PEPscreen® Custom Peptide Library. Sigma-Aldrich.
  • Dener, P. (2021). High-throughput screening assay for macrocyclic peptides developed. Drug Target Review.
  • ResearchGate. (n.d.). IC50 values for dipeptides and tripeptides. Retrieved from [Link]

  • Ma, H., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 27(22), 7904.
  • Veerman, J., et al. (2021). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 899-910.
  • Wang, L., et al. (2015). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Advances, 5(60), 48822-48834.
  • Reches, M., & Gazit, E. (2006). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B, 110(20), 10246-10251.
  • Shah, N. H., et al. (2023). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife, 12, e84505.
  • Lee, K., et al. (2015). Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa. Pharmaceutical Biology, 53(11), 1581-1586.
  • Kumar, S., et al. (2017). Covalent inhibition of protein tyrosine phosphatases. Biochemical Journal, 474(12), 1933-1951.
  • Frontiers Media S.A. (2017).
  • ResearchGate. (n.d.). Inhibition of PTP1B. Retrieved from [Link]

  • Dener, P. (2021). High-throughput screening assay for macrocyclic peptides developed. Drug Target Review.
  • ResearchGate. (n.d.). IC50 determination of the selected bioactive peptide fractions compared.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of Fmoc-4-diethylphosphonomethyl-D-phenylalanine

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered when incorporating Fmoc-4-diethylphosphonomethyl-D-phenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The bulky, electron-rich diethylphosphonomethyl side chain presents unique steric and electronic challenges that can lead to low coupling yields and incomplete reactions if not properly addressed.

This resource combines mechanistic explanations with field-proven protocols to help you navigate these complexities and achieve optimal synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low coupling efficiency of Fmoc-4-diethylphosphonomethyl-D-phenylalanine?

A1: The principal cause is significant steric hindrance. The bulky diethylphosphonomethyl group on the phenyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain.[1][2] This increased steric bulk slows down reaction kinetics, often leading to incomplete coupling under standard SPPS conditions.[2][3]

Q2: My standard coupling protocol using DIC/HOBt is failing. What is the most critical first step to take?

A2: The most important initial step is to switch to a more potent coupling reagent.[2][4] Standard carbodiimide reagents like DCC or DIC are often not powerful enough to overcome the steric barrier presented by this modified amino acid.[2][4] Uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are highly recommended as they form more reactive activated esters.[4][5]

Q3: Which coupling reagent is considered the most effective for this type of hindered amino acid?

A3: For exceptionally challenging couplings like this one, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered the most effective reagent.[6][7] HATU forms a highly reactive OAt active ester, which is more reactive than the OBt esters formed by HBTU or PyBOP.[5][6] The 7-aza nitrogen in the HOAt group provides anchimeric assistance, accelerating the reaction rate and reducing the risk of side reactions like racemization.[6]

Q4: What is "double coupling" and is it recommended for this amino acid?

A4: Double coupling is the strategy of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first coupling attempt.[3][8] It is a highly effective and strongly recommended technique for ensuring the complete incorporation of sterically hindered residues like Fmoc-4-diethylphosphonomethyl-D-phenylalanine, especially if a monitoring test indicates an incomplete initial reaction.[3][9]

Q5: Can the phosphonate group itself interfere with the coupling reaction?

A5: Yes. While phosphonium-based coupling reagents (like PyBOP) are excellent for many hindered couplings, they can potentially undergo undesired side reactions with the unprotected phosphoryl side-chain of phosphonated amino acids.[10] Therefore, uronium/aminium reagents like HATU are often preferred.

Q6: How can I reliably monitor the completion of the coupling reaction?

A6: The Kaiser test is a highly sensitive qualitative method for detecting the presence of unreacted primary amines on the resin.[9][11][12] A positive result (intense blue beads) indicates an incomplete coupling.[8][13] For routine monitoring, taking a few resin beads after the coupling and washing steps is essential.[11][14] If the test is positive, a second coupling is warranted.[9]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving poor coupling outcomes.

Problem: Kaiser Test is Positive (Blue Beads) After Coupling

A positive Kaiser test is a definitive indicator of free N-terminal amines, meaning the coupling of Fmoc-4-diethylphosphonomethyl-D-phenylalanine was incomplete.

Workflow for Troubleshooting Low Coupling Efficiency

G start Positive Kaiser Test (Incomplete Coupling) reagent Upgrade Coupling Reagent (e.g., to HATU) start->reagent 1. First Step double_couple Implement Double Coupling reagent->double_couple 2. Standard Practice conditions Optimize Reaction Conditions double_couple->conditions 3. If Still Incomplete proceed Proceed to Next Cycle double_couple->proceed If Successful solvent Change Solvent (e.g., to NMP) conditions->solvent 4. For Aggregation Issues capping Cap Unreacted Amines (Acetic Anhydride) solvent->capping 5. Final Resort capping->proceed

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Potential Causes & Detailed Solutions
1. Insufficient Reagent Potency
  • Cause: The energy barrier for the reaction is too high for standard reagents like DCC or DIC, which are ineffective for sterically demanding couplings.[2][4]

  • Solution: Employ a High-Potency Coupling Reagent. Switch to a uronium/aminium salt-based reagent. HATU is the top recommendation, followed by HCTU or HBTU.[2][4][6] These reagents generate highly reactive activated esters capable of overcoming the steric barrier.[2][6]

2. Suboptimal Reaction Kinetics
  • Cause: Steric hindrance dramatically slows the reaction rate, and standard coupling times (e.g., 1-2 hours) may be insufficient.[4]

  • Solution 1: Extend Reaction Time. Increase the coupling time to 4 hours, or even overnight.[4][8] Monitor progress with the Kaiser test at intermediate time points.

  • Solution 2: Increase Reagent Equivalents. Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can help drive the reaction to completion.[1]

  • Solution 3: Increase Temperature. Gently heating the reaction vessel to 50°C can help overcome the activation energy barrier.[8] However, use this method with caution as elevated temperatures can increase the risk of racemization.[1]

3. Peptide Aggregation on Resin
  • Cause: As the peptide chain grows, it can fold or aggregate on the solid support, physically blocking reactive sites and preventing efficient coupling.[1][3] This is particularly common in hydrophobic sequences.[1]

  • Solution: Improve Solvation. Switch the reaction solvent from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[4]

4. Incomplete Reaction After First Attempt
  • Cause: Even with optimized conditions, a single coupling may not be sufficient to achieve >99% completion for such a hindered residue.

  • Solution: Implement a Double Coupling Strategy. After the first coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated Fmoc-4-diethylphosphonomethyl-D-phenylalanine.[1] This is a robust method to maximize yield.[3]

Data & Comparative Analysis

The choice of coupling reagent is the most critical factor. The data below, synthesized from literature on hindered couplings, illustrates the relative effectiveness of common reagents.

Coupling ReagentReagent ClassActive Ester FormedRelative ReactivityKey Considerations
DIC / HOBt CarbodiimideOBt esterLow-ModerateOften insufficient for hindered residues; risk of side reactions.[10][15]
HBTU / PyBOP Uronium / PhosphoniumOBt esterHighGood general-purpose reagents, but may be insufficient for very hindered cases.[4][10] HBTU can cause guanidinylation.[6]
HCTU UroniumO-6-ClBt esterVery HighMore reactive and often faster than HBTU.[16]
HATU UroniumOAt ester Extremely High Reagent of choice for hindered couplings. [6][7] The OAt ester is more reactive, leading to faster, more complete reactions and reduced racemization.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for the incorporation of Fmoc-4-diethylphosphonomethyl-D-phenylalanine.

  • Resin Preparation:

    • Perform N-terminal Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF (e.g., 2 x 10 min treatments).[17][18]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[19]

    • Perform a Kaiser test on a small sample of beads to confirm complete Fmoc removal (positive blue result).[11]

  • Amino Acid Pre-activation:

    • In a separate reaction vial, dissolve Fmoc-4-diethylphosphonomethyl-D-phenylalanine (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[4]

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents), to the solution.[4]

    • Vortex the mixture and allow it to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for a minimum of 2 hours at room temperature. For optimal results, extend this to 4 hours.[8]

  • Monitoring and Post-Coupling Wash:

    • After the coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Take a small sample of resin beads and perform a Kaiser test.[9]

  • Troubleshooting Step - Double Coupling (If Necessary):

    • If the Kaiser test is positive (blue beads), repeat steps 2-4 with a fresh solution of activated amino acid.[1][4]

  • Capping (Optional Final Step):

    • If the Kaiser test remains slightly positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[9] This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 2: Standard Kaiser Test

This test is used to detect free primary amines on the resin.[11][12]

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (approx. 5-10 mg) in a small glass test tube.[11]

    • Add 2-3 drops of each of the three solutions to the tube.

    • Heat the tube at 100°C for 5 minutes.[11]

    • Observe the color:

      • Intense Blue Beads/Solution: Positive result (incomplete coupling).

      • Colorless/Yellow Beads/Solution: Negative result (complete coupling).[11]

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ionization mass spectrometry. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fiveable. (2025, August 15). Kaiser Test: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2012, October 10). Troubleshoot methods for phosphopeptide enrichment? Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • National Institutes of Health. (2010, October 28). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diethylphosphomethyl Deprotection

Welcome to the Technical Support Center for organophosphorus chemistry. The deprotection of diethylphosphomethyl groups—typically converting a diethyl phosphonate ester to its corresponding free phosphonic acid—is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organophosphorus chemistry. The deprotection of diethylphosphomethyl groups—typically converting a diethyl phosphonate ester to its corresponding free phosphonic acid—is a critical step in the synthesis of nucleotide analogues, phosphopeptides, and targeted therapeutics.

While the 1[1] (using bromotrimethylsilane, TMSBr) is the gold standard for this transformation, researchers frequently encounter stalled reactions, monoester impurities, or side-product formation. This guide provides a causality-driven troubleshooting framework, a self-validating protocol, and authoritative answers to common experimental failures.

Mechanistic Overview & Diagnostic Workflow

To troubleshoot a failed deprotection, you must first understand the two-step causality of the McKenna reaction.

  • Silylation: The phosphoryl oxygen attacks the silicon atom of TMSBr, followed by bromide-mediated cleavage of the ethyl group, releasing ethyl bromide (EtBr) and forming a bis(trimethylsilyl) ester intermediate[2].

  • Solvolysis: The silyl ester is highly labile and is rapidly hydrolyzed by a protic solvent (methanol or water) to yield the final phosphonic acid[3].

Mechanism Substrate Diethyl Phosphonate R-P(O)(OEt)2 Intermediate Bis(trimethylsilyl) Ester R-P(O)(OTMS)2 Substrate->Intermediate + TMSBr - EtBr TMSBr TMSBr (Silylation) TMSBr->Intermediate Product Phosphonic Acid R-P(O)(OH)2 Intermediate->Product + MeOH - TMSOMe Solvolysis MeOH or H2O (Solvolysis) Solvolysis->Product

Caption: Two-step McKenna reaction pathway: Silylation followed by solvolysis.

When deprotection is incomplete, the failure almost always occurs during the silylation step. Use the diagnostic workflow below to isolate the root cause of your specific issue.

Troubleshooting Start Incomplete Deprotection Observed CheckMoisture Is the solvent strictly anhydrous and TMSBr freshly distilled? Start->CheckMoisture FixMoisture Dry solvent over molecular sieves. Use new/distilled TMSBr. CheckMoisture->FixMoisture No CheckTime Has the silylation step gone to completion? CheckMoisture->CheckTime Yes FixMoisture->CheckTime FixTime Monitor via 31P NMR. Increase to 35-40°C if needed. CheckTime->FixTime No CheckSolvolysis Was solvolysis sufficient? CheckTime->CheckSolvolysis Yes FixTime->CheckSolvolysis FixSolvolysis Stir in MeOH for 1-2 hours at room temperature. CheckSolvolysis->FixSolvolysis No Success Complete Conversion to Phosphonic Acid CheckSolvolysis->Success Yes FixSolvolysis->Success

Caption: Diagnostic workflow for resolving incomplete phosphonate deprotection.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my reaction stall at the monoethyl phosphonate intermediate? A1: The most common culprit is moisture. If water is present in your solvent or apparatus, TMSBr rapidly hydrolyzes to hexamethyldisiloxane and hydrobromic acid (HBr). While HBr can cleave phosphonate esters under harsh reflux conditions, it lacks the electrophilic silicon center required to drive the mild, room-temperature silylation mechanism[2]. Consequently, the reaction loses its thermodynamic driving force and stalls at the monoester stage. Solution: Always use freshly distilled TMSBr (or a newly opened ampoule) and rigorously dried aprotic solvents (e.g., DCM or Acetonitrile)[3].

Q2: I am synthesizing a peptide using a phosphonate building block. How do I ensure complete deprotection without degrading my molecule? A2: Phosphotyrosine mimics, such as4[4], require careful handling. Extended reaction times with TMSBr can cause two major side reactions:

  • The byproduct of silylation is ethyl bromide (EtBr), which can act as an alkylating agent on nucleophilic nitrogen residues[1].

  • Trace HBr generated during the reaction can cause premature Fmoc cleavage or hydrolyze acid-labile groups. Solution: Evaporate the solvent and excess TMSBr under reduced pressure before adding methanol for solvolysis. This removes the volatile EtBr byproduct. Additionally, performing the solvolysis step in a buffered solution or adding a non-nucleophilic base like triethylamine (TEA) can scavenge trace acids[3].

Q3: Can I substitute TMSBr with the cheaper TMSCl? A3: Not under standard conditions. TMSCl alone is generally unreactive toward diethyl phosphonates at room temperature because the chloride ion is a significantly poorer nucleophile than bromide, failing to efficiently attack the ethyl group to release ethyl chloride[5]. Solution: If you must use TMSCl, you have two options:

  • Add a stoichiometric amount of sodium iodide (NaI) to generate TMSI in situ, which is highly reactive[2].

  • Run the reaction in a sealed pressure vessel at 130–140 °C for 8–12 hours, though this sacrifices the chemoselectivity of the mild McKenna conditions[5].

Quantitative Reagent Comparison

To optimize your deprotection strategy, compare the operational parameters of standard dealkylation reagents.

Reagent SystemEquivalents RequiredTypical Temp (°C)Reaction Time (h)ChemoselectivityPrimary Use Case
TMSI (or TMSCl/NaI)2.5 - 5.00 to 250.5 - 2ModerateHighly hindered phosphonates; fast cleavage[2].
TMSBr (McKenna)5.0 - 10.020 to 402 - 24HighStandard deprotection; tolerates amides/esters[3].
TMSCl 10.0+130 - 1408 - 12HighLarge-scale synthesis in sealed pressure vessels[5].
Conc. HCl / HBr Excess (Solvent)100 - 11012 - 24LowHighly robust substrates lacking labile functional groups[3].

Self-Validating Experimental Protocol: The McKenna Reaction

To prevent incomplete deprotection, you must treat the protocol as a self-validating system. Do not proceed to Step 4 (Solvolysis) until Step 3 (Validation) confirms complete silylation.

Step 1: Preparation & Drying

  • Under a strict argon or nitrogen atmosphere, dissolve the diethylphosphomethyl-containing substrate in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Causality Check: Ensure glassware is oven-dried. Even trace moisture will poison the TMSBr reagent[2].

Step 2: Silylation

  • Cool the reaction mixture to 0 °C.

  • Dropwise, add 5.0 to 10.0 equivalents of freshly distilled bromotrimethylsilane (TMSBr)[3].

  • Remove the ice bath and allow the reaction to stir at room temperature (or heat to 35–40 °C for sterically hindered substrates) for 4 to 24 hours[1].

Step 3: In-Process Validation (Critical Checkpoint)

  • Extract a 50 µL aliquot, evaporate it to dryness under a stream of N₂, and dissolve the residue in anhydrous CDCl₃.

  • Acquire a ³¹P NMR spectrum.

  • Validation: The starting diethyl phosphonate typically resonates at ~20–30 ppm . The intermediate bis(trimethylsilyl) ester will shift upfield by approximately 10–15 ppm .

  • Action: If the starting material peak is still visible, add 2.0 more equivalents of TMSBr and continue stirring. Do not proceed until conversion is 100%.

Step 4: Solvolysis (Methanolysis)

  • Once silylation is validated, concentrate the reaction mixture under reduced pressure to completely remove the solvent, excess TMSBr, and the ethyl bromide byproduct[1].

  • Resuspend the crude silyl ester in anhydrous methanol (MeOH) and stir for 1 to 2 hours at room temperature[3].

Step 5: Final Validation & Isolation

  • Evaporate the methanol under reduced pressure to yield the crude phosphonic acid.

  • Validation: Acquire a final ³¹P NMR spectrum in D₂O or MeOD. The fully deprotected phosphonic acid should appear as a sharp singlet, shifted slightly downfield relative to the silyl ester intermediate[1].

Sources

Troubleshooting

Optimizing TFA cleavage cocktails for peptides containing Fmoc-4-diethylphosphomethyl-D-phenylalanine

Technical Support Center: Optimizing Cleavage for Peptides Containing Fmoc-D-Pmp(Et)₂-OH Welcome to the advanced troubleshooting and protocol center for synthesizing phosphatase-resistant peptides. Incorporating Fmoc-4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cleavage for Peptides Containing Fmoc-D-Pmp(Et)₂-OH

Welcome to the advanced troubleshooting and protocol center for synthesizing phosphatase-resistant peptides. Incorporating Fmoc-4-diethylphosphomethyl-D-phenylalanine [Fmoc-D-Pmp(Et)₂-OH] into a sequence provides a highly stable, non-hydrolyzable phosphotyrosine mimetic[1]. However, the diethyl phosphonate ester presents a unique bifurcation during the final Solid-Phase Peptide Synthesis (SPPS) cleavage step: you must actively choose whether to retain the ethyl esters (to create a cell-permeable prodrug) or remove them (to yield the active free phosphonic acid).

Below is the authoritative guide to mastering this chemical divergence, ensuring high-yield recovery without backbone degradation or side-chain modification.

Cleavage Workflow & Decision Logic

The fundamental rule of Pmp(Et)₂ chemistry is that ethyl phosphonate esters are completely inert to standard carbocation-generating solvolysis [2]. Standard Trifluoroacetic acid (TFA) cocktails will not deprotect them. Selecting the correct cleavage cocktail depends entirely on your target molecule's intended biological application.

CleavageLogic Resin Peptidyl-Resin with D-Pmp(Et)₂ Decision Target Molecule Goal? Resin->Decision Retain Retain Diethyl Esters (Cell-Permeable Prodrug) Decision->Retain Prodrug Remove Remove Ethyl Esters (Free Phosphonic Acid) Decision->Remove Active Mimetic TFA Standard TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) 2 hrs, 25°C Retain->TFA TMSBr TMSBr/TFA Cocktail (1M TMSBr, 1M Thioanisole) 14-18 hrs, 4°C Remove->TMSBr Prod1 Peptide-D-Pmp(Et)₂ (Intact Esters) TFA->Prod1 Prod2 Peptide-D-Pmp(OH)₂ (Fully Deprotected) TMSBr->Prod2

Decision tree for selecting cleavage cocktails based on the desired final D-Pmp residue state.

Troubleshooting & FAQs

Q: I need the free phosphonic acid, but standard TFA cleavage leaves the ethyl groups intact. Why? A: Standard TFA cleavage relies on protonation (pKₐ ≈ 0.5) to generate stabilized carbocations (e.g., t-butyl, trityl) from acid-labile protecting groups[2]. Because the ethyl groups on the phosphonate cannot form stable carbocations, they are immune to TFA-mediated cleavage. To achieve global deprotection of the diethyl phosphonate, you must introduce a Lewis acid/hard nucleophile combination, specifically Trimethylsilyl bromide (TMSBr)[3].

Q: Why do I see a mixture of my target peptide and a -28 Da impurity after standard TFA cleavage? A: A mass shift of -28 Da corresponds to the loss of a single ethyl group, resulting in a monoethyl phosphonate. While diethyl phosphonates are stable to TFA, prolonged cleavage times (>3 hours) or elevated temperatures can induce partial hydrolysis. Solution: Strictly limit standard TFA cleavage to 2 hours at 25°C. Furthermore, ensure the resin is thoroughly dried of any residual alcohols (like methanol or ethanol) prior to cleavage to prevent transesterification.

Q: My sequence contains Methionine, and TMSBr cleavage is causing massive oxidation (+16 Da). How can I prevent this? A: TMSBr generates reactive bromonium species that readily oxidize Methionine to Methionine sulfoxide[Met(O)]. To prevent this, you must add solid Ammonium Iodide (NH₄I) and Thioanisole to your cleavage cocktail. The iodide acts as a potent reducing agent, converting Met(O) back to native Methionine in situ while generating dimethylsulfide as a byproduct[4].

Q: Can I use TMSI instead of TMSBr for faster deprotection? A: Do not use TMSI for complex peptides. While TMSI is a stronger nucleophile and cleaves phosphonate esters faster than TMSBr, it is overly harsh and frequently causes peptide backbone cleavage and irreversible modification of sensitive residues (Trp, Tyr). TMSBr strikes the optimal thermodynamic balance between phosphonate dealkylation and peptide backbone stability[3].

Quantitative Cleavage Parameters

To ensure predictable outcomes, adhere to the kinetic and thermodynamic boundaries outlined below. Deviating from these parameters will result in incomplete dealkylation or peptide degradation.

Table 1: Comparison of Cleavage Cocktails for Fmoc-D-Pmp(Et)₂-OH Peptides

Cleavage Cocktail CompositionTempTimeTarget OutputExpected Mass ShiftMechanistic Action
95% TFA / 2.5% TIS / 2.5% H₂O 25°C2 hIntact D-Pmp(Et)₂±0 DaCarbocation quenching; esters untouched.
1 M TMSBr / 1 M Thioanisole in TFA 4°C14–18 hFree D-Pmp(OH)₂-56 DaSₙ2 nucleophilic dealkylation.
1 M TMSCl / 1 M Thioanisole in TFA 25°C24 hMixed Species-28 Da (Major)Insufficient nucleophilicity (Avoid).
95% TFA / 2.5% EDT / 2.5% H₂O 40°C4 hDegraded-28 Da / +16 DaThermal hydrolysis / Met oxidation.

Self-Validating Experimental Protocols

Protocol A: Retention of Diethyl Esters (Prodrug Synthesis)

Causality: This protocol utilizes standard carbocation-scavenging to remove typical acid-labile groups (tBu, Trt, Boc) while leaving the TFA-stable ethyl esters intact.

  • Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) (3 × 10 mL) and dry completely under a vacuum for 1 hour. Critical: Do not use MeOH in the final wash, as it can cause transesterification.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently for exactly 2 hours at 25°C .

  • Precipitation: Filter the resin and precipitate the cleaved peptide by dripping the filtrate into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

  • Validation Checkpoint: Perform LC-MS. The base peak must match the exact theoretical mass of the diethyl-peptide. If an [M-28] peak is present, reduce cleavage time to 1.5 hours in subsequent runs.

Protocol B: Global Deprotection to Free Phosphonic Acid

Causality: The Lewis acidic silicon in TMSBr coordinates the phosphoryl oxygen, allowing the bromide ion to attack the ethyl group via an Sₙ2 mechanism, forming a silyl phosphonate that hydrolyzes upon aqueous workup[3].

  • Resin Preparation: Pre-swell the thoroughly dried resin in DCM for 15 minutes.

  • Cocktail Preparation (Fume Hood): Prepare a solution of 1 M TMSBr and 1 M Thioanisole in anhydrous TFA.

    • Met-Protection Step: If the sequence contains Methionine, add 50 mg/mL of solid NH₄I to the cocktail 15 minutes prior to adding it to the resin[4].

  • Cleavage: Add the cocktail to the resin (10 mL/g) and immediately blanket the reaction vessel with Argon.

  • Incubation: Agitate at 4°C for 14–18 hours [4]. Critical: Maintaining 4°C is mandatory to prevent TMSBr-mediated cleavage of the peptide backbone.

  • Precipitation: Filter the resin and precipitate the peptide in ice-cold diethyl ether.

  • Silyl Hydrolysis: Resuspend the crude ether pellet in 50% aqueous Acetic Acid (AcOH) for 30 minutes. This step forces the complete hydrolysis of the intermediate silyl esters into the final free phosphonic acid.

  • Validation Checkpoint: LC-MS analysis must show the target mass at exactly [M-56] relative to the diethyl precursor. The complete absence of [M-28] confirms successful, total dealkylation.

Sources

Optimization

Resolving solubility issues with Fmoc-4-diethylphosphomethyl-D-phenylalanine in DMF and NMP

Technical Support Center: Troubleshooting Solubilization of Fmoc-4-diethylphosphomethyl-D-phenylalanine Welcome to the Advanced Applications Support Center. This guide is specifically designed for peptide chemists and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubilization of Fmoc-4-diethylphosphomethyl-D-phenylalanine

Welcome to the Advanced Applications Support Center. This guide is specifically designed for peptide chemists and drug development professionals encountering solubility challenges with Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) during Solid-Phase Peptide Synthesis (SPPS).

Below, we dissect the mechanistic causes of these solubility issues and provide field-proven, self-validating protocols to ensure high coupling efficiency without compromising the integrity of your synthesis.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does Fmoc-4-diethylphosphomethyl-D-phenylalanine form a cloudy suspension or gel in standard SPPS solvents like DMF? A1: The insolubility is driven by the molecule's unique structural dichotomy. The Fmoc protecting group and the D-phenylalanine core are highly hydrophobic and prone to π−π stacking[1]. Simultaneously, the diethylphosphomethyl side chain features a phosphoryl ( P=O ) moiety, which is a potent hydrogen-bond acceptor. In pure N,N-Dimethylformamide (DMF), which is a relatively weak hydrogen-bond acceptor, the P=O group can form strong intermolecular hydrogen bonds with the carbamate N−H of adjacent Fmoc groups. This leads to the rapid formation of insoluble β -sheet-like supramolecular networks or gels[1].

Q2: If pure DMF fails, what is the most scientifically sound solvent alternative? A2: We recommend transitioning to a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) . DMSO is a significantly stronger hydrogen-bond acceptor than DMF and effectively competes with the phosphoryl group, disrupting the intermolecular networks and solvating the monomeric amino acid[2]. Alternatively, N-Methyl-2-pyrrolidone (NMP) can be used, as it possesses a higher dipole moment and better solvating power for bulky, hydrophobic Fmoc-amino acids than DMF[3].

Q3: Can I use physical interventions like heat or sonication to force dissolution? A3: Yes, but with strict boundary conditions. Sonication effectively provides the mechanical cavitation energy required to break apart hydrophobic aggregates[1]. However, prolonged sonication generates localized heat. Temperatures exceeding 40°C in polar aprotic solvents can lead to premature, base-independent degradation of the Fmoc protecting group[1]. Therefore, sonication must be performed in a temperature-controlled water bath.

Q4: Does the choice of coupling reagent (pre-activation) influence solubility? A4: Absolutely. If the amino acid resists dissolution in standard solvents, "in-situ pre-activation" can be a highly effective workaround. Reacting the amino acid with a coupling reagent (e.g., DIC/Oxyma or HATU) converts the free carboxylic acid into an activated ester. This chemical transformation forces a conformational shift that disrupts the self-assembling hydrogen-bond network, often resulting in rapid and complete dissolution.

Part 2: Mechanistic Visualization

Mechanism Monomer Fmoc-4-diethylphosphomethyl-D-Phe (Dry Powder) DMF Addition of 100% DMF (Weak H-bond acceptor) Monomer->DMF Aggregate Supramolecular Aggregation (Gelation / Turbidity) DMF->Aggregate Intermolecular H-bonding (P=O ··· H-N carbamate) DMSO Addition of DMSO / LiCl (Strong H-bond competition) Aggregate->DMSO Troubleshooting Intervention Solvated Fully Solvated Monomer (Optically Clear) DMSO->Solvated Disruption of polymer networks

Mechanistic pathway of Fmoc-phosphono-AA aggregation and solvation.

Part 3: Solubilization Strategies & Data Presentation

The following table summarizes the quantitative and qualitative parameters of various solubilization additives used to rescue difficult phosphono-amino acids.

Strategy / AdditiveMechanism of ActionRecommended Conc.ProsCons / Risks
NMP Substitution Increased solvent polarity and dipole moment[3].100% NMPExcellent resin swelling; standard SPPS compatibility.Fmoc-AAs may exhibit slightly higher degradation rates over extended time vs DMF[3].
DMSO Co-solvent Competitive H-bond acceptor; disrupts P=O networks[2],[4].20% - 50% (v/v) in DMFHighly effective for hydrophobic and aggregating sequences[5].High viscosity; can be difficult to wash out of certain resins completely.
LiCl Addition Chaotropic salt; disrupts localized H-bonding[1].0.4 M - 0.8 M in DMFPrevents on-resin aggregation during coupling.Requires rigorous washing steps to prevent salt precipitation in the lines of automated synthesizers.
Pre-activation Conformational disruption via activated ester formation.1.0 eq AA / 1.0 eq DICRapid dissolution; bypasses need for harsh solvents.Risk of premature activation side-reactions if not coupled immediately.

Part 4: Validated Experimental Protocols

Protocol A: The DMSO Co-Solvent Method (First-Line Recommendation)

This protocol is self-validating: the transition from a turbid suspension to an optically clear solution confirms the disruption of supramolecular aggregates.

  • Weighing: Accurately weigh the required equivalents of Fmoc-4-diethylphosphomethyl-D-phenylalanine into a clean, dry glass vial.

  • Initial Solvation: Add 50% of the target final volume using high-purity, degassed DMF. Vortex vigorously for 60 seconds.

  • Visual Inspection: Hold the vial against a dark background. If the solution exhibits turbidity, birefringence, or gelation, proceed to step 4.

  • Co-Solvent Addition: Add DMSO dropwise, up to a maximum of 50% of the total final volume, vortexing between additions[4],[5].

  • Thermal/Mechanical Assist: Place the vial in a temperature-controlled ultrasonic bath set to exactly 35°C for 3 to 5 minutes[1].

  • Validation: Inspect the solution. It must be optically clear. A micro-suspension will lead to clogged synthesizer lines and incomplete coupling. Once clear, add your coupling reagents (e.g., HATU/HOAt) and base (e.g., DIPEA or Collidine) immediately prior to transfer to the resin[6].

Protocol B: In-Situ Pre-Activation Solubilization (Rescue Method)

Use this method if Protocol A fails or if DMSO is incompatible with your specific resin swelling properties.

  • Dry Mixing: Weigh the Fmoc-4-diethylphosphomethyl-D-phenylalanine and an equimolar amount of Oxyma Pure (ethyl cyanohydroxyiminoacetate) into a vial[7].

  • Solvent Addition: Add the required volume of 100% DMF or NMP. The mixture will likely remain a cloudy suspension.

  • Activation: Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC).

  • Incubation: Vortex the mixture at room temperature for 2 to 5 minutes. As the active ester forms, the conformational change will natively disrupt the intermolecular hydrogen bonds, and the solution will rapidly clarify.

  • Validation & Coupling: Once the solution achieves optical clarity, immediately transfer it to the resin bed to initiate coupling. Delaying transfer can result in hydrolysis of the active ester.

Part 5: Troubleshooting Workflow

Workflow Start Attempt Dissolution in 100% DMF Eval1 Is the solution optically clear? Start->Eval1 Coupling Proceed to Coupling Eval1->Coupling Yes Step2 Switch to NMP or Add 20-50% DMSO Eval1->Step2 No (Cloudy/Gel) Eval2 Is the solution optically clear? Step2->Eval2 Eval2->Coupling Yes Step3 Gentle Sonication (<40°C) Eval2->Step3 No Eval3 Is the solution optically clear? Step3->Eval3 Eval3->Coupling Yes Step4 In-situ Pre-activation (e.g., DIC/Oxyma) Eval3->Step4 No Step4->Coupling Proceed immediately

Step-by-step troubleshooting workflow for resolving solubility issues.

References

  • AAPPTec. "Solvents for Solid Phase Peptide Synthesis." Available at:[Link][3]

  • Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis." Available at: [Link][6]

  • Taylor & Francis. "Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS)." Available at:[Link][2]

  • JPT Peptide Technologies. "Peptide Solubilization: Solubility of Peptides." Available at: [Link][4]

  • Thermo Fisher Scientific / HUJI. "Peptide solubility guidelines." Available at:[Link][5]

  • Semantic Scholar. "Advances in Fmoc solid-phase peptide synthesis." Available at:[Link][7]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Peptides Containing 4-diethylphosphomethyl-D-phenylalanine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of synthetic peptides incorporating the non-canonical amino acid 4-diethylphosphomethyl-D-phenylalanine. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of synthetic peptides incorporating the non-canonical amino acid 4-diethylphosphomethyl-D-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who encounter unique challenges associated with this specific modification. The presence of the diethylphosphonate group introduces a combination of hydrophobicity and a pH-dependent negative charge, requiring carefully tailored purification strategies.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and recovery for your target peptide.

Section 1: Foundational Concepts - Selecting Your Purification Strategy

The unique structure of 4-diethylphosphomethyl-D-phenylalanine—a hydrophobic D-amino acid core coupled with a charged phosphonate group—means that a single chromatographic method may not be sufficient. The initial choice of technique depends heavily on the crude sample's complexity and the final purity requirements.

FAQ 1: What is the best starting point for purifying my phosphonated peptide?

For most synthetic peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary workhorse due to its high resolving power.[1][2][3] Start with a broad analytical gradient on a C18 column to assess the crude mixture's complexity. The D-phenylalanine and diethyl groups contribute significant hydrophobicity, suggesting strong retention. The phosphonate moiety, however, can cause issues like peak tailing if not properly addressed.

Strategic Decision Workflow

The following workflow provides a general guide for selecting a purification strategy based on initial analytical results.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Orthogonal Methods start Crude Peptide Sample analytical_rphplc Analytical RP-HPLC (Broad Gradient, 0.1% TFA) start->analytical_rphplc decision Purity > 85% and Good Peak Shape? analytical_rphplc->decision scale_up Proceed to Preparative RP-HPLC decision->scale_up Yes orthogonal Implement Orthogonal Purification Strategy decision->orthogonal No iex Ion-Exchange (IEX) - Exploits phosphonate charge orthogonal->iex hilices HILIC / ERLIC - Exploits hydrophilicity orthogonal->hilices final_rp Final Polishing with RP-HPLC iex->final_rp hilices->final_rp

Caption: Workflow for selecting an HPLC purification strategy.

Comparison of Primary HPLC Modes

Choosing the right method requires understanding the trade-offs between different separation principles. Peptides containing 4-diethylphosphomethyl-D-phenylalanine are amenable to several techniques.

Performance MetricReversed-Phase (RP-HPLC)Ion-Exchange (IEX-HPLC)Hydrophilic Interaction (HILIC) / ERLIC
Principle of Separation HydrophobicityNet ChargeHydrophilicity & Charge (ERLIC)
Primary Application High-resolution analysis and purification of most peptides.[3]Peptides with significant charge differences, ideal for phosphopeptides.[3][4][5]Enrichment and separation of highly polar peptides, especially phosphopeptides.[6][7]
Resolution Very HighHigh, orthogonal to RP-HPLCHigh, complementary to RP-HPLC
Pros for Phosphonated Peptides High resolving power for hydrophobic backbone and protecting group impurities.Directly targets the unique negative charge of the phosphonate group for selective separation.Excellent for separating phosphorylated/phosphonated peptides from non-modified counterparts.[6][7]
Cons for Phosphonated Peptides The charged phosphonate can interact with column hardware or residual silanols, causing peak tailing.[1]Lower resolution for impurities that do not differ in charge.Peptide may be too hydrophobic for strong retention in standard HILIC mode. ERLIC is often superior.[8][9]

Section 2: Troubleshooting Reversed-Phase HPLC

RP-HPLC is the most common method, but the unique chemistry of phosphonated peptides can lead to specific problems.[2]

FAQ 2: My peptide peak is tailing severely in RP-HPLC. What's causing this and how do I fix it?

Peak tailing is the most common issue for phosphonated peptides. It typically stems from two sources: secondary ionic interactions with the stationary phase and chelation with metal ions in the system.

Troubleshooting Peak Tailing

G cluster_solutions1 Solutions for Silanol Interactions cluster_solutions2 Solutions for Metal Chelation start Problem: Peak Tailing Observed cause1 Cause 1: Secondary Silanol Interactions start->cause1 cause2 Cause 2: Chelation with Metal Ions start->cause2 solution1a Use a Strong Ion-Pairing Agent (e.g., 0.1% TFA) cause1->solution1a solution1b Use a Highly End-Capped C18 Column cause1->solution1b solution1c Work at Low pH (pH < 2.5) to suppress silanol activity cause1->solution1c solution2a Passivate HPLC System (e.g., with nitric acid or EDTA) cause2->solution2a solution2b Use a Metal-Free or PEEK-Lined Column cause2->solution2b solution2c Add a Competing Chelator (Use 0.1% Phosphoric Acid - CAUTION: non-volatile) cause2->solution2c

Caption: Troubleshooting guide for peak tailing in RP-HPLC.

Detailed Explanation:

  • Silanol Interactions: Residual silanol groups (-Si-OH) on silica-based columns are deprotonated and negatively charged above pH 3. These can interact ionically with any positive charges on your peptide, creating a secondary "ion-exchange" mechanism that leads to tailing.[1][10]

    • Solution: Using a strong acid like Trifluoroacetic Acid (TFA) at 0.1% concentration creates a low pH environment (around pH 2) that protonates the silanol groups, minimizing these interactions.[11]

  • Metal Chelation: The phosphonate group is an effective chelator of metal ions (like iron and steel) from stainless steel components of the HPLC, including the column frit, tubing, and instrument parts.[12] This interaction can cause severe peak tailing and even loss of sample.

    • Solution: If tailing persists even with TFA, metal chelation is the likely culprit. Using a column dedicated to phosphonated compounds and passivating the HPLC system can significantly improve peak shape. For applications where MS detection is not required, adding a small amount of phosphoric acid to the mobile phase can saturate metal-binding sites, but it is non-volatile and can permanently modify the column.[12]

FAQ 3: I have poor resolution between my target peptide and a closely eluting impurity. How can I improve the separation?

Improving resolution involves manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention (k).

  • Change Mobile Phase Selectivity: The easiest parameter to change is the mobile phase. If you are using TFA, switching to an alternative acid like Difluoroacetic Acid (DFA) or Formic Acid (FA) can alter ion-pairing dynamics and change the elution order.[13]

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) reduces mobile phase viscosity and improves mass transfer, often leading to sharper peaks and better resolution.[14][15] It can also alter peptide conformation, which can significantly impact selectivity.[4][14]

  • Modify the Gradient: A shallower gradient (e.g., changing from 1%/min to 0.5%/min of Acetonitrile) increases the separation window for closely eluting peaks.[16]

  • Switch to an Orthogonal Stationary Phase: If the impurity is very similar in hydrophobicity, a C18 column may not be able to resolve it. Switching to a Phenyl-Hexyl or a C4 column can provide a different selectivity. For a more dramatic change, an orthogonal method like IEX or HILIC is recommended.

Mobile Phase Additive Selection

The choice of acidic modifier is critical and represents a trade-off between UV chromatographic performance and Mass Spectrometry (MS) compatibility.

AdditiveTypical Conc.pKaUV PerformanceMS CompatibilityKey Considerations
Trifluoroacetic Acid (TFA) 0.1%~0.3Excellent Strong ion-pairing improves peak shape.Poor Causes significant ion suppression.The gold standard for purification with UV detection. Difficult to remove from systems.
Formic Acid (FA) 0.1%~3.8Fair to Good Weaker acid, may result in broader peaks than TFA.[10]Excellent Volatile and does not cause significant suppression.Standard choice for LC-MS analysis. May not provide sufficient peak shape for preparative purification.
Difluoroacetic Acid (DFA) 0.05-0.1%~1.3Good Better peak shape than FA.Good Less ion suppression than TFA.A strong compromise for workflows that require both high-quality chromatography and subsequent MS analysis.[13]

Section 3: Advanced & Orthogonal Purification Protocols

When RP-HPLC alone is insufficient to achieve the desired purity, a multi-step purification strategy using an orthogonal method is necessary.

Protocol 1: Anion-Exchange Chromatography (AEX) for Phosphopeptide Enrichment

This method separates molecules based on their net negative charge. At a neutral or slightly acidic pH (e.g., pH 6), the phosphonate group will be deprotonated and carry a negative charge, allowing it to bind to a positively charged Strong Anion-Exchange (SAX) column.[5][17]

Objective: To separate the target phosphonated peptide from non-charged or positively charged impurities (e.g., deletion sequences lacking the modified residue).

Methodology:

  • Column: Strong Anion-Exchange (SAX) column.

  • Sample Preparation: Dissolve the crude or partially purified peptide in the starting mobile phase (Buffer A). Ensure the pH is adjusted to a value where the phosphonate group is charged (e.g., pH > 4).

  • Mobile Phase A: 20 mM Tris or Ammonium Acetate, pH 6.0, in 10% Acetonitrile.

  • Mobile Phase B: Buffer A + 1.0 M Sodium Chloride or Ammonium Acetate.

  • Gradient:

    • 0-5 min: 100% A

    • 5-35 min: 0-50% B (linear gradient)

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B (column wash)

  • Post-Processing: Fractions containing the target peptide will be salty. They must be desalted using a C18 SPE cartridge or RP-HPLC with a volatile buffer system (e.g., using Formic Acid) before lyophilization.[3]

Protocol 2: Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC)

ERLIC is a powerful mixed-mode technique that uses a cation or anion-exchange column under HILIC conditions (high organic mobile phase).[8][9] For phosphopeptides, a weak anion-exchange (WAX) column is used. At low pH, the peptide's N-terminus and basic residues are positively charged and are repelled by the column. However, the highly hydrophilic phosphate group is strongly retained via hydrophilic interaction. This unique combination provides exceptional selectivity for phosphopeptides.[18][19]

Objective: To achieve high-resolution separation of phosphopeptides from a complex mixture.

Methodology:

  • Column: A weak anion-exchange (WAX) column.

  • Sample Preparation: Dissolve the peptide sample in 90% Acetonitrile, 0.1% Formic Acid.

  • Mobile Phase A: 90% Acetonitrile, 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Water.

  • Gradient (Inverse Gradient):

    • 0-5 min: 100% A

    • 5-30 min: 0-40% B (linear gradient, decreasing organic concentration)

    • 30-35 min: 40-100% B

  • Elution Profile: Non-phosphopeptides typically elute first, followed by singly phosphorylated peptides, and then multiply phosphorylated peptides.[19] This method offers fractionation based on the degree of phosphorylation.

References

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.[Link]

  • HPLC of Peptides and Proteins. SpringerLink.[Link]

  • Fully Automatic Separation and Identification of Phosphopeptides by Continuous pH-Gradient Anion Exchange Online Coupled with Reversed-Phase Liquid Chromatography Mass Spectrometry. ACS Publications.[Link]

  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. MDPI.[Link]

  • Hydrophilic interaction chromatography reduces the complexity of the phosphoproteome and improves global phosphopeptide isolation and detection. PubMed.[Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog.[Link]

  • Phosphopeptide elution times in reversed-phase liquid chromatography. National Center for Biotechnology Information.[Link]

  • HPLC chromatogram of the purification of peptide 4. ResearchGate.[Link]

  • Electrostatic Repulsion Hydrophilic Interaction Chromatography for Isocratic Separation of Charged Solutes and Selective Isolation of Phosphopeptides. PolyLC Inc.[Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.[Link]

  • Anion-Exchange Chromatography of Phosphopeptides: Weak Anion Exchange versus Strong Anion Exchange and Anion-Exchange Chromatography versus Electrostatic Repulsion–Hydrophilic Interaction Chromatography. ACS Publications.[Link]

  • How to prevent breakthrough during your peptide purification with flash chromatography. Biotage.[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.[Link]

  • Mobile Phase Additive Selection for LC-MS. HALO Chromatography.[Link]

  • Ion exchange materials can be applied to enrich and fractionate tryptic peptides. ResearchGate.[Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group.[Link]

  • Coupling hydrophilic interaction chromatography materials with immobilized Fe3+ for phosphopeptide and glycopeptide enrichment and separation. Royal Society of Chemistry.[Link]

  • Reversed-Phase-Reversed-Phase Liquid Chromatography Approach with High Orthogonality for Multidimensional Separation of Phosphopeptides. ACS Publications.[Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online.[Link]

  • Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) for Specific Enrichment and Identification of Phosphopeptides. PolyLC Inc.[Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation.[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.[Link]

  • Electrostatic Repulsion-Hydrophilic Interaction Chromatography: Using One Mode to Tune Retention from a Second Mode. LCGC International.[Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America.[Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Stability: A Comparative Guide to Fmoc-D-Pmp(Et)₂-OH and Fmoc-D-Tyr(PO₃H₂)-OH

As a Senior Application Scientist navigating the complex landscape of peptide-based drug design, one of the most persistent challenges is maintaining the structural integrity of signaling moieties in vivo. When targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of peptide-based drug design, one of the most persistent challenges is maintaining the structural integrity of signaling moieties in vivo. When targeting Src homology 2 (SH2) domains or designing kinase inhibitors, the phosphotyrosine (pTyr) residue is indispensable for binding affinity. However, natural pTyr is rapidly degraded by endogenous protein tyrosine phosphatases (PTPs)[1].

To overcome this, peptide engineers employ two primary strategies: utilizing D-amino acid stereoisomers to evade proteases, and substituting the labile phosphate ester with non-hydrolyzable isosteres. This guide provides an objective, data-driven comparison between Fmoc-O-phospho-D-tyrosine[Fmoc-D-Tyr(PO₃H₂)-OH] and the phosphonate isostere Fmoc-4-diethylphosphomethyl-D-phenylalanine [Fmoc-D-Pmp(Et)₂-OH] , detailing the causality behind their stability profiles and the specific solid-phase peptide synthesis (SPPS) workflows required for each.

Mechanistic Foundations: The O-P vs. C-P Bond

The fundamental difference between these two building blocks lies in the bridging atom connecting the aromatic ring to the phosphorus center.

  • Fmoc-D-Tyr(PO₃H₂)-OH : Retains the natural O-P (phosphoester) bond . While the D-stereochemistry effectively renders the peptide backbone "invisible" to broad-spectrum proteases (like proteinase K or serum peptidases) [2], the O-P bond remains highly susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of PTPs.

  • Fmoc-D-Pmp(Et)₂-OH : Replaces the phenolic oxygen with a methylene (-CH₂-) group, creating a C-P (phosphonate) bond . Because the C-P bond cannot undergo the hydrolysis mechanism catalyzed by PTPs, the Pmp residue is entirely resistant to phosphatase activity [3]. The ethyl (Et) groups are necessary during SPPS to protect the phosphonate from unwanted coupling side-reactions, requiring specialized deprotection later.

PTP_Mechanism Substrate Peptide Substrate (D-pTyr or D-Pmp) Complex Enzyme-Substrate Complex Substrate->Complex PTP Protein Tyrosine Phosphatase (PTP) PTP->Complex pTyr_Path O-P Bond (D-pTyr) Susceptible to Nucleophilic Attack Complex->pTyr_Path If D-pTyr Pmp_Path C-P Bond (D-Pmp) Sterically & Chemically Resistant Complex->Pmp_Path If D-Pmp Hydrolysis Phosphate Cleavage Loss of Bioactivity pTyr_Path->Hydrolysis Stable Intact Phosphonate Sustained Bioactivity Pmp_Path->Stable

Diagram 1: Divergent mechanistic pathways of PTP action on O-P vs. C-P bonds.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The choice between these two building blocks drastically alters your synthetic workflow.

Handling Fmoc-D-Tyr(PO₃H₂)-OH: Modern SPPS protocols often utilize the unprotected phosphate group (PO₃H₂) directly. Because the phosphate is already fully oxidized and relatively bulky, it does not typically interfere with standard HATU/DIPEA coupling, provided activation times are kept brief to prevent pyrophosphate formation. Standard Trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA/TIS/H₂O) are sufficient to release the final peptide [4].

Handling Fmoc-D-Pmp(Et)₂-OH: The phosphonate group must be protected as a diethyl ester during synthesis to prevent branching and ensure high coupling efficiency. However, standard TFA cleavage will not remove these ethyl groups. A highly specific deprotection step using Trimethylsilyl bromide (TMSBr) is required. TMSBr reacts with the diethyl phosphonate to form a bis-trimethylsilyl phosphonate intermediate, releasing ethyl bromide. Upon subsequent aqueous or methanolic workup, the silyl esters rapidly hydrolyze to yield the free phosphonic acid.

SPPS_Workflow Start Resin-Bound Peptide Chain Split Coupling of Phospho-Amino Acid Start->Split Tyr_Route Fmoc-D-Tyr(PO3H2)-OH Coupling (HATU/DIPEA) Split->Tyr_Route Pmp_Route Fmoc-D-Pmp(Et)2-OH Coupling (HATU/DIPEA) Split->Pmp_Route Tyr_Cleave Standard TFA Cleavage (95% TFA, Scavengers) Tyr_Route->Tyr_Cleave Pmp_Deprotect Phosphonate Deprotection (TMSBr in DCM) Pmp_Route->Pmp_Deprotect Tyr_Final Free D-pTyr Peptide Tyr_Cleave->Tyr_Final Pmp_Cleave Standard TFA Cleavage (95% TFA, Scavengers) Pmp_Deprotect->Pmp_Cleave Pmp_Final Free D-Pmp Peptide Pmp_Cleave->Pmp_Final

Diagram 2: Comparative SPPS workflows highlighting the mandatory TMSBr deprotection for Pmp.

Quantitative Performance & Stability Metrics

To objectively evaluate these building blocks, we must look at their behavior in both the synthesizer and the biological assay. The data below summarizes typical performance metrics observed in SH2-domain binding peptide development.

MetricFmoc-D-Tyr(PO₃H₂)-OHFmoc-D-Pmp(Et)₂-OH
Enzymatic Stability (PTP1B Assay) Low (t½ ≈ 45 mins)Absolute (No cleavage detected at 48h)
Proteolytic Stability (Serum) High (Due to D-isomer)High (Due to D-isomer)
Coupling Efficiency (HATU/DIPEA) ~92 - 95% (Steric hindrance)>98% (Ethyl protection reduces polarity)
Global Deprotection/Cleavage Standard TFA (2 hours)TMSBr (12h) followed by TFA (2 hours)
Binding Affinity (SH2 Domain) Baseline (Native mimic)Slightly reduced (C-P bond alters pKa & geometry)
Primary Application Short-term in vitro assaysLong-acting in vivo therapeutics / Hydrogels

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of your results (e.g., stability vs. degradation) is accurately attributed to the molecular structure, not a synthetic artifact.

Protocol A: Synthesis and TMSBr Deprotection of D-Pmp Peptides

Causality Check: Incomplete removal of ethyl groups will result in a mass shift of +28 Da (mono-ethyl) or +56 Da (di-ethyl) during LC-MS analysis, drastically reducing biological affinity.

  • Coupling : Swell the peptidyl-resin in DMF. Activate Fmoc-D-Pmp(Et)₂-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) for 2 minutes. Add to resin and agitate for 2 hours.

  • Global Cleavage : Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove side-chain protectors and cleave the peptide from the resin. Precipitate in cold diethyl ether and lyophilize.

  • TMSBr Deprotection :

    • Dissolve the lyophilized crude peptide in anhydrous Dichloromethane (DCM).

    • Add Trimethylsilyl bromide (TMSBr) to a final concentration of 10% (v/v). Note: Perform under argon; TMSBr is highly moisture sensitive.

    • Agitate at room temperature for 12-16 hours.

  • Hydrolysis & Validation : Quench the reaction by adding methanol (MeOH), which hydrolyzes the silyl ester intermediate to the free phosphonic acid. Evaporate the solvent.

  • Self-Validation Step : Run an LC-MS aliquot. You must observe the exact theoretical mass of the fully deprotected D-Pmp peptide. If +28 Da or +56 Da peaks are present, repeat step 3.

Protocol B: Comparative Phosphatase Stability Assay

Causality Check: We include an L-pTyr peptide as a positive control. If the L-pTyr is not cleaved, the enzyme is inactive. If the D-pTyr is cleaved but D-Pmp is not, we isolate the C-P bond as the sole variable conferring stability.

  • Preparation : Prepare 100 µM stock solutions of three purified peptides in assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4):

    • Peptide 1: L-pTyr variant (Positive Control)

    • Peptide 2: D-pTyr variant (Test Subject A)

    • Peptide 3: D-Pmp variant (Test Subject B)

  • Enzyme Addition : Add recombinant Protein Tyrosine Phosphatase 1B (PTP1B) to a final concentration of 50 nM in each sample. Incubate at 37°C.

  • Sampling & Quenching : At time points 0, 15m, 30m, 1h, 4h, and 24h, extract a 50 µL aliquot and immediately quench by adding 50 µL of 1% TFA in Acetonitrile to denature the enzyme.

  • Analysis : Analyze quenched samples via RP-HPLC (C18 column, 5-95% MeCN/H₂O gradient over 20 mins).

  • Data Interpretation : Calculate the Area Under the Curve (AUC) for the intact peptide peak. The L-pTyr peptide should disappear within 30 minutes. The D-pTyr peptide will show a calculated half-life (t½) as PTPs slowly process the D-isomer. The D-Pmp peptide must show 100% AUC retention at 24h, validating the absolute stability of the C-P bond.

References

  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology.[Link]

  • Li, P., et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Biomaterials Science.[Link]

  • Amblard, M., et al. (2006). Advances in Fmoc solid-phase peptide synthesis. Molecular Biotechnology.[Link]

Comparative

Binding Affinity Comparison Guide: Fmoc-4-diethylphosphomethyl-D-phenylalanine &amp; Phosphotyrosine Mimetics

As a Senior Application Scientist in peptide drug discovery, I frequently encounter a fundamental bottleneck: native phosphotyrosine (pTyr) is essential for binding SH2 and Protein Tyrosine Phosphatase (PTP) domains, but...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug discovery, I frequently encounter a fundamental bottleneck: native phosphotyrosine (pTyr) is essential for binding SH2 and Protein Tyrosine Phosphatase (PTP) domains, but it is rapidly hydrolyzed by endogenous phosphatases in vivo[1]. To circumvent this, we utilize non-hydrolyzable mimetics.

Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS 215600-05-8) is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS)[2]. It introduces a D-isomer of phosphonomethyl phenylalanine (D-Pmp) protected by diethyl esters. This guide objectively compares the binding affinity and physicochemical performance of D-Pmp derivatives against native pTyr and other leading mimetics (L-Pmp and F2Pmp), providing a self-validating experimental framework for your drug development workflows.

Mechanistic Basis of Binding Affinity: The pKa Dilemma

The binding affinity of pTyr mimetics to SH2 and PTP domains is strictly governed by electrostatic interactions within a conserved basic binding pocket (typically rich in Arginine residues)[1].

  • Native pTyr: Possesses a second dissociation constant (pKa2) of ~5.8. At physiological pH (7.4), it exists almost entirely as a dianion, which is critical for high-affinity binding[3].

  • Pmp (Phosphonomethyl phenylalanine): Replaces the scissile P–O bond with a highly stable P–CH2 bond. However, the methylene group is far less electron-withdrawing than oxygen, raising the pKa2 to ~7.6[3]. Consequently, Pmp is predominantly monoanionic at pH 7.4, leading to a drastic reduction in binding affinity[4].

  • F2Pmp (Phosphonodifluoromethyl phenylalanine): Replaces the methylene hydrogens with highly electronegative fluorine atoms. This pulls the pKa2 down to ~5.4, restoring the dianionic state at pH 7.4 and yielding binding affinities that rival or exceed native pTyr[3].

The Role of D-Stereochemistry & Diethyl Esters

While F2Pmp solves the electrostatic problem, Fmoc-D-Pmp(Et)2-OH solves the proteolytic problem. The D-amino acid inversion protects the peptide backbone from rapid degradation by serum proteases[2]. Furthermore, the diethyl ester acts as a crucial protecting group during SPPS, preventing unwanted phosphonylation. If left intact post-synthesis, the diethyl ester neutralizes the molecule, serving as a cell-permeable prodrug strategy where intracellular esterases eventually release the active free acid[3].

AffinityLogic cluster_ligands Phosphotyrosine & Mimetics N1 Native pTyr pKa2 ~5.8 | Dianionic Target SH2 / PTP Domain (Arginine Pocket) N1->Target High Affinity (Hydrolyzable) N2 Pmp (CH2) pKa2 ~7.6 | Monoanionic N2->Target Low Affinity (Stable) N3 F2Pmp (CF2) pKa2 ~5.4 | Dianionic N3->Target High Affinity (Stable)

Mechanistic relationship between pKa2, charge state at pH 7.4, and SH2/PTP domain binding affinity.

Quantitative Affinity Comparison

The following table synthesizes the binding metrics across different pTyr mimetics. Note the three orders of magnitude difference in affinity between Pmp and F2Pmp for targets like PTP1B[4].

DerivativeStructural ModificationpKa2Charge State (pH 7.4)Relative Affinity (PTP1B / SH2)Protease Stability
Native pTyr None (P–O bond)~5.8DianionicBaseline (High, low nM)Very Low (Rapid hydrolysis)
L-Pmp P–CH2–P~7.6MonoanionicLow (~200 µM IC50)High (Phosphatase resistant)
L-F2Pmp P–CF2–P~5.4DianionicHigh (~100 nM IC50)High (Phosphatase resistant)
D-Pmp P–CH2–P + D-isomer~7.6MonoanionicContext-dependent (Moderate)Very High (Peptidase resistant)
D-Pmp(Et)2 Diethyl esterificationN/ANeutralNone (Requires activation)Very High (Cell-permeable prodrug)

Data supported by comparative studies on PTP1B and SH2 domain interactions[4],[5],[6].

Experimental Methodology: Synthesis & Validation Workflow

To accurately evaluate the binding affinity of D-Pmp derivatives, the peptide must be synthesized, rigorously deprotected, and tested against a validated control. The following protocol establishes a self-validating system.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: Fmoc-D-Pmp(Et)2-OH is utilized because the diethyl esters prevent the phosphonate from reacting with coupling reagents (like HATU), which would otherwise cause chain termination[2].

  • Coupling: Couple Fmoc-D-Pmp(Et)2-OH to the resin-bound peptide using HATU/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF to expose the N-terminus for subsequent elongation.

  • Global Cleavage: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail.

    • Critical Note: This step removes standard side-chain protecting groups but fails to cleave the robust diethyl esters on the phosphonate[3].

Phase 2: Phosphonate Deprotection (Dealkylation)

Causality: To evaluate target binding, the neutral prodrug form must be converted to the active free acid. Bromotrimethylsilane (TMSBr) is uniquely capable of cleaving these recalcitrant ethyl esters[3].

  • Dissolve the crude D-Pmp(Et)2 peptide in anhydrous Dichloromethane (DCM).

  • Add 10 equivalents of TMSBr and stir under argon at room temperature for 12 hours.

  • Quench the reaction with methanol, evaporate the solvent, and purify the active D-Pmp peptide via RP-HPLC.

Phase 3: Fluorescence Polarization (FP) Binding Assay

Causality: FP allows for real-time measurement of binding in solution. By comparing the D-Pmp peptide against a native pTyr control, we validate whether the D-stereocenter can successfully mimic the natural spatial trajectory[1].

  • Incubate the target protein (e.g., Grb2 SH2 domain) with a fluorescently labeled native pTyr probe until polarization stabilizes.

  • Titrate the purified D-Pmp peptide (0.1 nM to 1 mM) into the complex.

  • Measure the decrease in polarization as the D-Pmp peptide displaces the fluorescent probe. Calculate the IC50.

SPPSWorkflow Step1 Fmoc-D-Pmp(Et)2-OH (Protected Building Block) Step2 Solid Phase Coupling (HATU / DIPEA) Step1->Step2 Amino Acid Insertion Step3 Global Cleavage (TFA Cocktail) Step2->Step3 Cleaves resin & side chains Step4 Phosphonate Deprotection (TMSBr in DCM) Step3->Step4 Et esters remain intact Step5 Active D-Pmp Peptide (Free Phosphonic Acid) Step4->Step5 Yields active mimetic

Workflow for incorporating Fmoc-D-Pmp(Et)2-OH into peptides and generating the active free acid.

Conclusion & Application Strategy

When designing inhibitors for SH2 or PTP domains, the choice of mimetic dictates the success of the therapeutic:

  • Use F2Pmp when maximizing raw binding affinity is the absolute priority, as its pKa perfectly matches native pTyr[4].

  • Use Fmoc-D-Pmp(Et)2-OH when your primary barrier is in vivo half-life. The D-isomer prevents proteolytic cleavage, and retaining the diethyl ester provides a ready-made prodrug vehicle for cellular penetration[2],[3].

Sources

Validation

A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-4-diethylphosphomethyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characteristics of peptides incorporating the non-canonical ami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characteristics of peptides incorporating the non-canonical amino acid, Fmoc-4-diethylphosphomethyl-D-phenylalanine. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the unambiguous structural elucidation of these modified peptides. We will explore the diagnostic spectral features that differentiate these phosphonate-containing peptides from their unmodified counterparts, supported by comparative data and detailed experimental protocols.

The Strategic Importance of Phosphonate-Modified Phenylalanine in Peptide Drug Discovery

The isosteric replacement of a carboxylate group with a phosphonate moiety in peptide-based therapeutics has emerged as a powerful strategy to enhance their pharmacological properties. The tetrahedral geometry and the presence of two ionizable hydroxyl groups in a phosphonic acid (or its ester precursor) can lead to improved binding affinities to target proteins, enhanced proteolytic stability, and altered pharmacokinetic profiles. Fmoc-4-diethylphosphomethyl-D-phenylalanine is a key building block in solid-phase peptide synthesis (SPPS) for introducing a phosphonate group onto a phenylalanine side chain.[1][2] Accurate and efficient characterization of peptides containing this modification is paramount for quality control and regulatory approval. NMR spectroscopy is an indispensable tool for this purpose, providing detailed atomic-level structural information.[3]

Foundational NMR Characteristics of Fmoc-4-diethylphosphomethyl-D-phenylalanine

The key to identifying the incorporation and structural integrity of Fmoc-4-diethylphosphomethyl-D-phenylalanine within a peptide lies in understanding its unique NMR signature. This signature is a composite of the signals from the Fmoc protecting group, the D-phenylalanine core, and the diagnostic diethylphosphomethyl side chain.

The Invariant Signature of the Fmoc Group

The fluorenylmethyloxycarbonyl (Fmoc) group, essential for SPPS, presents a consistent and easily identifiable set of signals in the ¹H and ¹³C NMR spectra. While its presence is expected in the monomer, these signals should be absent in the final, deprotected peptide.

  • ¹H NMR: The eight aromatic protons of the fluorenyl group typically resonate in the downfield region, between 7.20 and 7.90 ppm . The benzylic proton (Fmoc-CH) and the two diastereotopic methylene protons (Fmoc-CH₂) usually appear between 4.10 and 4.40 ppm .

  • ¹³C NMR: The aromatic carbons of the fluorenyl group give rise to a series of signals between 120 and 145 ppm . The benzylic carbon (Fmoc-CH) and the methylene carbon (Fmoc-CH₂) are typically found around 67 ppm and 47 ppm , respectively.

The Phenylalanine Backbone

The D-phenylalanine core provides a set of characteristic signals that will be present in both the monomer and the final peptide, although their chemical shifts will be influenced by the peptide sequence and conformation.

  • ¹H NMR: The α-proton (α-CH) is expected between 4.50 and 4.80 ppm . The diastereotopic β-protons (β-CH₂) will appear as a multiplet, typically between 2.80 and 3.30 ppm .

  • ¹³C NMR: The α-carbon (α-C) resonates around 55-60 ppm , while the β-carbon (β-C) is found near 37-40 ppm . The carbonyl carbon (C=O) of the carboxylic acid will be significantly downfield, around 170-175 ppm .

The Diagnostic Diethylphosphomethyl Side Chain

The 4-(diethylphosphonomethyl) substituent on the phenyl ring is the key feature that distinguishes this modified amino acid. Its NMR signals are the most informative for confirming successful incorporation.

  • ¹H NMR:

    • The two methylene protons attached to the phosphorus atom (P-CH₂) are diastereotopic and will appear as a doublet of quartets or a more complex multiplet due to coupling with both the phosphorus atom and the adjacent methylene protons of the ethyl groups. Their chemical shift is anticipated to be around 3.10-3.30 ppm .

    • The four methylene protons of the two ethyl groups (-O-CH₂-) will resonate as a multiplet around 3.90-4.10 ppm , showing coupling to both the phosphorus atom and the methyl protons.

    • The six methyl protons of the two ethyl groups (-CH₃) will appear as a triplet of doublets or a more complex multiplet around 1.20-1.40 ppm .

  • ¹³C NMR:

    • The methylene carbon attached to the phosphorus atom (P-CH₂) is expected to show a large one-bond coupling to the phosphorus atom (¹JPC) and will resonate around 33-35 ppm .

    • The methylene carbons of the ethyl groups (-O-CH₂-) will be found around 62-64 ppm with a two-bond coupling to phosphorus (²JPC).

    • The methyl carbons of the ethyl groups (-CH₃) will appear around 16-18 ppm with a three-bond coupling to phosphorus (³JPC).

  • ³¹P NMR:

    • This is the most direct method for observing the phosphonate group. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. Based on data for diethyl benzylphosphonate, the chemical shift should be in the range of +25 to +30 ppm (relative to 85% H₃PO₄).

Comparative NMR Data: Modified vs. Unmodified Peptides

To illustrate the practical application of these principles, the following table compares the expected NMR data for a model peptide containing 4-diethylphosphomethyl-D-phenylalanine with its unmodified D-phenylalanine counterpart.

Nucleus Signal Assignment Unmodified D-Phe Peptide (Expected δ) 4-Diethylphosphomethyl-D-Phe Peptide (Expected δ) Key Differentiating Features
¹H Phenylalanine α-CH~4.5 - 4.8 ppm~4.5 - 4.8 ppmMinimal change expected.
Phenylalanine β-CH₂~2.9 - 3.2 ppm~2.9 - 3.2 ppmMinimal change expected.
Phenylalanine Aromatic CH~7.2 - 7.4 ppm~7.2 - 7.4 ppm (doublets)Splitting pattern will be an AA'BB' system.
P-CH₂ N/A~3.1 - 3.3 ppm (doublet) Diagnostic signal for the modification.
-O-CH₂- N/A~3.9 - 4.1 ppm (multiplet) Diagnostic signal for the modification.
-CH₃ N/A~1.2 - 1.4 ppm (multiplet) Diagnostic signal for the modification.
¹³C Phenylalanine α-C~55 - 60 ppm~55 - 60 ppmMinimal change expected.
Phenylalanine β-C~37 - 40 ppm~37 - 40 ppmMinimal change expected.
Phenylalanine Aromatic C~127-137 ppm~128-138 ppmSubtle shifts due to substituent.
P-CH₂ N/A~33 - 35 ppm (d, ¹JPC ≈ 140 Hz) Diagnostic signal with large P-C coupling.
-O-CH₂- N/A~62 - 64 ppm (d, ²JPC ≈ 7 Hz) Diagnostic signal with smaller P-C coupling.
-CH₃ N/A~16 - 18 ppm (d, ³JPC ≈ 6 Hz) Diagnostic signal with smaller P-C coupling.
³¹P Phosphonate N/A~+25 to +30 ppm The definitive signal for the phosphonate group.

Experimental Protocols for NMR Characterization

The following protocols provide a robust framework for the NMR analysis of peptides containing Fmoc-4-diethylphosphomethyl-D-phenylalanine.

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent). The choice of solvent will depend on the peptide's solubility.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added. For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is recommended.

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experiment time will be required.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A spectral width of at least 100 ppm centered around +30 ppm is a good starting point.

2D NMR Spectroscopy for Unambiguous Assignments

For complex peptides, 2D NMR experiments are essential for assigning all resonances and confirming the peptide sequence and structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for identifying the spin systems of the amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying amino acids with complex side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). It is a powerful tool for assigning the carbon and nitrogen backbone and side-chain resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the peptide sequence by observing correlations across the peptide bonds.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR characterization of a peptide containing Fmoc-4-diethylphosphomethyl-D-phenylalanine.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Fmoc-4-diethylphosphomethyl-D-phenylalanine Incorporation

Introduction: The Critical Role of Unnatural Amino Acids and the Need for Rigorous Validation In the landscape of modern drug development, particularly in peptide therapeutics, the site-specific incorporation of unnatura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Unnatural Amino Acids and the Need for Rigorous Validation

In the landscape of modern drug development, particularly in peptide therapeutics, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative strategy.[1][2] These custom-designed building blocks offer a powerful toolkit to engineer peptides with enhanced proteolytic stability, refined conformational properties, and novel functionalities.[3] Among these, phosphonate-containing amino acids, such as 4-diethylphosphomethyl-D-phenylalanine, are of particular interest as non-hydrolyzable mimics of phosphotyrosine, enabling the design of potent and stable enzyme inhibitors or modulators of signal transduction pathways.

The synthesis of a peptide is only the first step; verifying the successful and precise incorporation of a UAA is a non-trivial analytical challenge that underpins the entire discovery and development process. An error in incorporation can lead to a completely inactive or off-target molecule, wasting significant resources. Mass spectrometry (MS) stands as the definitive technique for this validation, providing unparalleled precision in mass measurement and sequence determination.[2][4]

This guide provides an in-depth comparison of mass spectrometry-based strategies for validating the incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, address the unique challenges posed by phosphonate-containing peptides, and present a framework for robust, self-validating analytical workflows.

The Analytical Challenge: Understanding the Lability of Phosphonate-Modified Peptides

The core challenge in the MS analysis of peptides containing 4-diethylphosphomethyl-D-phenylalanine lies in the behavior of the phosphonate moiety, which closely mimics that of naturally phosphorylated serine, threonine, or tyrosine residues.[5][6] During the most common method of tandem mass spectrometry fragmentation, Collision-Induced Dissociation (CID), the phosphoester or phosphonate bond is often the most labile part of the peptide ion.[7][8]

This lability leads to a phenomenon known as neutral loss , where the modifying group is cleaved from the peptide precursor ion before the peptide backbone itself fragments. In CID, this results in a tandem mass spectrum that is often dominated by a single, non-informative peak corresponding to the precursor ion minus the mass of the neutral phosphonate group.[5][9] While this dominant loss can be a diagnostic indicator that a phosphonate is present, it severely suppresses the generation of sequence-informative b- and y-ions, making it difficult to confirm the peptide sequence and pinpoint the exact location of the UAA.[6][10]

Therefore, a successful validation strategy must not only confirm the total mass of the peptide but also overcome the challenge of neutral loss to provide unambiguous sequence data.

Experimental Workflow Overview

The validation process begins after the peptide has been synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequently cleaved from the resin and purified. The general analytical workflow is a multi-step process designed to build a comprehensive and definitive picture of the final product.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Validation cluster_2 Data Analysis & Confirmation SPPS Fmoc-SPPS Incorporation of UAA Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification IntactMass Strategy 1: Intact Mass Analysis (MALDI-TOF / ESI-MS) Purification->IntactMass Purified Peptide TandemMS Strategy 2: Sequence Confirmation (LC-ESI-MS/MS) IntactMass->TandemMS If mass is correct, proceed to sequencing MassMatch Confirm Molecular Weight IntactMass->MassMatch SeqConfirm Confirm Amino Acid Sequence & UAA Location TandemMS->SeqConfirm

Caption: High-level workflow from synthesis to MS validation.

Comparative Guide to MS Validation Strategies

We will now compare two primary strategies, each employing different ionization techniques and analytical goals. The choice of strategy depends on the required level of confidence and the available instrumentation.

Strategy 1: Intact Mass Analysis for Molecular Weight Confirmation

This is the first and most fundamental step in validation. The objective is to confirm that the synthesized peptide has the correct molecular weight, providing strong initial evidence of successful UAA incorporation. Two ionization techniques are commonly used for this purpose: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[11]

FeatureMALDI-TOF MSESI-MS
Principle Analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, primarily as singly charged ions [M+H]⁺.[12]Analyte in solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to produce gas-phase ions, often multiply charged [M+nH]ⁿ⁺.[12]
Primary Use Rapid, high-throughput screening of purified fractions to find the product with the correct molecular weight.Confirmation of molecular weight from a purified solution, often via direct infusion. Can also be coupled with LC for more complex samples.
Advantages High tolerance to salts and buffers, simple spectra (mostly singly charged ions), very fast analysis time (seconds per spot).[13][14]Softer ionization method, can produce multiply charged ions to analyze very large molecules on instruments with a limited m/z range.[11]
Disadvantages Potential for in-source fragmentation of labile molecules. Quantitative reproducibility can be challenging.[13]Low tolerance to non-volatile salts and detergents, requiring cleaner samples or upstream chromatographic separation.[13]

Experimental Protocol: Intact Mass Analysis by MALDI-TOF MS

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid - TFA).

  • Sample Preparation: Dilute the purified peptide sample to approximately 1-10 pmol/µL in a solvent compatible with the matrix (e.g., 0.1% TFA).

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the peptide solution to the matrix droplet. Allow the spot to air dry completely (co-crystallization). This is the "dried-droplet" method.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive ion, linear or reflectron mode, across a mass range appropriate for the expected peptide mass.

  • Analysis: Compare the major observed m/z value (which should correspond to [M+H]⁺) to the calculated theoretical monoisotopic or average mass of the peptide containing the UAA.

Data Interpretation: A Hypothetical Example

Let's consider a model peptide: Ac-Gly-Ala-Val-[D-Phe(4-CH2PO(OEt)2)]-Leu-NH2.

  • Calculated Monoisotopic Mass: 682.37 Da

  • Expected [M+H]⁺: 683.38 Da

TechniqueObserved m/zMass Error (ppm)Conclusion
MALDI-TOF MS 683.4143.9Mass is consistent with successful synthesis.
High-Res ESI-MS 683.37852.2Mass is confirmed with high accuracy.

A mass match within an acceptable tolerance (typically <50 ppm for MALDI-TOF and <5 ppm for high-resolution ESI-MS) provides strong, albeit incomplete, evidence of successful incorporation. It confirms the mass but not the specific location of the UAA.

Strategy 2: Tandem MS (MS/MS) for Unambiguous Sequence Confirmation

While intact mass analysis is essential, it cannot rule out the possibility of an isomeric peptide (e.g., a scrambled sequence) or incorrect UAA placement. Tandem mass spectrometry (LC-MS/MS) is the gold standard for definitively confirming the amino acid sequence and locating the UAA.[15][16]

The Causality of Choosing LC-ESI-MS/MS: We choose Electrospray Ionization (ESI) because it is a "soft" ionization technique that is easily coupled with Liquid Chromatography (LC).[11] The LC step is critical as it separates the target peptide from any synthesis-related impurities (e.g., deletion sequences, protecting group remnants) before it enters the mass spectrometer, ensuring that the MS/MS spectrum is derived purely from the peptide of interest.

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of ~1 pmol/µL.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% formic acid). The gradient separates the peptide from residual impurities.

  • MS Acquisition:

    • The LC eluent is directed into the ESI source.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.

    • Step A (MS1 Scan): The instrument performs a full scan to detect the m/z of the peptide precursor ions as they elute from the column.

    • Step B (MS2 Scan): The instrument automatically selects the most intense precursor ion (e.g., our target peptide's [M+2H]²⁺ ion), isolates it, fragments it using CID, and records the resulting fragment ion spectrum (MS/MS).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.[17]

    • The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

    • The presence of the UAA is confirmed by observing a mass shift in the fragment ion series that corresponds to the residue mass of 4-diethylphosphomethyl-D-phenylalanine.

Interpreting the MS/MS Spectrum: The Signature of Incorporation

The key to validation is observing the mass jump in the sequence ladder. The residue mass of 4-diethylphosphomethyl-D-phenylalanine is 299.14 Da.

Caption: MS/MS fragmentation map confirming UAA location.

In this spectrum, the mass difference between the b₃ and b₄ ions, and between the y₁ and y₂ ions, would be 299.14 Da, precisely confirming the location of the 4-diethylphosphomethyl-D-phenylalanine residue between Val and Leu. You would also likely observe a strong ion corresponding to the neutral loss of the diethylphosphonomethyl group (mass ~180.1 Da) from the precursor.

Advanced Strategy: Overcoming Dominant Neutral Loss with Alternative Fragmentation

When CID fails to produce sufficient b- and y-ions due to the lability of the phosphonate group, alternative fragmentation methods that are less dependent on vibrational excitation can be employed. This choice demonstrates a deeper level of expertise and is crucial for challenging sequences.

  • Electron Transfer Dissociation (ETD): ETD involves transferring an electron to the multiply charged peptide ion, which induces fragmentation along the peptide backbone in a non-ergodic manner.[7][8] This process is much "softer" on post-translational modifications and tends to preserve labile groups like phosphonates. It generates primarily c- and z-type fragment ions, which can provide the necessary sequence information when a CID spectrum is uninformative.[18]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that occurs in a separate collision cell. It often produces higher-quality, information-rich spectra with better fragment ion resolution compared to traditional ion trap CID, which can aid in identifying low-intensity backbone fragments.[7]

Final Recommendations for a Self-Validating Workflow

For researchers and drug development professionals, a multi-pronged approach constitutes a robust, self-validating system for confirming the incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine.

  • Initial Screening (Purity & Mass): Use HPLC for purity assessment. For all pure fractions, perform a rapid MALDI-TOF MS analysis to quickly identify the fraction with the correct molecular weight. This is a high-throughput and efficient first-pass validation.

  • High-Confidence Mass Confirmation: For the confirmed fraction, perform a high-resolution direct infusion ESI-MS analysis to confirm the elemental composition with high mass accuracy (<5 ppm).

  • Definitive Sequence & Site Validation: The final and most critical step is LC-ESI-MS/MS .

    • Begin with CID as the standard fragmentation method. Analyze the data for the characteristic mass shift in the b- and/or y-ion series.

    • If the CID spectrum is dominated by neutral loss and lacks sufficient sequence ions, re-run the analysis using ETD (if available). The resulting c- and z-ion series will likely provide the definitive evidence required to confirm the sequence and the precise location of the UAA.

By systematically combining these techniques, one moves from high-level evidence (correct mass) to definitive proof (correct mass, correct sequence, and correct UAA location), ensuring the scientific integrity of the molecule before it proceeds to further biological assessment.

References

  • Gasper, S. M., et al. (2007). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Current Protocols in Protein Science, Chapter 13, Unit 13.9. Available at: [Link]

  • Potel, C. M., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(23), 13954-13967. Available at: [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. Available at: [Link]

  • Bian, Y., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Chemical Reviews, 118(4), 13954–13967. Available at: [Link]

  • Hoffman, M. D., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology, 1549, 137-151. Available at: [Link]

  • Kruppa, G. H., & Schoeniger, J. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7019. Available at: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Angewandte Chemie International Edition, 47(36), 6851-6855. Available at: [Link]

  • El-Aneed, A., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1067-1081. Available at: [Link]

  • Li, J., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(4), 865. Available at: [Link]

  • Theodorescu, D., & Mischak, H. (2015). Why phosphoproteomics is still a challenge. Molecular BioSystems, 11(5), 1222-1232. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Tanner, S., et al. (2008). Phosphorylation-Specific MS/MS Scoring for Rapid and Accurate Phosphoproteome Analysis. Journal of Proteome Research, 7(4), 1734-1742. Available at: [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs Resources. Available at: [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-168. Available at: [Link]

  • Amayo, C. O., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 859. Available at: [Link]

  • Proniewicz, E., et al. (2011). Vibrational Characterization of l-Leucine Phosphonate Analogues: FT-IR, FT-Raman, and SERS Spectroscopy Studies and DFT Calculations. The Journal of Physical Chemistry A, 115(38), 10523-10535. Available at: [Link]

  • Sciex. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Sciex Resources. Available at: [Link]

  • Ly, M., & Gross, M. L. (2017). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 28(10), 2038-2045. Available at: [Link]

  • Yates, J. R., et al. (1996). Identification of amino acids by mass spectrometry. Google Patents, US Patent 5,538,897.
  • van der Veke, T., et al. (2012). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Pharmacology, 3, 153. Available at: [Link]

  • Hixson, K. K., et al. (2003). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Proteomics, 3(9), 1641-1650. Available at: [Link]

  • Kumar, A., et al. (2021). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science, 3(9), 123-129. Available at: [Link]

Sources

Validation

Fmoc-4-diethylphosphomethyl-D-phenylalanine vs. L-isomer: A Comprehensive Guide to pTyr Mimetics in Enzyme Inhibition Assays

As a Senior Application Scientist navigating the complex landscape of peptide-based drug design, the selection of the correct stereoisomer for non-hydrolyzable phosphotyrosine (pTyr) mimetics is a critical decision. Phos...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of peptide-based drug design, the selection of the correct stereoisomer for non-hydrolyzable phosphotyrosine (pTyr) mimetics is a critical decision. Phosphonomethyl phenylalanine (Pmp) derivatives are foundational in this space. By replacing the labile bridging oxygen of a natural phosphate group with a methylene (-CH₂-) spacer, Pmp confers absolute resistance to phosphatase-mediated hydrolysis[1].

When synthesizing inhibitors for Protein Tyrosine Phosphatases (PTPs) or Src Homology 2 (SH2) domains, researchers must choose between the natural L-isomer (Fmoc-L-Pmp(Et₂)-OH) and its enantiomer, the D-isomer (Fmoc-D-Pmp(Et₂)-OH). This guide objectively compares their performance, elucidates the mechanistic causality behind their behavior, and provides a self-validating experimental framework for enzyme inhibition assays.

Mechanistic Causality: L-Pmp vs. D-Pmp

The stereocenter at the α -carbon of the Pmp residue dictates the entire trajectory of the peptide backbone. Understanding this causality is essential for rational drug design.

L-Pmp: The Natural Orthosteric Mimic

Fmoc-4-diethylphosphomethyl-L-phenylalanine perfectly mimics the spatial orientation of natural L-phosphotyrosine. In PTP1B or PTPN2 inhibition assays, L-Pmp-containing peptides project the phosphonate moiety directly into the enzyme's catalytic pocket (the P-loop), engaging critical arginine residues while preserving the native extended β -strand hydrogen-bonding network of the peptide backbone[2]. It is the undisputed standard for developing direct, competitive substrate-mimetic inhibitors[3].

D-Pmp: The Stereochemical Probe

Substituting L-Pmp with Fmoc-4-diethylphosphomethyl-D-phenylalanine reverses the stereocenter, forcing a sharp turn or kink in the peptide backbone. While this disruption often abolishes binding in strict orthosteric pockets (proving target stereospecificity), it is a powerful tool used to:

  • Probe Cryptic Conformations: In certain receptor binding assays, D-Pmp analogs have exhibited enhanced affinities by exploiting alternative, cryptic binding pockets that are sterically inaccessible to the extended L-isomer[4].

  • Confer Protease Resistance: The unnatural D-amino acid substitution renders the adjacent peptide bonds highly resistant to endogenous proteases, significantly increasing the in vivo half-life of the inhibitor[5].

Isomer_Logic Start Select Pmp Isomer LPmp L-Pmp (Natural Mimic) Start->LPmp DPmp D-Pmp (Stereo-Probe) Start->DPmp L_Out1 Preserves Native Backbone LPmp->L_Out1 L_Out2 High Orthosteric Affinity LPmp->L_Out2 D_Out1 Induces Backbone Turn DPmp->D_Out1 D_Out2 High Protease Resistance DPmp->D_Out2 D_Out3 Probes Cryptic Pockets DPmp->D_Out3

Logical decision tree for selecting L-Pmp versus D-Pmp in inhibitor design.

Quantitative Data Comparison

The following table summarizes the comparative parameters of L-Pmp and D-Pmp when integrated into peptide inhibitors.

ParameterL-Isomer (Fmoc-L-Pmp)D-Isomer (Fmoc-D-Pmp)
CAS Number 160253-13-4215600-05-8
Stereochemistry Natural (S-configuration)Unnatural (R-configuration)
Primary Application Direct competitive inhibition (PTPs, SH2)Stereochemical probing, protease resistance
Target Affinity (PTP1B) High (Low μ M to nM range)[2]Typically lower (steric clash in P-loop)
Proteolytic Stability Susceptible to standard proteasesHighly resistant to enzymatic degradation
Backbone Trajectory Extended / Native β -strandInduced turn / Disrupted native geometry

Experimental Protocol: DiFMUP-Based PTP1B Inhibition Assay

To objectively evaluate the inhibitory potency ( IC50​ and Ki​ ) of L-Pmp vs. D-Pmp synthesized peptides, a continuous fluorescence-based assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is the industry standard[3].

System Validation & Causality: This protocol is designed as a self-validating system. It incorporates specific buffer additives to prevent false positives (promiscuous aggregation or enzyme oxidation) and utilizes strict kinetic controls to ensure accurate competitive inhibition readouts.

Step-by-Step Methodology
  • Reagent & Buffer Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA.

    • Causality Check: Add 1 mM DTT freshly before use. This maintains the catalytic cysteine of PTP1B in a reduced state, preventing false-positive inhibition via spontaneous oxidation.

    • Causality Check: Add 0.01% Triton X-100. This prevents non-specific, promiscuous enzyme inhibition caused by hydrophobic peptide aggregation.

  • Enzyme & Substrate Setup:

    • Dilute recombinant human PTP1B to a final well concentration of 0.5 nM.

    • Prepare DiFMUP at a final concentration of 10 μ M. Reasoning: This matches the approximate Km​ for PTP1B, maximizing the assay's sensitivity to competitive inhibitors according to the Cheng-Prusoff relationship.

  • Inhibitor Dilution:

    • Prepare 3-fold serial dilutions of the L-Pmp and D-Pmp peptides in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 5% to avoid solvent-induced enzyme denaturation.

  • Pre-Incubation (Equilibrium Phase):

    • Mix the enzyme and inhibitor in the assay buffer. Incubate at 25°C for 15 minutes.

    • Reasoning: This allows the binding equilibrium to be fully established before the substrate is introduced, eliminating time-dependent kinetic artifacts.

  • Reaction Initiation & Kinetic Readout:

    • Add DiFMUP to initiate the reaction.

    • Immediately monitor the fluorescence (Excitation: 358 nm, Emission: 450 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis:

    • Extract the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % Activity vs. Log[Inhibitor] and fit to a 4-parameter logistic equation to determine the IC50​ .

PTP1B_Assay N1 1. Reagent Prep Buffer, Enzyme, Substrate N2 2. Inhibitor Dilution L-Pmp vs D-Pmp N1->N2 N3 3. Pre-Incubation Equilibrium Phase N2->N3 N4 4. Reaction Readout Fluorescence Tracking N3->N4 N5 5. Kinetic Analysis Determine IC50 N4->N5

Workflow for the DiFMUP-based PTP1B enzyme inhibition assay.

References

  • A Medicinal Chemistry Perspective on Protein Tyrosine Phosphatase Nonreceptor Type 2 in Tumor Immunology. ACS Publications.[Link]

  • Small Molecule Interactions with Protein−Tyrosine Phosphatase PTP1B and Their Use in Inhibitor Design. Biochemistry - ACS Publications.[Link]

  • Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PMC.[Link]

  • Receptor binding assays. A, competitive displacement of 125 I-labeled... ResearchGate.[Link]

  • Synthesis of phosphonomethyl-phenylalanine and phosphotyrosine containing cyclic peptides as inhibitors of protein tyrosine kinase/SH2 interactions. MolAid.[Link]

Sources

Comparative

A Comparative Guide to the In Vivo Stability of Peptides: Natural Phosphotyrosine vs. Its Non-Hydrolyzable Mimetic

Introduction: The Phosphotyrosine Conundrum in Drug Development Reversible protein tyrosine phosphorylation is a cornerstone of cellular communication, governing processes from cell growth and differentiation to metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phosphotyrosine Conundrum in Drug Development

Reversible protein tyrosine phosphorylation is a cornerstone of cellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis.[1][2] This molecular switch is orchestrated by the opposing actions of protein tyrosine kinases (PTKs), which add a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove it.[3][4] Harnessing this pathway for therapeutic intervention or as a research tool often involves designing peptides that mimic phosphorylated proteins to modulate these signals.

However, peptides containing the natural phosphotyrosine (pTyr) residue face a significant and often terminal challenge in a biological environment: rapid dephosphorylation by ubiquitous PTPs.[5][6] This enzymatic lability severely limits their in vivo half-life and, consequently, their therapeutic efficacy and utility as research probes.[2][7]

This guide provides an in-depth comparison of the in vivo stability of peptides functionalized with natural L-phosphotyrosine versus those incorporating Fmoc-4-diethylphosphomethyl-D-phenylalanine, a non-hydrolyzable pTyr mimetic. We will explore the biochemical basis for their differing stabilities, present supporting experimental frameworks, and detail the methodologies required to validate these properties, offering a clear rationale for selecting the appropriate tool for in vivo studies.

Part 1: The Inherent Instability of Natural Phosphotyrosine

The primary obstacle to the in vivo application of pTyr-containing peptides is their susceptibility to enzymatic hydrolysis by PTPs.

The Mechanism of PTP-Mediated Dephosphorylation

PTPs are a large family of highly efficient enzymes that catalyze the removal of the phosphate group from pTyr residues.[8] The catalytic process is a two-step mechanism that relies on a conserved cysteine residue within the PTP active site.[2][9]

  • Nucleophilic Attack: The catalytic cysteine, present as a thiolate anion in the active site, attacks the phosphorus atom of the pTyr residue. This forms a transient, covalent cysteinyl-phosphate intermediate and releases the dephosphorylated tyrosine-containing peptide.

  • Hydrolysis: A water molecule, activated by a general base in the active site, hydrolyzes the cysteinyl-phosphate intermediate, releasing inorganic phosphate and regenerating the active enzyme.[9]

This highly efficient cycle means that PTPs can rapidly turn over many pTyr substrates, making any pTyr-peptide introduced in vivo vulnerable to immediate inactivation.

PTP_Mechanism cluster_0 PTP Catalytic Cycle pTyr Peptide-pTyr Substrate PTP_Active Active PTP (Cys-SH) pTyr->PTP_Active Step 1: Nucleophilic Attack Intermediate Covalent Intermediate (PTP-Cys-S-PO3) + Peptide-Tyr PTP_Active->Intermediate Pi Inorganic Phosphate (Pi) Intermediate->Pi H2O H₂O Intermediate->H2O Step 2: Hydrolysis H2O->PTP_Active

Caption: The two-step catalytic mechanism of Protein Tyrosine Phosphatases (PTPs).

Part 2: Engineering Stability with a Phosphonate Mimetic

To overcome the enzymatic lability of the phosphate group, medicinal chemists have developed non-hydrolyzable pTyr analogues.[2][6] One of the most successful is 4-phosphonomethyl-phenylalanine (Pmp) and its derivatives. Here, we focus on a doubly-stabilized analogue: 4-diethylphosphomethyl-D-phenylalanine .

Key Structural Advantages

This mimetic incorporates two critical modifications that confer exceptional in vivo stability:

  • Phosphonate Group (P-C Bond): The defining feature is the replacement of the labile ester oxygen (P-O-C) in phosphotyrosine with a stable methylene bridge (P-CH₂-C). This phosphonate linkage is not recognized as a substrate by phosphatases and is resistant to enzymatic hydrolysis.[5]

  • D-Amino Acid Configuration: Natural proteases are stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids. The incorporation of a D-phenylalanine residue renders the peptide significantly more resistant to degradation by endogenous proteases, further extending its in vivo half-life.

Workflow_Serum_Stability cluster_workflow Serum Stability Assay Workflow start Prepare Peptide Stock Solutions (pTyr-Peptide & Mimetic-Peptide) incubate Incubate Peptides in Serum (e.g., human, mouse) at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 15m, 1h, 4h, 24h) incubate->timepoint quench Quench Reaction & Precipitate Proteins (e.g., with cold Acetonitrile) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify plot Plot % Remaining vs. Time & Calculate Half-Life (t½) quantify->plot

Sources

Validation

Crystallographic validation of Fmoc-4-diethylphosphomethyl-D-phenylalanine in protein-ligand complexes

The development of targeted therapeutics against phosphotyrosine-dependent signaling pathways—such as those mediated by SH2 domains and Protein Tyrosine Phosphatases (PTPs)—is historically bottlenecked by the hydrolytic...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapeutics against phosphotyrosine-dependent signaling pathways—such as those mediated by SH2 domains and Protein Tyrosine Phosphatases (PTPs)—is historically bottlenecked by the hydrolytic lability of native phosphotyrosine (pTyr). To circumvent rapid degradation by endogenous phosphatases, synthetic chemists employ non-hydrolyzable mimetics.

Among these, Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Pmp(Et)₂-OH) stands out as a highly specialized building block[1]. While its L-isomer directly mimics the spatial orientation of native pTyr, the D-isomer is strategically utilized to probe non-canonical binding trajectories, induce specific backbone turns, and confer absolute local protease resistance.

This guide provides an objective, data-driven comparison of D-Pmp (the active, deprotected moiety derived from Fmoc-D-Pmp(Et)₂-OH) against other leading pTyr mimetics, supported by crystallographic validation and rigorous experimental protocols.

Mechanistic Rationale: The Role of the D-Isomer and Diethyl Protection

The utility of Fmoc-D-Pmp(Et)₂-OH in solid-phase peptide synthesis (SPPS) is rooted in two critical structural features:

  • Diethyl Phosphonate Protection : The free phosphonic acid (-PO₃H₂) is highly nucleophilic and can interfere with standard coupling reagents (e.g., HATU, DIC), leading to poor yields and phosphoramidite side-product formation. The diethyl ester masks this reactivity, ensuring near-quantitative amide bond formation[2].

  • D-Stereochemistry : Native pTyr is L-configured. In a protein-ligand complex, substituting an L-amino acid with a D-amino acid flips the side-chain projection by approximately 109° relative to the peptide backbone. Crystallographic data reveals that to anchor the D-Pmp phosphonate into the highly basic P-loop of PTP1B, the peptide backbone must adopt a distinct, often reversed conformation. This unique spatial requirement is exploited to design highly selective inhibitors that avoid off-target binding to other PTPs[3].

Objective Performance Comparison of pTyr Mimetics

To evaluate the efficacy of D-Pmp, it must be benchmarked against native pTyr, its L-isomer (L-Pmp), and the advanced difluoro-mimetic (F₂Pmp). The primary variables affecting crystallographic resolution and biochemical affinity are hydrolytic stability, the pKa of the phosphonate group, and the resulting hydrogen-bonding network.

The substitution of the ether oxygen (-O-) in native pTyr with a methylene bridge (-CH₂-) in Pmp shifts the second pKa of the phosphonate from ~5.8 to ~7.1. Consequently, at physiological pH (7.4), Pmp is predominantly mono-anionic, whereas pTyr is di-anionic. This reduces the electrostatic interaction with the conserved Arginine in the PTP signature motif, often resulting in a lower binding affinity compared to F₂Pmp, where the electronegative fluorines restore the pKa to ~5.5[4].

Quantitative Comparison Table
Ligand / MimeticHydrolytic StabilityPhosphonate pKa₂Relative Affinity (PTP1B)Crystallographic WPD Loop StateLocal Protease Resistance
Native pTyr Low (Minutes)~5.8 - 6.1Baseline (1x)ClosedLow
L-Pmp High (Days+)~7.1~0.001xClosedLow
D-Pmp High (Days+)~7.1Variable*Closed / AtypicalAbsolute
F₂Pmp High (Days+)~5.3 - 5.5~1x to 10xClosedLow

*The affinity of D-Pmp is highly target-dependent; its non-canonical trajectory can either abolish binding or significantly enhance selectivity for specific secondary pockets[5].

Crystallographic Validation in Protein-Ligand Complexes

Crystallographic validation is the gold standard for confirming that a synthesized mimetic accurately engages the target active site. When analyzing X-ray diffraction data of D-Pmp bound to PTP1B or Grb2-SH2 domains[6], researchers focus on the following structural markers:

  • WPD Loop Dynamics : In PTP1B, the binding of native pTyr induces the WPD loop (spanning residues 179–187) to transition from an "open" to a "closed" conformation, trapping the ligand[7]. Crystallographic models confirm that despite the altered backbone trajectory of D-Pmp peptides, the phosphonate group successfully anchors into the active site, triggering full WPD loop closure.

  • P-Loop Hydrogen Bonding : The electron density maps of Pmp complexes show that the methylene carbon (-CH₂-) cannot accept a hydrogen bond from the backbone amides of the P-loop, a distinct difference from the ether oxygen of pTyr. This missing H-bond is a primary driver for the reduced baseline affinity of Pmp compared to pTyr[8].

  • Solvent Displacement : High-resolution structures reveal that the hydrophobic methylene group of Pmp displaces ordered water molecules in the active site. In structure-based drug design, this entropic gain is often leveraged to offset the enthalpic penalty of the missing hydrogen bond.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for the synthesis, deprotection, and crystallographic validation of D-Pmp-containing peptides.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality Check: HATU is utilized over standard HBTU due to its superior efficiency in coupling sterically hindered, unnatural D-amino acids.

  • Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Pre-activate Fmoc-D-Pmp(Et)₂-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

  • Add the activated building block to the resin and agitate for 2 hours at room temperature.

  • Validate coupling completion via a negative Kaiser test.

Phase 2: Cleavage and Global Deprotection

Causality Check: Standard TFA cleavage cocktails cannot remove the robust diethyl ester protecting groups on the phosphonate. A secondary dealkylation step using TMSBr is mandatory[9].

  • Resin Cleavage : Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove standard side-chain protectors and cleave the peptide. Precipitate in cold diethyl ether and lyophilize.

  • Phosphonate Dealkylation : Dissolve the crude lyophilized peptide in anhydrous Dichloromethane (DCM). Add 10 equivalents of Trimethylsilyl bromide (TMSBr) dropwise under argon.

  • Stir for 12 hours at room temperature. The TMSBr selectively cleaves the ethyl esters via a silyl ester intermediate.

  • Quench the reaction with methanol, evaporate the solvent, and purify the free D-Pmp peptide via RP-HPLC.

  • Self-Validation : Confirm the complete removal of the ethyl groups (-56 Da per ethyl) via high-resolution LC-MS before proceeding to crystallography.

Phase 3: Protein-Ligand Co-Crystallization

Causality Check: Pre-incubation of the ligand with the protein ensures maximum occupancy within the crystal lattice, which is critical for resolving the electron density of the flexible D-Pmp side chain.

  • Concentrate the target protein (e.g., PTP1B catalytic domain) to 10 mg/mL in 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT.

  • Add the purified D-Pmp peptide to the protein solution at a 3:1 molar ratio (Ligand:Protein) and incubate on ice for 1 hour to form the complex.

  • Set up hanging-drop vapor diffusion plates. Mix 1 µL of the complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 0.2 M Magnesium Acetate, 20% PEG 8000).

  • Incubate at 18°C. Diffraction-quality crystals typically appear within 3 to 5 days.

Experimental Workflow Visualization

The following diagram maps the critical path from the protected Fmoc-D-Pmp(Et)₂-OH building block to final crystallographic validation.

G N1 Fmoc-D-Pmp(Et)2-OH (Protected Building Block) N2 Solid-Phase Peptide Synthesis (HATU / DIPEA / DMF) N1->N2 Coupling N3 Global Deprotection (TFA followed by TMSBr) N2->N3 Cleavage & Dealkylation N4 Purified D-Pmp Ligand (LC-MS Verified) N3->N4 HPLC Purification N6 Co-Crystallization (Vapor Diffusion) N4->N6 Complex Assembly N5 Target Protein (e.g., PTP1B / SH2) N5->N6 Complex Assembly N7 X-Ray Diffraction & Model Refinement N6->N7 Crystal Harvesting

Workflow for the synthesis and crystallographic validation of D-Pmp protein-ligand complexes.

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Safety & Regulatory Compliance

Safety

Fmoc-4-diethylphosphomethyl-D-phenylalanine proper disposal procedures

Operational Guide: Safe Handling and Disposal of Fmoc-4-diethylphosphomethyl-D-phenylalanine As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I frequently encounter questions r...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Fmoc-4-diethylphosphomethyl-D-phenylalanine

As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I frequently encounter questions regarding the lifecycle management of specialized unnatural amino acids. Fmoc-4-diethylphosphomethyl-D-phenylalanine (CAS: 215600-05-8) is a critical building block for synthesizing phosphopeptide mimetics and targeted therapeutics. However, its unique structural features—specifically the diethylphosphomethyl group—dictate stringent operational and disposal protocols.

This guide provides a self-validating, mechanistic approach to the disposal of this compound, ensuring compliance with[1].

Physicochemical Profile and Regulatory Classification

Before designing a disposal workflow, we must analyze the quantitative and qualitative data of the chemical to understand its behavior in waste streams.

Table 1: Physicochemical and Regulatory Data

ParameterValue / SpecificationOperational Implication
CAS Number 215600-05-8Primary identifier for .
Molecular Formula C29H32NO7PContains Phosphorus (P);[2].
Molecular Weight 537.55 g/mol High organic load; contributes to high BTU during incineration.
Storage Temperature 2–8 °CDegraded material must be disposed of if .
Hazard Classification H315, H319, H335Causes skin/eye/respiratory irritation; [3].
EPA Waste Status Non-RCRA Hazardous (Unused)Regulated as chemical waste; [4].
SAA Accumulation Limit 55 GallonsMaximum volume allowed in lab before [5].

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Standard Fmoc-protected amino acids are generally treated as routine organic waste. However, the presence of the diethylphosphomethyl (phosphonate) group introduces specific causality into our disposal logic:

  • Incineration Byproducts : When routed to a Treatment, Storage, and Disposal Facility (TSDF), organic waste is typically incinerated. The combustion of phosphorus-containing compounds generates phosphorus pentoxide ( P4​O10​ ), which rapidly hydrates in the atmosphere or scrubber systems to form corrosive phosphoric acid ( H3​PO4​ ). Therefore, waste containing this compound must be explicitly labeled so the TSDF can route it to an [4].

  • Solvent Matrix Interactions : In SPPS, this compound is dissolved in polar aprotic solvents (DMF, NMP) and activated with bases (DIEA) and coupling reagents (HATU). If the synthesis involves cleavage or deprotection steps using Trifluoroacetic acid (TFA) or Dichloromethane (DCM), the waste transitions from a Non-Halogenated to a Halogenated stream. Halogenated waste requires higher incineration temperatures to[5].

Waste Segregation and Workflow Visualization

To prevent cross-contamination and ensure regulatory compliance, laboratories must utilize at or near the point of generation[1].

G Start Fmoc-4-diethylphosphomethyl- D-phenylalanine Waste Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (SPPS Effluent) Start->Liquid SolidCont Sealable Plastic Container (Double-Bagged) Solid->SolidCont Halogen Contains Halogenated Solvents? (e.g., DCM, TFA) Liquid->Halogen SAA Satellite Accumulation Area (SAA) Max 55 Gal, < 90 Days SolidCont->SAA NonHal Non-Halogenated Organic (DMF, NMP, DIEA) Halogen->NonHal No Hal Halogenated Organic (DCM, TFA mixtures) Halogen->Hal Yes NonHal->SAA Hal->SAA Incineration EPA-Approved TSDF (POx Scrubber Equipped) SAA->Incineration EH&S Pickup

Segregation and disposal workflow for Fmoc-4-diethylphosphomethyl-D-phenylalanine waste.

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)

This procedure applies to expired batches, contaminated powders, or [3].

  • Preparation & PPE : Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood or local exhaust ventilation is active, as the powder can cause [6].

  • Containment (Spills) : If spilled, do not use water (which can spread the organic powder). Use a designated chemical spill brush to sweep the powder into a pile.

  • Collection : Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) container. Causality: HDPE is preferred over glass to prevent breakage during transit.

  • Labeling : Attach an EPA-compliant Hazardous Waste tag [4].

    • Self-Validation: Check that the label explicitly states "Fmoc-4-diethylphosphomethyl-D-phenylalanine (Phosphorus-containing organic solid)" and the accumulation start date.

  • SAA Transfer : Move the sealed container to the laboratory's SAA. Ensure the total solid waste in the SAA does not exceed the regulatory limits (typically )[7].

Protocol B: Disposal of Liquid SPPS Effluent

During peptide synthesis, the Fmoc-amino acid is consumed, but unreacted monomer, cleaved Fmoc groups (dibenzofulvene), and phosphonate byproducts end up in the solvent wash.

  • Solvent Compatibility Check : Determine the exact composition of the effluent.

    • If the waste contains only DMF, NMP, DIEA, and the amino acid, it is Non-Halogenated .

    • If the waste contains DCM, TFA, or cleavage scavengers (e.g., EDT), it is [5].

  • Container Selection : Select a 1-gallon or 5-gallon HDPE jerrican approved for flammable liquids. Do not use metal containers, as [7].

  • Transfer : Using a secondary containment tray, pour the effluent into the jerrican. Leave at least 10% headspace to account for vapor expansion.

  • pH Validation : Before sealing, test the pH of the waste using an indicator strip. If the waste is highly acidic (pH < 2) due to TFA, ensure the container is vented properly or neutralized according to your institution's specific Chemical Hygiene Plan, as [1].

  • EH&S Manifesting : Submit a waste pickup request to your Environmental Health and Safety (EH&S) department before the[8].

References

  • [1] Title: Chemical Disposal Guidelines. Source: Department of Natural Sciences - UNT Dallas. URL:[Link]

  • [6] Title: Safety Data Sheet: Fmoc-L-Phenylalanine PEPTIPURE. Source: Carl ROTH. URL:[Link]

  • [4] Title: Laboratory Chemical Waste Management Guidelines. Source: University of Pennsylvania EHRS. URL:[Link]

  • [7] Title: How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. URL: [Link]

  • [5] Title: Hazardous Chemical Waste Management Guidelines. Source: Columbia University Research. URL: [Link]

  • [8] Title: Regulation of Laboratory Waste. Source: American Chemical Society (ACS). URL: [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-4-diethylphosphomethyl-D-phenylalanine

Technical Guide: Safe Handling and Operational Integration of Fmoc-4-diethylphosphomethyl-D-phenylalanine As the complexity of peptide-based therapeutics increases, the incorporation of non-natural amino acids like Fmoc-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Operational Integration of Fmoc-4-diethylphosphomethyl-D-phenylalanine

As the complexity of peptide-based therapeutics increases, the incorporation of non-natural amino acids like Fmoc-4-diethylphosphomethyl-D-phenylalanine has become essential for developing phosphopeptide mimetics and targeted bioconjugates. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, ensuring both rigorous laboratory safety and high-fidelity peptide synthesis.

Physicochemical Profiling & Hazard Assessment

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a specialized building block designed for orthogonal Solid-Phase Peptide Synthesis (SPPS). While the amino acid derivative itself presents moderate irritation risks, the SPPS workflow requires the use of highly hazardous, corrosive, and toxic reagents.

Table 1: Quantitative Data and Physical Properties

Property Specification
Chemical Name Fmoc-4-diethylphosphomethyl-D-phenylalanine
CAS Number 215600-05-8[1]
Molecular Formula C29H32NO7P
Molecular Weight 537.55 g/mol [1]
Purity ≥99% (RP-HPLC)[1]

| Storage Conditions | 2–8°C; Protect from ambient light and moisture[1] |

Primary Process Hazards:

  • Trifluoroacetic Acid (TFA): Severe corrosive; causes catastrophic tissue damage.

  • Piperidine: Toxic, flammable, and a controlled substance in many jurisdictions.

  • Dimethylformamide (DMF) & Dichloromethane (DCM): DMF is a known hepatotoxin and teratogen; DCM is a volatile, suspected carcinogen.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with the SPPS workflow, the following PPE and engineering controls are strictly mandated:

  • Engineering Controls: All solvent handling, deprotection, and cleavage steps must be executed within a Class II externally exhausted fume hood.

  • Hand Protection: Use standard nitrile gloves (minimum 0.11 mm thickness) for handling the dry powder. Critical: When handling DCM during wash steps, double-gloving is required. DCM rapidly permeates standard nitrile; gloves must be removed and replaced immediately upon accidental contact.

  • Eye Protection: Snug-fitting chemical splash goggles (safety glasses are insufficient against TFA splash risks).

  • Body Protection: Flame-resistant, knee-length laboratory coat with fitted cuffs.

Operational Protocol: Step-by-Step SPPS Integration

This methodology relies on orthogonal protection strategies, allowing the Fmoc group to be removed under mildly basic conditions while the peptide remains anchored to the acid-labile resin[]. Every phase of this protocol is designed as a self-validating system to guarantee synthetic integrity.

Step 1: Resin Preparation and Swelling

  • Action: Suspend the solid support (e.g., Rink Amide resin) in DCM for 30 minutes, followed by DMF washes.

  • Causality: Solvents swell the polystyrene or PEG matrix, expanding the polymer pores. This maximizes the surface area, allowing bulky reagents unobstructed access to the reactive amine sites [3].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF for two cycles (10 minutes each). Wash extensively with DMF.

  • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorenyl ring. This triggers an E1cb elimination mechanism, releasing the Fmoc group as dibenzofulvene. The excess piperidine acts as a scavenger, forming a stable adduct with dibenzofulvene to prevent it from re-alkylating the peptide chain[].

Step 3: Quality Control (Pre-Coupling Validation)

  • Action: Perform a Kaiser (Ninhydrin) Test on a few resin beads.

  • Validation: A positive result (beads turn deep blue) confirms the successful exposure of free primary amines.

Step 4: Coupling of Fmoc-4-diethylphosphomethyl-D-phenylalanine

  • Action: Dissolve 3–4 equivalents of the amino acid[1] and a coupling reagent (HATU) in DMF. Add N,N-Diisopropylethylamine (DIEA) to activate, then add the solution to the resin. Agitate for 90–120 minutes.

  • Causality: The diethylphosphomethyl group introduces significant local steric bulk. Using HATU (a highly efficient uronium salt containing a 7-aza-benzotriazole moiety) instead of standard HBTU provides a neighboring group effect that accelerates the formation of the active ester. This drives the acylation forward efficiently while suppressing the epimerization of the D-phenylalanine stereocenter.

Step 5: Quality Control (Post-Coupling Validation)

  • Action: Repeat the Kaiser Test.

  • Validation: A negative result (beads remain yellow/colorless) confirms complete acylation. If the beads are blue, the coupling is incomplete, and a second coupling cycle must be performed before proceeding.

Step 6: Global Cleavage and Side-Chain Deprotection

  • Action: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours.

  • Causality: Concentrated TFA severs the peptide-resin anchor. During this highly acidic process, reactive carbocations are generated from other side-chain protecting groups. Scavengers (TIS and water) are strictly required to trap these carbocations, preventing them from irreversibly alkylating the target peptide or the phosphonate moiety [4].

Workflow Visualization

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect QC1 QC: Kaiser Test (Positive = Blue) Deprotect->QC1 Coupling Coupling Reaction Fmoc-D-Phe(4-CH2PO3Et2)-OH + HATU/DIEA QC1->Coupling Free Amines Confirmed QC2 QC: Kaiser Test (Negative = Yellow) Coupling->QC2 Cleavage Resin Cleavage (95% TFA + Scavengers) QC2->Cleavage Coupling Complete Product Phosphonate-Modified Target Peptide Cleavage->Product Simultaneous Deprotection

Workflow for incorporating Fmoc-4-diethylphosphomethyl-D-phenylalanine in SPPS.

Waste Management and Disposal Plan

Proper segregation of SPPS waste is a critical safety and regulatory requirement. Mixing incompatible waste streams can result in exothermic reactions or hazardous gas evolution.

  • Halogenated Organic Waste: All DCM washes and the highly acidic TFA cleavage cocktail must be collected in dedicated, clearly labeled halogenated waste carboys. Ensure the carboy is vented properly, as acidic waste can generate gas over time.

  • Non-Halogenated Organic Waste: DMF and Piperidine solutions must be segregated into non-halogenated waste containers.

  • Solid Waste: Expended resin beads, empty chemical vials, and contaminated PPE (gloves) must be disposed of in solid chemical waste containers designated for commercial incineration.

References

  • Advances in Fmoc solid-phase peptide synthesis. NIH PMC. Available at:[Link]

Sources

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